molecular formula C6H8N2O2 B1348976 3,5-Dimethylisoxazole-4-carboxamide CAS No. 74356-30-2

3,5-Dimethylisoxazole-4-carboxamide

Katalognummer: B1348976
CAS-Nummer: 74356-30-2
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: GHJOYRMAYLLOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylisoxazole-4-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The core 3,5-dimethylisoxazole structure is recognized as a key scaffold and a potent acetyl-lysine mimetic in epigenetics research . This structure enables inhibitors to competitively displace acetylated peptides from bromodomains, which are epigenetic "reader" modules involved in gene regulation . Researchers value this moiety for developing chemical probes to study the biological roles of bromodomains in diseases such as cancer and inflammation . As a carboxamide derivative, this compound offers a different physicochemical profile and potential for novel interactions compared to the common carboxylic acid analog, making it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOYRMAYLLOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353031
Record name 3,5-Dimethylisoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74356-30-2
Record name 3,5-Dimethylisoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylisoxazole-4-carboxamide from Ethyl 3,5-Dimethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylisoxazole-4-carboxamide, a key building block in pharmaceutical development, from its corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate. The document delves into the mechanistic underpinnings of the amidation reaction, offers a detailed and validated experimental protocol, and discusses process optimization, characterization, and safety considerations. By integrating field-proven insights with established chemical principles, this guide serves as an essential resource for professionals engaged in medicinal chemistry and process development, aiming to facilitate the efficient and reliable production of this critical intermediate.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with specific biological activities.[1] Derivatives of isoxazole are found in a wide array of marketed drugs, including anti-inflammatory agents, antibiotics, and anticonvulsants.[1]

Within this class, 3,5-dimethylisoxazole-4-carboxamide stands out as a particularly important synthetic intermediate. It is a crucial precursor in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[3][4][5] The conversion of ethyl 3,5-dimethylisoxazole-4-carboxylate to its corresponding primary amide is a foundational step in the manufacturing pathway of Leflunomide and related active pharmaceutical ingredients (APIs). Understanding the nuances of this synthesis is therefore critical for drug development professionals.

The Synthetic Pathway: A Mechanistic Approach to Amidation

The transformation of ethyl 3,5-dimethylisoxazole-4-carboxylate to 3,5-dimethylisoxazole-4-carboxamide is a classic example of nucleophilic acyl substitution. This section elucidates the reaction mechanism and the rationale behind the selection of reagents.

Reaction Overview

The overall reaction involves the treatment of the starting ester with an ammonia source, which displaces the ethoxy group to form the primary amide.

Caption: General reaction for the amidation of the starting ester.

Mechanistic Insights

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbonyl double bond, and in the process, the ethoxy group (-OCH₂CH₃) is expelled as a leaving group (ethanol). A final proton transfer step yields the neutral amide product.

The choice of ammonia or a precursor like ammonium hydroxide is critical. Ammonia is a potent nucleophile, and the reaction is typically driven to completion by using it in excess or by removing the ethanol byproduct.

Amidation_Mechanism START Ester + Ammonia STEP1 Nucleophilic Attack (Formation of Tetrahedral Intermediate) START->STEP1 NH₃ attacks C=O STEP2 Elimination of Ethoxide (Reformation of Carbonyl) STEP1->STEP2 Collapse of intermediate END Amide + Ethanol STEP2->END Proton transfer

Caption: Simplified workflow of the nucleophilic acyl substitution.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,5-dimethylisoxazole-4-carboxamide. This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Materials and Equipment
Reagents & MaterialsEquipment
Ethyl 3,5-dimethylisoxazole-4-carboxylate[6]Round-bottom flask
Ammonium hydroxide (28-30% solution)Magnetic stirrer and stir bar
Methanol (or Ethanol)Reflux condenser
Deionized waterHeating mantle or oil bath
Celite or filter aidBuchner funnel and filter flask
Standard laboratory glasswareRotary evaporator
Thin Layer Chromatography (TLC) platesMelting point apparatus
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in methanol (5-10 mL per gram of ester).

  • Reagent Addition: While stirring, add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 eq) to the flask. The addition should be done at room temperature.

  • Reaction: Seal the flask (or equip with a drying tube) and stir the mixture vigorously at room temperature. Alternatively, the reaction can be gently heated to reflux (approx. 65°C for methanol) to decrease reaction time.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The disappearance of the starting ester spot and the appearance of a more polar product spot indicates the reaction is proceeding.

  • Work-up and Isolation: Once the reaction is complete (typically after 12-24 hours at room temperature or 4-6 hours at reflux), cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator. The product, being less soluble than the starting ester in the aqueous methanol, will often precipitate.

  • Filtration: Cool the resulting slurry in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining salts or ammonia, followed by a wash with a cold non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the white, crystalline product under vacuum to a constant weight.

Characterization and Expected Results
ParameterExpected Result
Yield Typically > 90%
Appearance White to off-white crystalline solid
Melting Point ~170-173 °C
¹H NMR Peaks corresponding to the two methyl groups and the amide protons.
¹³C NMR Peaks corresponding to the isoxazole ring carbons, methyl carbons, and the amide carbonyl.
IR Spectroscopy Characteristic C=O stretch of the amide, N-H stretches.

Process Optimization and Troubleshooting

Achieving a high yield and purity requires careful control over reaction parameters.

Key Parameters
  • Temperature: While the reaction proceeds at room temperature, gentle heating can significantly reduce the reaction time. However, excessive heat should be avoided to prevent potential side reactions.

  • Concentration: Using a concentrated solution of ammonium hydroxide ensures a high concentration of the nucleophile, driving the reaction forward.

  • Purity of Starting Material: The purity of the starting ethyl 3,5-dimethylisoxazole-4-carboxylate is paramount for obtaining a high-purity product.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, gently heat the mixture, or use a larger excess of ammonium hydroxide.
Product lost during work-up.Ensure complete precipitation by cooling thoroughly before filtration. Use minimal amounts of cold solvent for washing.
Impure Product Residual starting material.Ensure the reaction has gone to completion via TLC monitoring before work-up.
Presence of hydrolyzed carboxylic acid.Ensure the reaction is not subjected to overly harsh basic conditions and prolonged heating.

Safety Considerations

  • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Methanol and ethanol are flammable. Avoid open flames and ensure proper ventilation.

  • General Practices: Adhere to standard laboratory safety procedures at all times.

Conclusion

The synthesis of 3,5-dimethylisoxazole-4-carboxamide from its ethyl ester is a robust and high-yielding transformation that is fundamental to the production of important pharmaceuticals. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to safe laboratory practices, researchers and drug development professionals can reliably produce this key intermediate in high purity and yield. This guide provides the necessary technical foundation and practical insights to achieve this goal efficiently.

References

  • Google Patents. (n.d.). EP1257270B1 - A method for synthesizing leflunomide.
  • Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.
  • PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007086076A2 - An improved process for preparation of leflunomide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

  • Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • Google Patents. (n.d.). DE634286C - Process for the preparation of dialkyl-substituted amides of isoxazole carboxylic acids.
  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Ethyl 3,5-Dimethylisoxazole-4-carboxylate 98.0+%, TCI America™. Retrieved from [Link]

Sources

Synthesis of 3,5-dimethylisoxazole-4-carboxamide starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Core Precursors for 3,5-Dimethylisoxazole-4-carboxamide

Introduction

3,5-Dimethylisoxazole-4-carboxamide and its derivatives represent a class of heterocyclic compounds with significant utility in medicinal chemistry and drug development. The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, including inhibitors of BRD4, a protein implicated in various cancers[1][2]. The efficient and scalable synthesis of this core structure is paramount for researchers in drug discovery and process development. The availability of high-purity starting materials directly impacts the yield, purity, and viability of synthesizing novel drug candidates.

This technical guide provides a detailed exploration of the principal synthetic pathways to 3,5-dimethylisoxazole-4-carboxylic acid, the immediate and most critical precursor to the target carboxamide. We will dissect the synthesis from a retrosynthetic perspective, focusing on the formation of the isoxazole ring and its subsequent functionalization. The methodologies presented are grounded in established chemical literature, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and practical applicability for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis. By deconstructing the target molecule, 3,5-dimethylisoxazole-4-carboxamide, we can identify the key bonds to be formed and the most strategic starting materials.

The most apparent disconnection is the amide bond, which logically leads back to 3,5-dimethylisoxazole-4-carboxylic acid and an amine source. This carboxylic acid is the central building block upon which this guide will focus.

Further deconstruction of the carboxylic acid involves removing the carboxyl group, which points to a precursor such as ethyl 3,5-dimethylisoxazole-4-carboxylate . This ester serves as a stable, easily prepared intermediate. The formation of the substituted isoxazole ring itself is the core transformation, typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydroxylamine derivative. This leads us to simple, commercially available starting materials.

dot

Retrosynthesis Target 3,5-Dimethylisoxazole-4-carboxamide Acid 3,5-Dimethylisoxazole-4-carboxylic Acid Target->Acid Amide Disconnection Ester Ethyl 3,5-Dimethylisoxazole-4-carboxylate Acid->Ester Carboxyl Disconnection Ketoester Ethyl Acetoacetate Ester->Ketoester Isoxazole Ring Disconnection Hydroxylamine Hydroxylamine Ester->Hydroxylamine Isoxazole Ring Disconnection

Caption: Retrosynthetic pathway for 3,5-dimethylisoxazole-4-carboxamide.

Part 1: Synthesis of the Core Intermediate: Ethyl 3,5-Dimethylisoxazole-4-carboxylate

The construction of the 3,5-disubstituted isoxazole ring is a foundational step. One of the most reliable methods involves the reaction between a β-keto ester and hydroxylamine. This approach offers high regioselectivity and typically proceeds in good yields.

Causality and Mechanistic Insights

The reaction between ethyl acetoacetate and hydroxylamine hydrochloride proceeds through a well-understood mechanism.[3]

  • Oxime Formation: The initial step is the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of ethyl acetoacetate. This forms an oxime intermediate. The reaction is often catalyzed by a mild base to free the hydroxylamine from its hydrochloride salt.

  • Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl carbon (the ester carbonyl), leading to intramolecular cyclization.

  • Dehydration: A subsequent dehydration step results in the formation of the stable aromatic isoxazole ring.

The choice of ethyl acetoacetate is strategic as it provides the carbon backbone for the isoxazole ring and incorporates the ester functionality at the 4-position in a single, efficient step.

dot

Isoxazole_Formation cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Ketoester Ethyl Acetoacetate Oxime Oxime Intermediate Ketoester->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime Cyclization Intramolecular Cyclization Oxime->Cyclization Tautomerization & Attack Ester Ethyl 3,5-Dimethylisoxazole-4-carboxylate Cyclization->Ester - H2O (Dehydration)

Caption: Workflow for the synthesis of the isoxazole ester intermediate.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-4-isoxazolecarboxylate

This protocol is adapted from established methodologies for the synthesis of 4-isoxazolecarboxylic esters.[4][5]

Reagent/ParameterValueMolar Eq.
Ethyl β-pyrrolidinocrotonate*183 g1.00
1-Nitropropane115 g1.29
Triethylamine400 mL-
Phosphorus oxychloride170 g1.11
SolventChloroform-
TemperatureIce bath (0 °C)-
Yield 122–130 g (68–71%) -

* Ethyl β-pyrrolidinocrotonate is prepared from ethyl acetoacetate and pyrrolidine.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a 5-L, three-necked flask equipped with a dropping funnel and a gas inlet, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in 1 L of chloroform.[5]

  • Cooling: Cool the flask in an ice bath to maintain a low temperature during the addition of the activating agent.

  • Reagent Addition: While stirring vigorously, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform from the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water. The organic layer is then washed with 6 N hydrochloric acid until the washings are acidic, followed by a wash with 5% aqueous sodium hydroxide and finally with saturated brine.[5]

  • Purification: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is purified by vacuum distillation to yield pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[5]

Part 2: Hydrolysis to 3,5-Dimethylisoxazole-4-carboxylic Acid

With the core ester intermediate in hand, the next critical step is its conversion to the corresponding carboxylic acid. This is most commonly and efficiently achieved via saponification—a base-mediated hydrolysis of the ester.

Causality and Experimental Choices
  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to ensure the complete and irreversible hydrolysis of the ester. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Solvent System: A mixture of water and a water-miscible organic solvent (like tetrahydrofuran (THF) and methanol) is typically employed.[6] This co-solvent system ensures that both the relatively nonpolar ester and the aqueous base can mix, creating a homogeneous reaction mixture and accelerating the reaction rate.

  • Acidification: After the hydrolysis is complete, the resulting carboxylate salt is protonated by adding a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (typically pH=2).[6] This causes the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation by filtration.

Experimental Protocol: Synthesis of 3,5-dimethylisoxazole-4-carboxylic acid

This protocol is based on a well-documented procedure with a high reported yield.[6]

Reagent/ParameterValueNotes
Ethyl 3,5-dimethyl-4-isoxazolecarboxylate2.4 g (14 mmol)Starting Ester
5 N Sodium Hydroxide (aq)8.5 mLHydrolysis Reagent
SolventsTHF (8 mL), Methanol (8 mL)Co-solvent System
TemperatureRoom Temperature (20 °C)Mild Conditions
Reaction Time8 hours-
Acidification6 N Hydrochloric AcidTo pH = 2
Yield 2.1 g (94.0%) High Conversion

Step-by-Step Methodology:

  • Reaction Setup: In a suitable flask, dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (8 mL) and methanol (8 mL).[6]

  • Base Addition: Add 8.5 mL of a 5 N aqueous sodium hydroxide solution to the ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction's completion via TLC.

  • Solvent Removal: Upon completion, remove the organic solvents (THF and methanol) by distillation under reduced pressure.[6]

  • Acidification and Precipitation: Cool the remaining aqueous solution and carefully acidify it with 6 N aqueous hydrochloric acid until the pH reaches 2. A white solid product should precipitate.[6]

  • Isolation and Drying: Collect the precipitated solid by filtration, wash it thoroughly with cold water to remove any remaining salts, and dry it to afford the final 3,5-dimethylisoxazole-4-carboxylic acid. The reported yield for this procedure is 94.0%.[6]

Part 3: Conversion to 3,5-Dimethylisoxazole-4-carboxamide (Conceptual Framework)

While this guide focuses on the synthesis of the starting materials, understanding the final conversion to the target amide provides crucial context. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable and unreactive carboxylate salt.[7]

Therefore, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. Common methods include:

  • Formation of an Acid Chloride: Reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acid chloride.[8] This intermediate readily reacts with an amine to form the amide.

  • Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to be attacked by an amine.[7] This method is particularly common in peptide synthesis.

The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule. For the synthesis of 3,5-dimethylisoxazole-4-carboxamide, conversion to the acid chloride followed by reaction with ammonia or an appropriate amine source would be a robust and scalable approach.

Conclusion

The synthesis of 3,5-dimethylisoxazole-4-carboxamide hinges on the successful and efficient preparation of its key precursor, 3,5-dimethylisoxazole-4-carboxylic acid. This guide has outlined a reliable and high-yielding synthetic route starting from basic building blocks. The core of the synthesis lies in the construction of the isoxazole ring via the condensation of a β-dicarbonyl compound with hydroxylamine, followed by a straightforward saponification to yield the target carboxylic acid. By understanding the mechanisms and the rationale behind the chosen reagents and conditions, researchers can confidently and reproducibly synthesize these valuable starting materials for application in pharmaceutical research and development.

References

  • Synthesis of 3,5-Dimethylisoxazole. (n.d.). Scribd. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. ResearchGate. Retrieved from [Link]

  • Heravi, M. M., et al. (2013). SODIUM SACCHARIN AS AN EFFICIENT AND RECYCLABLE CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Heteroletters, 3(3), 359-369. Retrieved from [Link]

  • Dutta, P. P. (n.d.). Ethyl acetoacetate. Slideshare. Retrieved from [Link]

  • Kloetzer, W., & Mounier, C. (1971). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. Retrieved from [Link]

  • Cocivera, M., Effio, A., Chen, H. E., & Vaish, S. (1979). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. Journal of the American Chemical Society. Retrieved from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Retrieved from [Link]

  • Stachel, H. D. (1962). General synthesis of 4-isoxazolecarboxylic acids. Journal of Organic Chemistry. Retrieved from [Link]

  • Stachel, A. v., & Jacyno, J. M. (1988). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 66, 213. Retrieved from [Link]

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and... (n.d.). ResearchGate. Retrieved from [Link]

  • 3,5-Dimethylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Applications of 3,5-Dimethylisoxazole-4-boronic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. Retrieved from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Zare, A., et al. (2012). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 24(3), 1093-1095. Retrieved from [Link]

  • Shionogi & Co., Ltd. (1997). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Retrieved from [Link]

  • Synthesis of carboxamide and sulfonyl carboxamide linked azoles under green conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1349-1361. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Retrieved from [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). ACG Publications. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Faggi, C., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(113), 112176-112182. Retrieved from [Link]

Sources

3,5-dimethylisoxazole-4-carboxamide reaction mechanism and intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-dimethylisoxazole-4-carboxamide: Reaction Mechanisms and Intermediates

Introduction

The 3,5-dimethylisoxazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its most notable application is in the development of immunomodulatory and anti-inflammatory drugs, such as Leflunomide, a disease-modifying antirheumatic drug (DMARD).[1][2] The isoxazole ring acts as a bioisostere for other functional groups and contributes to the molecule's metabolic stability and binding affinity, while the carboxamide moiety provides a crucial point for interaction with biological targets and for modulating pharmacokinetic properties.[3][4]

This technical guide offers a comprehensive exploration of the synthetic pathways leading to 3,5-dimethylisoxazole-4-carboxamide. It is designed for researchers, medicinal chemists, and drug development professionals, providing a detailed, mechanism-driven narrative of the synthesis. We will dissect the formation of the core isoxazole heterocycle and the subsequent installation of the C4-carboxamide functionality, highlighting key intermediates and explaining the causality behind the experimental choices.

Part I: Synthesis of the 3,5-Dimethylisoxazole Heterocycle

The most direct and widely adopted method for constructing the 3,5-dimethylisoxazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically 2,4-pentanedione (acetylacetone), and hydroxylamine.[5][6] This reaction is a classic example of heterocyclic synthesis, proceeding through a series of well-defined intermediates.

Reaction Overview

The overall transformation is as follows:

2,4-Pentanedione + Hydroxylamine → 3,5-Dimethylisoxazole + 2 H₂O

This process is typically carried out in an aqueous or alcoholic medium and is often facilitated by a catalytic amount of acid.[7][8]

Detailed Reaction Mechanism

The formation of the isoxazole ring is a multi-step process involving nucleophilic addition, dehydration, and intramolecular cyclization.

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of 2,4-pentanedione.[8][9] While hydroxylamine has two nucleophilic sites (nitrogen and oxygen), the nitrogen is the stronger nucleophile due to its lower electronegativity and the α-effect from the adjacent oxygen, making this the favored pathway.[10] Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen.

  • Formation of Carbinolamine Intermediate: This attack forms a transient tetrahedral intermediate known as a carbinolamine.

  • Dehydration to Mono-oxime: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form a more stable mono-oxime intermediate.[7][8] This is a critical, isolable intermediate in the pathway.

  • Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular nucleophilic attack. The oxygen atom of the oxime group attacks the remaining carbonyl carbon, leading to the formation of a five-membered cyclic intermediate.[9]

  • Final Dehydration: This cyclic intermediate undergoes a final dehydration step, eliminating a second molecule of water to yield the stable, aromatic 3,5-dimethylisoxazole ring.[8][9]

Visualization: Isoxazole Ring Formation

G cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_end Product Pentanedione 2,4-Pentanedione Carbinolamine Tetrahedral Carbinolamine Intermediate Pentanedione->Carbinolamine  Nucleophilic Attack  (+NH₂OH) Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Carbinolamine MonoOxime Mono-oxime Intermediate Carbinolamine->MonoOxime  Dehydration (-H₂O) CyclicIntermediate Cyclic Hemiaminal-like Intermediate MonoOxime->CyclicIntermediate  Intramolecular  Cyclization Isoxazole 3,5-Dimethylisoxazole CyclicIntermediate->Isoxazole  Final Dehydration (-H₂O)

Caption: Mechanism for the formation of 3,5-dimethylisoxazole.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol is a representative example derived from established procedures.[6][11]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-pentanedione (1.0 eq) and ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water. Add this aqueous solution to the flask containing the 2,4-pentanedione.

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure 3,5-dimethylisoxazole.

Part II: Introduction of the C4-Carboxamide Functionality

With the isoxazole core synthesized, the next phase involves installing the carboxamide group at the C4 position. This is typically achieved through a multi-step sequence starting from a C4-carboxylated precursor.

Workflow Overview

The general strategy involves three main steps:

  • Saponification: Hydrolysis of an ester precursor, such as ethyl 3,5-dimethylisoxazole-4-carboxylate, to its corresponding carboxylic acid.

  • Activation: Conversion of the carboxylic acid into a more reactive acylating agent, most commonly an acid chloride.

  • Amidation: Reaction of the activated acid derivative with an amine to form the final carboxamide.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

The carboxylic acid is a pivotal intermediate. It is most conveniently prepared by the saponification (base-catalyzed hydrolysis) of its corresponding ethyl ester.

  • Mechanism: The reaction proceeds via a standard nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield the carboxylate salt, which is subsequently protonated during acidic workup.

Experimental Protocol: Saponification

The following protocol is based on a reported procedure for the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid.[12]

  • Setup: In a round-bottom flask, dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 5 N NaOH, ~1.5 eq) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours until TLC analysis indicates the complete consumption of the starting ester.

  • Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidification: Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2. A white solid will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid.

Step 2 & 3: Acid Activation and Amide Bond Formation

The carboxylic acid is a poor electrophile. To facilitate amide bond formation, it must first be "activated" by converting the hydroxyl group into a better leaving group. The most common method is the formation of an acid chloride.

  • Activation Method: 3,5-dimethylisoxazole-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce the highly reactive intermediate, 3,5-dimethylisoxazole-4-carbonyl chloride .[13][14]

  • Amidation Mechanism: The resulting acid chloride is then treated with an amine (e.g., ammonia for a primary amide, or a primary/secondary amine for a substituted amide). The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate that collapses, expelling the chloride ion and forming the stable amide bond. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an excess of the reacting amine, is typically added to neutralize the HCl byproduct.[15][16]

Visualization: Carboxamide Formation Workflow

G CarboxylicAcid 3,5-Dimethylisoxazole- 4-carboxylic Acid AcidChloride 3,5-Dimethylisoxazole- 4-carbonyl Chloride CarboxylicAcid->AcidChloride  Activation  (+ SOCl₂) Carboxamide 3,5-Dimethylisoxazole- 4-carboxamide AcidChloride->Carboxamide  Amidation  (+ Amine, Base)

Caption: Workflow for the conversion of the carboxylic acid to the carboxamide.

Summary of Key Intermediates and Data

The synthesis of 3,5-dimethylisoxazole-4-carboxamide proceeds through several crucial, and in some cases, isolable intermediates.

Intermediate NameStage of SynthesisRole
Carbinolamine Intermediate Isoxazole FormationTransient product of initial nucleophilic attack
Mono-oxime of 2,4-pentanedione Isoxazole FormationStable intermediate formed after first dehydration
Cyclic Hemiaminal-like Intermediate Isoxazole FormationTransient product of intramolecular cyclization
3,5-Dimethylisoxazole-4-carboxylic Acid Carboxamide FormationStable, isolable precursor to the amide
3,5-Dimethylisoxazole-4-carbonyl Chloride Carboxamide FormationActivated, highly reactive acylating agent
Tetrahedral Intermediate AmidationTransient product of amine attack on acid chloride

References

  • Filo. (2025, July 21). Reaction of 2,4-Pentanedione with Hydroxylamine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications.
  • Brainly.com. (2020, May 8). 3,5-Dimethylisoxazole is prepared by the reaction of 2,4-pentanedione with hydroxylamine in the presence of.
  • Vijayavitthal, T., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate.
  • Filo. (2023, November 4). In light of your answer to Problem 19-46, propose a mechanism for the formation of 3, 5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione.
  • ChemicalBook. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis.
  • PubMed. (n.d.). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors.
  • Journal of Organic Chemistry. (1985). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals.
  • Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.
  • Filo. (2025, January 11). Organic Chemistry Homework! Hydroxylamine reacts with 2,4 pentanedione to....
  • Journal of the Chemical Society C. (n.d.). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. RSC Publishing.
  • Chem-Impex. (n.d.). 3,5-Dimethylisoxazole-4-carbonyl chloride.
  • Homework.Study.com. (n.d.). 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism.
  • Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • ChemicalBook. (n.d.). 3,5-Dimethylisoxazole synthesis.
  • National Institutes of Health. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • PubMed. (2018, July 6). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors.
  • Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-dimethylisoxazole-4-carboxamide using NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques used to elucidate the structure of 3,5-dimethylisoxazole-4-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of one- and two-dimensional NMR experiments, offering a robust framework for unambiguous molecular characterization.

Introduction: The Importance of Structural Verification

In the realm of medicinal chemistry and drug discovery, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step. 3,5-dimethylisoxazole-4-carboxamide, a heterocyclic compound, possesses a scaffold of significant interest due to the prevalence of the isoxazole motif in a wide range of biologically active compounds.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for determining molecular structure in solution. This guide will walk through the logical progression of NMR experiments, from simple 1D proton and carbon spectra to more complex 2D correlation experiments, to fully characterize this molecule.

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR is the initial and most fundamental step in the structural elucidation process.[3] It provides information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR: Mapping the Proton Environment

Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Expected ¹H NMR Spectrum of 3,5-dimethylisoxazole-4-carboxamide:

Based on the structure, we anticipate three primary signals:

  • Two Methyl Groups (C3-CH₃ and C5-CH₃): These two methyl groups are in different chemical environments. The methyl group at the C3 position is adjacent to the nitrogen atom of the isoxazole ring, while the C5-methyl is adjacent to the oxygen atom. This difference in electronegativity of the neighboring heteroatoms will result in distinct chemical shifts. Both will appear as singlets as they have no adjacent protons to couple with.

  • Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with the solvent. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C3-CH₃~2.5Singlet3H
C5-CH₃~2.3Singlet3H
-CONH₂7.0 - 8.5Two Broad Singlets2H
¹³C NMR & DEPT: Unveiling the Carbon Skeleton

Rationale: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. While standard ¹³C NMR shows all carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectrum of 3,5-dimethylisoxazole-4-carboxamide:

The structure contains seven carbon atoms, and we expect to see signals for each.

  • Isoxazole Ring Carbons (C3, C4, C5): These will appear in the aromatic/heteroaromatic region of the spectrum.

  • Carboxamide Carbonyl (C=O): This quaternary carbon will have a characteristic downfield chemical shift.

  • Methyl Carbons (C3-CH₃ and C5-CH₃): These will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135 Phase
C=O~165No Signal
C3~160No Signal
C5~170No Signal
C4~110No Signal
C3-CH₃~12Positive
C5-CH₃~10Positive

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR provides a solid foundation, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the molecular framework.[3][4][5][6] These experiments spread the spectral information across a second frequency dimension, resolving signal overlap and revealing through-bond and through-space correlations.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3,5-dimethylisoxazole-4-carboxamide.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of the NH protons, allowing for their observation.

  • Ensure the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.

  • Filter the solution if any particulate matter is present to ensure optimal spectral quality.

NMR Data Acquisition: The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[5][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[5]

Data Interpretation: Connecting the Dots

The true power of 2D NMR lies in the synergistic interpretation of the various spectra.

Workflow for Structural Elucidation:

G cluster_assign Structural Assignment H1 ¹H NMR (Proton Environments) HSQC HSQC (¹JCH Correlations) H1->HSQC Proton Signals C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Carbon Signals DEPT DEPT-135 (Carbon Multiplicity) DEPT->C13 HMBC HMBC (ⁿJCH Correlations) HSQC->HMBC Assign Unambiguous Signal Assignment HSQC->Assign C-H Assignment HMBC->Assign Long-Range Connectivity COSY COSY (JHH Correlations) COSY->Assign Proton Networks

Caption: Workflow for NMR-based structural elucidation.

Key Correlations for 3,5-dimethylisoxazole-4-carboxamide:

  • HSQC: This spectrum will show a cross-peak connecting the ¹H signal of the C3-CH₃ to its corresponding ¹³C signal, and another cross-peak for the C5-CH₃ group. This provides a direct and unambiguous assignment of the methyl carbons.

  • HMBC: This is the most informative experiment for this molecule.

    • The protons of the C3-CH₃ group will show correlations to the C3 and C4 carbons of the isoxazole ring.

    • The protons of the C5-CH₃ group will show correlations to the C5 and C4 carbons.

    • Crucially, the protons of both methyl groups will show a correlation to the C4 carbon, confirming their positions relative to this central ring carbon.

    • The amide protons (-CONH₂) will show correlations to the carbonyl carbon (C=O) and the C4 carbon of the isoxazole ring. This is a key correlation that confirms the attachment of the carboxamide group to the C4 position.

Visualizing Key HMBC Correlations:

Sources

Mass spectrometry analysis of 3,5-dimethylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-dimethylisoxazole-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3,5-dimethylisoxazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous bioactive molecules, valued for its role in shaping molecular conformation and metabolic stability.[1][2] The addition of a carboxamide group further enhances its potential for forming crucial hydrogen bonds with biological targets.[3] Consequently, robust and reliable analytical methods are paramount for its characterization, quantification, and metabolic profiling. This document offers field-proven insights into sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and the elucidation of its fragmentation pathways, designed to support researchers and professionals in pharmaceutical and biochemical analysis.

Introduction to 3,5-dimethylisoxazole-4-carboxamide

The 3,5-dimethylisoxazole moiety is a key building block in the synthesis of a wide array of pharmaceutical agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][4] Its derivatives are designed to interact with specific biological targets, and understanding their concentration and fate in complex matrices is a critical aspect of drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, providing a self-validating system of analysis grounded in the fundamental principles of mass spectrometry and chromatography.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂Calculated
Molecular Weight 140.14 g/mol Calculated
Monoisotopic Mass 140.0586 g/mol Calculated
Structure

Note: The molecular formula and weight are derived from the related 3,5-dimethylisoxazole-4-carboxylic acid (C₆H₇NO₃, MW: 141.12 g/mol ) by replacing the hydroxyl group with an amino group.[5][6]

Core Analytical Workflow: From Sample to Signal

The successful analysis of 3,5-dimethylisoxazole-4-carboxamide hinges on a systematic workflow that ensures sample integrity, efficient separation, and sensitive detection. Each stage must be optimized to account for the analyte's specific chemical nature and the complexity of the sample matrix.

G cluster_prep Sample Preparation cluster_lc Chromatographic Separation (UPLC/HPLC) cluster_ms Mass Spectrometry Matrix Biological or Reaction Matrix (e.g., Plasma, Microsomes) Precipitation Protein Precipitation (Acetonitrile) Matrix->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection Column Reversed-Phase C18 Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI) Gradient->Ionization MS1 MS1 Scan (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocols & Methodologies

Sample Preparation: The Foundation of Accuracy

The objective of sample preparation is to extract the analyte from a complex matrix while removing interferences that could suppress ionization or contaminate the system. For biological fluids like plasma or serum, protein precipitation is a rapid and effective method.

Protocol: Protein Precipitation

  • Aliquot: Transfer 100 µL of the sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and variability.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analyte in the supernatant.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. This step must be performed without disturbing the protein pellet.

Self-Validation Insight: The use of an internal standard is critical for trustworthiness. It co-purifies with the analyte and experiences similar matrix effects, providing a reliable basis for accurate quantification.[7][8]

Liquid Chromatographic Separation: Ensuring Specificity

Chromatographic separation is essential to resolve the analyte from isomers and other matrix components that may be isobaric (having the same mass). A reversed-phase method is well-suited for a moderately polar compound like 3,5-dimethylisoxazole-4-carboxamide.

Protocol: UPLC/HPLC Method

  • System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for high resolution and speed.[7]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. The C18 stationary phase provides excellent retention for compounds of this polarity.

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid modifier is crucial for promoting protonation and enhancing ionization efficiency in positive ion mode ESI.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp from 5% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Equilibrate at 5% B

  • Injection Volume: 5 µL.

Causality: The gradient elution ensures that compounds with a wide range of polarities can be eluted effectively, providing a sharp peak shape for the analyte of interest while cleaning the column of more hydrophobic contaminants.

Mass Spectrometry: Detection and Elucidation

Tandem mass spectrometry provides two layers of selectivity (precursor and product ion masses), making it the gold standard for quantitative and qualitative analysis in complex mixtures.

Protocol: MS/MS Parameters

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., XEVO TQ-XS) is ideal for quantitative applications.[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The presence of multiple nitrogen and oxygen atoms makes the molecule readily protonated.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Precursor Ion ([M+H]⁺): m/z 141.1. This is the protonated molecular ion.

  • Collision Energy: Optimized experimentally, typically in the range of 15-30 eV.

  • Product Ions: Determined via product ion scans (see Section 5).

Fragmentation Pathway Analysis

Understanding the fragmentation of 3,5-dimethylisoxazole-4-carboxamide under collision-induced dissociation (CID) is vital for developing selective quantitative methods (like Multiple Reaction Monitoring, MRM) and for identifying metabolites. The fragmentation is dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation pathways for isoxazoles often involve the cleavage of the weak N-O bond.[9][10] For amides, a common fragmentation is the cleavage of the C-N bond or the loss of the entire amide group.[11][12]

Proposed Fragmentation of [M+H]⁺ (m/z 141.1)

G cluster_path1 Pathway 1: Acylium Ion Formation cluster_path2 Pathway 2: Isoxazole Ring Cleavage cluster_path3 Pathway 3: Loss of Carboxamide parent Precursor Ion [M+H]⁺ m/z 141.1 frag1 Product Ion [M+H - NH₃]⁺ m/z 124.1 parent->frag1 - NH₃ frag3 Product Ion [M+H - CONH₂]⁺ m/z 97.1 parent->frag3 - CONH₂ frag2 Product Ion [M+H - CO - NH₃]⁺ m/z 96.1 frag1->frag2 - CO acylium Acylium Ion [C₆H₆NO₂]⁺

Caption: Proposed fragmentation pathways for protonated 3,5-dimethylisoxazole-4-carboxamide.

Summary of Key Mass Transitions

Ion DescriptionProposed Structure / LossPrecursor Ion (m/z)Product Ion (m/z)Rationale
Precursor Ion [M+H]⁺-141.1Protonated parent molecule.
Product Ion 1 Loss of Ammonia (-NH₃)141.1124.1Common loss from primary amides, forming a stable acylium-like ion.[11][12]
Product Ion 2 Loss of Carboxamide Radical (-CONH₂)141.197.1Cleavage of the C-C bond between the ring and the amide substituent.
Product Ion 3 Ring Cleavage Fragment141.196.1Resulting from N-O bond cleavage followed by rearrangement and loss of CO and NH₃.[9]

For quantitative analysis using MRM, the transition 141.1 -> 124.1 would likely be selected as the primary quantifier due to its expected stability and intensity, with 141.1 -> 97.1 serving as a qualifier for confirmation.

Conclusion

This guide outlines an authoritative and reproducible approach to the mass spectrometric analysis of 3,5-dimethylisoxazole-4-carboxamide. By integrating optimized sample preparation, high-resolution chromatographic separation, and detailed tandem mass spectrometry, researchers can achieve the sensitivity and specificity required for demanding applications in drug development and metabolic studies. The elucidated fragmentation pathways provide the necessary foundation for building robust quantitative assays and for the structural identification of related compounds. The principles and protocols detailed herein are designed to serve as a strong, validated starting point for any laboratory tasked with the analysis of this important chemical entity.

References

  • Khokhlov, A. L., et al. (2021). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • PubChem. 3,5-Dimethyl-4-Isoxazolecarbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Z., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Methods in Molecular Biology. Available at: [Link]

  • Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Springer Nature Experiments. Available at: [Link]

  • Defresne, C. (2023). Metabolomic Analysis Using Mass Spectrometry. University of Florida. Available at: [Link]

  • Vareed, S. K., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • NIST. 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. Available at: [Link]

  • Pešáková, V., et al. (2023). Liquid chromatography-tandem mass spectrometry method for determination of total and free teriflunomide concentration in serum of patients with multiple sclerosis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Al-Mokadem, A. S., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

  • ResearchGate. Mass spectrometry of carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Available at: [Link]

  • NIST. 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. Available at: [Link]

  • ResearchGate. Determination of Teriflunomide Across a Wide Dynamic Concentration Range in Human Plasma by LC-MS/MS. ResearchGate. Available at: [Link]

  • ResearchGate. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma: Methods and Protocols. ResearchGate. Available at: [Link]

  • University of Iowa Health Care. (2021). Leflunomide as Metabolite Drug Level. UI Health Care. Available at: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2024). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. Available at: [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Avilés-R, D. F., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography-Mass Spectrometry. Journal of Physics: Conference Series. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 3,5-Dimethylisoxazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Structural Significance of a Privileged Scaffold

The 3,5-dimethylisoxazole-4-carboxamide core is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, acting as immunosuppressive agents, kinase inhibitors, and antagonists for various receptors.[1][2] A prominent example is Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[3][4][5] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional structure. Understanding the precise arrangement of atoms, the nature of intermolecular interactions, and the conformational possibilities of these derivatives is paramount for rational drug design, polymorphism screening, and intellectual property protection.

This guide provides a comprehensive, field-proven walkthrough of the essential techniques and critical considerations for determining the crystal structure of novel 3,5-dimethylisoxazole-4-carboxamide derivatives, from initial synthesis to final structure validation.

Part 1: The Crucial First Step – Obtaining Diffraction-Quality Crystals

The adage "garbage in, garbage out" is acutely true in crystallography. The primary barrier to structure determination is often not the diffraction experiment itself, but the ability to grow a pure, well-ordered single crystal of sufficient size.[6] This process is a blend of science and art, requiring patience and systematic experimentation.[7]

Synthesis and Purification

The journey begins with the synthesis of the target carboxamide derivative. It is imperative that the compound is of the highest possible purity. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered or unusable crystals.[8] Standard purification techniques such as column chromatography and recrystallization should be employed until the compound is deemed pure by analytical methods like NMR and LC-MS.

The Art of Crystallization

Crystallization is the process of slowly precipitating a solid from a solution in a highly ordered manner.[9] The fundamental principle is to prepare a supersaturated solution from which the solute can no longer be held and begins to form crystals.[7]

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[7] Create a solubility profile for your derivative in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Prepare a Saturated Solution: In a small, clean vial, dissolve a few milligrams of the purified compound in the minimum amount of a chosen "good" solvent with gentle heating.[7][10] The goal is to achieve a clear, saturated, or near-saturated solution.

  • Induce Supersaturation: The key is to approach the point of insolubility slowly, allowing molecules to self-assemble into an ordered lattice. Several methods can be employed:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[8] Insulating the vial can promote slower cooling and the growth of larger crystals.[10]

    • Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free area.[8] The gradual evaporation of the solvent will increase the compound's concentration, leading to crystallization. This is a very common and effective method.[8]

    • Vapor Diffusion: This is arguably the most successful method for growing high-quality single crystals.[8]

      • Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform, THF). Place this inner vial inside a larger, sealed vial (the reservoir) containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[8]

      • Mechanism: The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and promoting gradual crystallization.[8]

Table 1: Common Crystallization Techniques & Rationale

TechniquePrincipleBest ForCausality
Slow Cooling Solubility decreases as temperature drops.Compounds with a steep solubility-temperature gradient.A controlled, slow reduction in kinetic energy allows molecules to orient themselves into a low-energy, crystalline state.
Slow Evaporation Concentration of the solute increases as solvent evaporates.Moderately soluble compounds at room temperature.Gradually pushes the solution past the saturation point, initiating nucleation and growth without thermal shock.
Vapor Diffusion Gradual introduction of an "anti-solvent" reduces solubility.Small quantities of material; difficult-to-crystallize compounds.The extremely slow change in solvent composition is ideal for allowing complex molecules the time needed to find their optimal packing arrangement.
Liquid-Liquid Diffusion Direct diffusion at the interface of a solvent and anti-solvent layer.Systems where vapor diffusion is too slow or ineffective.Creates a sharp but stable concentration gradient where crystals can form undisturbed at the interface.

Part 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining its atomic structure.[11][12] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]

Workflow for Small Molecule Crystal Structure Determination

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_validate Validation & Reporting crystal Select & Mount Crystal unit_cell Determine Unit Cell & Space Group crystal->unit_cell On Diffractometer data_coll Collect Diffraction Data (Intensities) unit_cell->data_coll Initial Screening data_red Data Reduction & Integration data_coll->data_red solve Solve Structure (Phase Problem) data_red->solve refine Refine Structural Model solve->refine Iterative Process validate Validate Structure (checkCIF) refine->validate report Generate Final Report & CIF validate->report Finalize Data

Caption: Workflow for small molecule structure determination via SC-XRD.

Experimental Protocol: SC-XRD Data Collection and Processing

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head, often using cryo-oil and flash-cooling in a stream of nitrogen gas to prevent radiation damage.

  • Unit Cell Determination: The mounted crystal is exposed to the X-ray beam, and a few initial diffraction images are collected. Software analyzes the positions of the first few diffraction spots to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the crystal system.

  • Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and recording hundreds of diffraction images at different orientations. The intensity and position of every diffraction spot are recorded.[6]

  • Data Reduction: The raw image files are processed. This involves integrating the intensities of each diffraction spot and applying corrections for experimental factors (e.g., Lorentz factor, polarization). The output is a reflection file (typically with an .hkl extension).

  • Structure Solution: This is the most critical computational step. The measured intensities (which are related to the amplitude of the X-ray waves) are used to solve the "phase problem" and generate an initial electron density map. For small molecules, "direct methods" are almost always successful in producing a recognizable molecular fragment.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

Part 3: The Litmus Test – Structure Validation and Interpretation

A solved structure is not a correct structure until it has been rigorously validated. The crystallographic community, through the International Union of Crystallography (IUCr), has developed powerful tools for this purpose.

The checkCIF Report

The Crystallographic Information File (CIF) is the standard format for archiving and communicating crystal structure data.[13] Before publication or internal use, every CIF must be validated using the IUCr's checkCIF utility.[14][15] This program performs hundreds of geometric and crystallographic checks and generates a report with alerts (A, B, C, or G level) for potential issues.

Interpreting Common checkCIF Alerts:

  • Level A/B Alerts: These are serious and must be addressed. They may indicate incorrect chemistry (e.g., wrong atom types), a missed symmetry element (wrong space group), or significant inconsistencies in the data. A structure with unresolved Level A alerts is generally not publishable.

  • Level C/G Alerts: These are less severe and often informational. They might point to slightly unusual bond lengths, angles, or a note about the experimental setup. These alerts should be understood and, if necessary, explained in the final report.

Key Quality Indicators

When evaluating a crystal structure, several key metrics from the CIF provide a quantitative measure of the model's quality.

Table 2: Key Crystallographic Quality Metrics

MetricTypical Value (Small Molecule)What it MeansCausality Behind a "Good" Value
R1 < 0.05 (5%)The agreement factor between observed and calculated structure factor amplitudes. A lower value is better.Indicates a high degree of similarity between the diffraction pattern predicted by your model and the real data collected from the crystal.
wR2 < 0.12 (12%)A weighted agreement factor based on all reflection data. A lower value is better.Provides a more robust statistical measure of the model's fit to the entire dataset, including weaker reflections.
Goof (S) ~ 1.0Goodness of Fit. Should be close to 1.A value near 1.0 indicates that the model is appropriate for the data and that the error estimates are reasonable.
Max/Min Residual Density < ±0.5 e⁻/ųThe largest peaks and holes in the final difference electron density map.Low residual density signifies that the atomic model has accounted for nearly all of the electron density in the unit cell, leaving no unassigned atoms or major errors.
Structural Analysis

With a validated structure, the real scientific inquiry begins. Analysis using software like Mercury, available through the Cambridge Crystallographic Data Centre (CCDC), allows for:

  • Conformational Analysis: Determining the exact torsion angles and conformation of the molecule in the solid state.

  • Intermolecular Interactions: Identifying and analyzing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. This is critical for understanding polymorphism.[16]

  • Database Comparison: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18] Comparing your new structure to known derivatives can reveal trends in bonding, conformation, and packing, providing invaluable context.[17]

Conclusion: From Molecule to Model – A Pathway to Precision

The determination of a crystal structure is a definitive act of molecular characterization. For 3,5-dimethylisoxazole-4-carboxamide derivatives, a high-resolution crystal structure provides unambiguous proof of constitution and stereochemistry, reveals the preferred solid-state conformation, and offers a detailed map of the intermolecular forces at play. This structural blueprint is an invaluable asset for drug development professionals, enabling structure-based drug design, guiding formulation studies, and securing robust intellectual property. By following the systematic, self-validating protocols outlined in this guide, researchers can confidently translate a novel chemical entity into a precise and reliable three-dimensional model.

References

  • SOP: CRYSTALLIZATION. Available from: https://www.jove.
  • Polymorphism on leflunomide: stability and crystal structures. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/17357685/
  • 9 Ways to Crystallize Organic Compounds. wikiHow. Available from: https://www.wikihow.com/Crystallize-Organic-Compounds
  • Crystallization. Organic Chemistry at CU Boulder. Available from: https://www.colorado.
  • Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. Available from: https://xray.chem.ufl.edu/crystal-growing-tips/
  • Crystalliz
  • Leflunomide | C12H9F3N2O2 | CID 3899. PubChem, National Institutes of Health. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Leflunomide
  • X-ray crystallography. Wikipedia. Available from: https://en.wikipedia.org/wiki/X-ray_crystallography
  • Cocrystals of Leflunomide: Design, Structural, and Physicochemical Evaluation. Crystal Growth & Design. 2019;19(7):3791-3803.
  • Chemical Structure of Leflunomide DRUG NAME LEFLUNOMIDE IUPAC... ResearchGate. Available from: https://www.researchgate.net/figure/Chemical-Structure-of-Leflunomide-DRUG-NAME-LEFLUNOMIDE-IUPAC-Name-5-methyl-N-4_fig1_349326442
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022;19(6):1789-1799.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC, National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9194200/
  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. PMC, National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883201/
  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: https://www.researchgate.net/publication/359196160_Small_Molecule_X-Ray_Crystallography_Theory_and_Workflow
  • Cocrystals of Leflunomide: Design, Structural, and Physicochemical Evaluation. ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/acs.cgd.9b00350
  • CIF Validation. ACS Publications. Available from: https://pubs.acs.org/page/4authors/submission/cif.html
  • CheckCIF validation ALERTS: what they mean and how to respond. R Discovery. Available from: https://discovery.researcher.life/article/checkcif-validation-alerts-what-they-mean-and-how-to-respond/20.500.12101/10495
  • A short guide to Crystallographic Information Files. CCDC. Available from: https://www.ccdc.cam.ac.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku. Available from: https://www.rigaku.
  • Validating a small-unit-cell structure; understanding checkCIF reports. A. Linden - YouTube. Available from: https://www.youtube.
  • Cambridge Structural Database. Wikipedia. Available from: https://en.wikipedia.
  • Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/38367746/
  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service.
  • About the Cambridge Structural Database (CSD). CCDC. Available from: https://www.ccdc.cam.ac.uk/solutions/csd/

Sources

Physicochemical properties of 3,5-dimethylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylisoxazole-4-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,5-dimethylisoxazole-4-carboxamide, a heterocyclic compound of significant interest in modern medicinal chemistry. As a key structural motif, the 3,5-dimethylisoxazole core serves as a versatile scaffold in the design of targeted therapeutics, particularly as a bioisostere for acetylated lysine, leading to the development of potent bromodomain inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental context, and procedural outlines to support discovery and optimization efforts. We will delve into the compound's molecular identity, key physical and chemical parameters, spectroscopic profile, and the causal relationships between these properties and their implications for pharmaceutical development.

Introduction: The Strategic Importance of the 3,5-Dimethylisoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that features prominently in a wide array of biologically active molecules. Its unique electronic and steric properties make it an invaluable building block in drug design. The 3,5-dimethylisoxazole-4-carboxamide variant, in particular, has emerged as a critical pharmacophore. Its utility stems from its ability to act as an effective mimic of acetylated lysine residues, enabling it to bind to bromodomains—protein modules that recognize these post-translational modifications and are implicated in transcriptional regulation.[1] Dysregulation of bromodomain-containing proteins, especially the BET (Bromodomain and Extra-Terminal domain) family, is a hallmark of various cancers and inflammatory diseases, making compounds based on this scaffold promising therapeutic candidates.[1][2]

Derivatives of this core have demonstrated a broad spectrum of biological activities, including applications as anticancer agents, histamine H3 receptor antagonists for neurological disorders, and agrochemicals.[3][4][5][6] A thorough understanding of the fundamental physicochemical properties of the parent carboxamide is therefore essential for rational drug design, enabling the optimization of parameters such as solubility, permeability, and metabolic stability.

Molecular Identity and Core Physicochemical Profile

The foundational step in characterizing any lead compound is to establish its molecular identity and summarize its key physicochemical attributes. These parameters govern the compound's behavior in both in vitro and in vivo systems.

Caption: Chemical structure of 3,5-dimethylisoxazole-4-carboxamide.

Table 1: Core Physicochemical and Identity Data

PropertyValueSource(s)
IUPAC Name 3,5-dimethyl-1,2-oxazole-4-carboxamide-
CAS Number 74356-30-2[7]
Molecular Formula C₆H₈N₂O₂[7]
Molecular Weight 140.14 g/mol [7]
Appearance Solid (predicted)-
Melting Point 148 °C[7]
pKa (Predicted) ~17 (amide N-H), ~1-2 (protonated oxygen)-
logP (Predicted) ~0.5 - 1.0 (Computational Estimate)-

In-Depth Analysis of Key Physicochemical Parameters

Melting Point and Solid-State Properties

The reported melting point of 148 °C indicates that 3,5-dimethylisoxazole-4-carboxamide is a crystalline solid at room temperature.[7] A sharp, well-defined melting point is a primary indicator of high purity. From a drug development perspective, a stable crystalline form is highly advantageous for consistent manufacturing, formulation, and long-term storage stability.

Solubility
Acidity and Basicity (pKa)

The pKa value(s) of a compound dictate its ionization state at different physiological pH levels, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Amide Proton (N-H): The amide proton is very weakly acidic, with a predicted pKa around 17, meaning it will not be deprotonated under physiological conditions.

  • Isoxazole Ring: The isoxazole ring is a very weak base. The lone pair on the nitrogen atom is part of the aromatic system, and protonation is generally unfavorable. The oxygen atom's lone pairs are also weakly basic, with a predicted pKa for the conjugate acid in the low single digits (~1-2).

Consequently, the compound is expected to be predominantly neutral across the physiological pH range (1.5 to 8.0), which simplifies ADME modeling but may necessitate formulation strategies to enhance solubility if it is intrinsically low.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and oral absorption. Computationally predicted logP values for this compound are in a range that is often considered favorable for oral drug candidates (typically 1-3). An optimal logP value balances aqueous solubility with the ability to cross lipidic barriers like the intestinal wall and cell membranes.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of 3,5-dimethylisoxazole-4-carboxamide typically proceeds from its corresponding carboxylic acid or ester precursor. A common synthetic route involves the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate.[8]

start Ethyl 3,5-dimethylisoxazole-4-carboxylate step1 Hydrolysis (e.g., NaOH, H₂O/MeOH) start->step1 intermediate 3,5-Dimethylisoxazole-4-carboxylic Acid step1->intermediate step2 Amide Coupling (e.g., SOCl₂, then NH₃ or coupling agents) intermediate->step2 product 3,5-Dimethylisoxazole-4-carboxamide step2->product

Caption: A generalized synthetic workflow for the target compound.

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. Based on data for the closely related 3,5-dimethylisoxazole-4-carboxylic acid, the following spectral characteristics can be anticipated[9][10][11]:

  • ¹H NMR: Signals corresponding to the two distinct methyl groups (singlets, ~2.5-2.7 ppm) and the amide protons (a broad singlet, ~7-8 ppm, exchangeable with D₂O).

  • ¹³C NMR: Resonances for the two methyl carbons, the quaternary carbons of the isoxazole ring, and the carbonyl carbon of the amide (~160-170 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the primary amide (~3200-3400 cm⁻¹), the C=O stretch (amide I band, ~1650-1680 cm⁻¹), and N-H bending (amide II band, ~1600-1640 cm⁻¹).[9][10]

  • Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (140.14).[9][11]

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. Below is a standard operating procedure for determining a key physicochemical parameter.

Protocol: Melting Point Determination (Capillary Method)
  • Objective: To determine the melting point range of a solid sample of 3,5-dimethylisoxazole-4-carboxamide as an indicator of purity.

  • Materials:

    • Dry, powdered sample of 3,5-dimethylisoxazole-4-carboxamide.

    • Capillary tubes (sealed at one end).

    • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

    • Spatula.

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

    • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm height is achieved.

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Rapid Heating (Range Finding): Set the apparatus to heat rapidly (e.g., 10-15 °C/min) to get an approximate melting temperature.

    • Precise Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15-20 °C below the approximate melting point found in the previous step.

    • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

    • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).

  • Self-Validation: The sharpness of the melting range serves as an internal control for sample purity. A broad melting range (> 3 °C) suggests the presence of impurities, necessitating further purification and re-analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation a Dry & Powder Sample b Load Capillary Tube (2-3 mm) a->b c Insert into Apparatus b->c d Rapid Scan (Approx. MP) c->d e Slow Scan (1-2 °C/min) d->e f Record T1 (First Drop) & T2 (Fully Liquid) e->f g Calculate Range (T2-T1) f->g h Range ≤ 2°C? g->h i Pure h->i Yes j Impure (Re-purify) h->j No

Caption: Experimental workflow for melting point determination.

Conclusion

3,5-dimethylisoxazole-4-carboxamide is a fundamentally important molecule whose physicochemical properties make it an attractive starting point for drug discovery. Its solid nature, defined melting point, and predicted lipophilicity and pKa values provide a solid foundation for the development of derivatives with optimized ADME profiles. The insights and protocols detailed in this guide serve as a critical resource for scientists working to harness the therapeutic potential of this versatile chemical scaffold.

References

  • PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636. [Link]

  • Yu, G. J., et al. (2011). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. PMC - NIH. [Link]

  • NIST WebBook. 3,5-Dimethylisoxazole-4-carboxylic acid. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Al-Ostath, R., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [Link]

  • Yapar, G., et al. (2019). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH. [Link]

  • NIST WebBook. 3,5-Dimethylisoxazole-4-carboxylic acid. [Link]

  • SpectraBase. 3,5-dimethyl-4-[(dimethylamino)methyl]isoxazole. [Link]

  • PubChem. 3,5-Dimethylisoxazole | C5H7NO | CID 9312. [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

  • Chem-Impex. 3,5-Dimethylisoxazole. [Link]

  • ResearchGate. Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. [Link]

  • Fisher Scientific. Ethyl 3,5-Dimethylisoxazole-4-carboxylate 98.0+%, TCI America™. [Link]

  • PubChem. 3,5-Dimethyl-4-Isoxazolecarbaldehyde | C6H7NO2 | CID 289576. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

Sources

Navigating the Solubility Landscape of 3,5-Dimethylisoxazole-4-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3,5-dimethylisoxazole-4-carboxamide, a heterocyclic compound of interest in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, provides a robust experimental framework for its precise determination, and offers insights into the expected solubility behavior in common laboratory solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of 3,5-dimethylisoxazole-4-carboxamide in their research endeavors.

Introduction to 3,5-Dimethylisoxazole-4-carboxamide and the Critical Role of Solubility

3,5-Dimethylisoxazole-4-carboxamide belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various stages of research and development, from chemical synthesis and purification to formulation and biological testing. An understanding of a compound's solubility is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing effective delivery systems for pharmaceutical and agrochemical applications.

  • Bioavailability and Efficacy: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[1]

  • Analytical Method Development: Choosing suitable solvents for techniques like chromatography and spectroscopy.

Theoretical Framework: Predicting the Solubility of 3,5-Dimethylisoxazole-4-carboxamide

The molecular structure of 3,5-dimethylisoxazole-4-carboxamide provides key insights into its potential solubility in different classes of laboratory solvents. The molecule possesses both polar and non-polar characteristics. The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the carboxamide group (-CONH2) contribute to its polarity and hydrogen bonding capabilities.[2] Conversely, the two methyl groups (-CH3) introduce non-polar character.

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxamide group can act as both a hydrogen bond donor and acceptor, and the heteroatoms in the isoxazole ring can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in polar protic solvents that can engage in hydrogen bonding.[2]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the polar regions of the molecule. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the isoxazole and carboxamide functionalities, the solubility in nonpolar solvents is expected to be low.

It is important to recognize that these are qualitative predictions. The actual quantitative solubility is a result of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. Therefore, experimental determination is crucial for obtaining accurate solubility data.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the saturated solution then represents the equilibrium solubility.

Below is a detailed protocol for determining the equilibrium solubility of 3,5-dimethylisoxazole-4-carboxamide.

Materials and Equipment
  • 3,5-Dimethylisoxazole-4-carboxamide (solid)

  • Selected laboratory solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess 3,5-dimethylisoxazole- 4-carboxamide into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Incubate at a constant temperature with agitation (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute the filtrate sample2->sample3 sample4 Analyze by HPLC sample3->sample4

Sources

The Emergence of 3,5-Dimethylisoxazole-4-Carboxamides: A Technical Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,5-dimethylisoxazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility and potent activity across a range of therapeutic targets. This guide provides an in-depth technical exploration of this chemical series, from foundational synthesis strategies to detailed investigations of its biological mechanisms. We will dissect the rationale behind experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals. This document will focus on two prominent areas where these derivatives have shown significant promise: as epigenetic modulators targeting Bromodomain and Extra-Terminal (BET) proteins, and as antagonists of the histamine H3 receptor for neurological applications.

The Strategic Value of the 3,5-Dimethylisoxazole Moiety

The isoxazole ring system is a cornerstone of many pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and its ability to participate in various non-covalent interactions with biological targets.[1] The 3,5-dimethylisoxazole variant, in particular, has been identified as an effective bioisostere for acetylated lysine (KAc).[2] This mimicry is crucial for its interaction with bromodomains, which are protein modules that specifically recognize and bind to acetylated lysine residues on histones and other proteins, playing a key role in the epigenetic regulation of gene transcription.[2] The carboxamide linkage at the 4-position provides a convenient and highly adaptable point for chemical diversification, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of 3,5-Dimethylisoxazole-4-Carboxamide Derivatives: A Step-by-Step Protocol with Mechanistic Insights

The construction of a diverse library of 3,5-dimethylisoxazole-4-carboxamide derivatives hinges on a robust and scalable synthetic route. The cornerstone of this synthesis is the formation of the amide bond between the core carboxylic acid and a variety of amine-containing building blocks.

Synthesis of the Core Intermediate: 3,5-Dimethylisoxazole-4-carboxylic acid

The journey begins with the synthesis of the central building block, 3,5-dimethylisoxazole-4-carboxylic acid. A common and efficient method involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Dissolution: Dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Hydrolysis: Add an aqueous solution of 5 N sodium hydroxide (NaOH) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the organic solvents under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution with 6 N aqueous hydrochloric acid (HCl) to a pH of approximately 2.

  • Isolation: The white solid product, 3,5-dimethylisoxazole-4-carboxylic acid, will precipitate out of solution. Filter the solid, wash with water, and dry to yield the final product.[3]

Causality Behind Experimental Choices: The use of a mixed solvent system (THF/MeOH) ensures the solubility of the starting ester. The strong base (NaOH) is essential for the saponification of the ester to the corresponding carboxylate salt. Acidification is the critical step that protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid, which allows for easy isolation.

Amide Coupling Reactions: The Gateway to Diversity

The formation of the carboxamide bond is a pivotal step. The choice of coupling reagent is critical and depends on the nature of the amine, the desired reaction conditions, and the need to avoid side reactions.

Experimental Protocol: General Amide Coupling

  • Activation: Dissolve 3,5-dimethylisoxazole-4-carboxylic acid in an appropriate solvent such as dichloromethane (DCM). Add a coupling agent, for instance, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP).[2]

  • Stirring: Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine derivative to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired 3,5-dimethylisoxazole-4-carboxamide derivative.

Trustworthiness Through Self-Validation: The progress of both the hydrolysis and the amide coupling reactions should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of a new product spot provide a real-time validation of the reaction's progression. Furthermore, the final products must be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity.

Experimental Workflow: Synthesis of 3,5-Dimethylisoxazole-4-Carboxamide Derivatives

G cluster_0 Core Synthesis cluster_1 Amide Coupling A Ethyl 3,5-dimethylisoxazole- 4-carboxylate B Hydrolysis (NaOH, THF/MeOH) A->B C 3,5-Dimethylisoxazole- 4-carboxylic acid B->C F Amide Bond Formation C->F D Amine Derivative D->F E Coupling Reagent (e.g., HATU, EDCI) E->F G Purification (Chromatography) F->G H Novel 3,5-Dimethylisoxazole- 4-carboxamide Derivative G->H

Caption: A generalized workflow for the synthesis of novel derivatives.

Biological Applications and Mechanistic Insights

Targeting Epigenetics: 3,5-Dimethylisoxazole-4-carboxamides as BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key member of the BET family of proteins and a critical regulator of gene transcription.[1][4] Its dysregulation is implicated in a variety of cancers. BRD4 uses its bromodomains to bind to acetylated histones, recruiting the transcriptional machinery to promoters and enhancers of oncogenes, most notably c-Myc.[5][6]

Derivatives of 3,5-dimethylisoxazole-4-carboxamide have been designed as potent BRD4 inhibitors.[1][7][8] These compounds occupy the acetyl-lysine binding pocket of the bromodomain, preventing its association with chromatin and thereby downregulating the expression of key oncogenes like c-Myc.[1][7][8]

Signaling Pathway: BRD4 Inhibition and Downregulation of c-Myc

G BRD4 BRD4 Ac Acetylated Histones BRD4->Ac Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates cMyc_gene c-Myc Gene RNAPII->cMyc_gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Proliferation {Cell Proliferation & Tumor Growth} cMyc_protein->Proliferation Inhibitor 3,5-Dimethylisoxazole- 4-carboxamide Derivative Inhibitor->BRD4 Inhibits binding to Acetylated Histones

Caption: Inhibition of BRD4 by the derivatives prevents c-Myc transcription.

Data Summary: In Vitro Activity of BRD4 Inhibitors

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
11h BRD4(1)27.0MV4-110.09[7]
11h BRD4(2)180HL-600.120[7]
22 BRD47.7HCT1160.162[8]
11d BRD4550MV4-110.19[1]
11e BRD4860MV4-110.32[1]
11f BRD4800MV4-110.12[1]
Modulating Neurotransmission: Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters such as serotonin, dopamine, and norepinephrine.[9] Antagonism of the H3R leads to an increase in the release of these neurotransmitters, a mechanism that is being explored for the treatment of various neurological and psychiatric disorders, including depression.[3][9][10]

Certain 3,5-dimethylisoxazole-4-carboxamide derivatives have been identified as potent and selective H3R antagonists. By blocking the inhibitory effect of the H3R, these compounds can enhance neurotransmitter levels in key brain regions, offering a potential therapeutic strategy for depression.[3][10]

Signaling Pathway: Histamine H3 Receptor Antagonism in Depression

G H3R_Antagonist 3,5-Dimethylisoxazole- 4-carboxamide Derivative H3R Histamine H3 Receptor H3R_Antagonist->H3R Antagonizes Histamine_Release {Histamine Release} H3R->Histamine_Release Inhibits Serotonin_Release {Serotonin Release} H3R->Serotonin_Release Inhibits Dopamine_Release {Dopamine Release} H3R->Dopamine_Release Inhibits Antidepressant_Effect {Antidepressant Effect} Histamine_Release->Antidepressant_Effect Serotonin_Release->Antidepressant_Effect Dopamine_Release->Antidepressant_Effect

Caption: H3R antagonists enhance neurotransmitter release, leading to potential antidepressant effects.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 3,5-dimethylisoxazole-4-carboxamide derivatives is guided by a deep understanding of their structure-activity relationships. For BRD4 inhibitors, the nature of the substituent on the carboxamide nitrogen is critical for achieving high affinity. Bulky and hydrophobic groups that can occupy the WPF (tryptophan-proline-phenylalanine) shelf of the bromodomain binding pocket generally lead to increased potency.

In the context of H3R antagonists, the SAR is often driven by the basic amine functionality, which typically interacts with a key aspartate residue in the receptor's transmembrane domain. The linker between the isoxazole core and the basic amine, as well as the substituents on the amine, are crucial for optimizing potency and selectivity.

Conclusion and Future Directions

The 3,5-dimethylisoxazole-4-carboxamide scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. Its ability to act as an acetyl-lysine mimetic has opened up new avenues in the development of epigenetic modulators, while its adaptability has allowed for the creation of potent G-protein coupled receptor ligands. The synthetic accessibility and the clear structure-activity relationships associated with this scaffold make it an attractive starting point for further drug discovery campaigns. Future research will likely focus on refining the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in other therapeutic areas. The continued exploration of this versatile chemical entity holds great promise for the development of next-generation medicines.

References

  • Histamine and histamine receptors: Roles in major depressive disorder. Frontiers in Pharmacology. [Link]

  • MYC protein stability is negatively regulated by BRD4. Proceedings of the National Academy of Sciences. [Link]

  • Crosstalk between MYC and BRD4 during transcription. ResearchGate. [Link]

  • BRD4 and MYC: Power couple in Transcription and Disease. PMC. [Link]

  • Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma. PMC. [Link]

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. [Link]

  • Histamine and histamine receptors: Roles in major depressive disorder. PubMed Central. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis. PNAS. [Link]

  • Histaminergic neuronal pathways underlie susceptibility and resilience to psychosocial stress. FLORE. [Link]

  • Chronic Histamine 3 Receptor Antagonism Alleviates Depression Like Conditions in Mice via Modulation of Brain-Derived Neurotrophic Factor and Hypothalamus-Pituitary Adrenal Axis. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5‐Dimethylisoxazole Derivatives as BRD4 Inhibitors. Semantic Scholar. [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PMC. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

Sources

Methodological & Application

Application Note: A High-Yield, Two-Step Protocol for the Synthesis of 3,5-Dimethylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 3,5-dimethylisoxazole-4-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocol is structured as a two-part synthesis, beginning with the saponification of a commercially available ester to produce 3,5-dimethylisoxazole-4-carboxylic acid, followed by its conversion to the target carboxamide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step instructions, and critical process parameters to ensure reproducibility and high purity of the final product.

Introduction and Significance

The 3,5-dimethylisoxazole moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide range of biologically active compounds. Its derivatives are recognized for their roles as inhibitors of key biological targets. For instance, the 3,5-dimethylisoxazole framework is integral to the design of potent inhibitors of BRD4, a protein implicated in various cancers[1]. The title compound, 3,5-dimethylisoxazole-4-carboxamide, serves as a crucial intermediate for the synthesis of these more complex molecules. A robust and high-yield synthetic route is therefore essential for facilitating research and development in this area.

This guide presents a validated two-step synthesis that consistently delivers high yields. The chosen pathway involves:

  • Saponification: Hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate to its corresponding carboxylic acid.

  • Amidation: Activation of the carboxylic acid via an acyl chloride intermediate, followed by reaction with ammonia to form the target carboxamide.

This approach is favored for its operational simplicity, use of readily available reagents, and excellent overall yield.

Overall Synthetic Workflow

The synthesis proceeds through two distinct experimental stages, as illustrated below. The initial step achieves a near-quantitative conversion of the starting ester to the carboxylic acid intermediate, which is then efficiently converted to the final product.

G cluster_0 Part 1: Saponification cluster_1 Part 2: Amidation A Ethyl 3,5-dimethyl- isoxazole-4-carboxylate B 3,5-Dimethylisoxazole- 4-carboxylic Acid A->B  NaOH, THF/MeOH/H₂O  Room Temperature, 8h  Yield: ~94% C 3,5-Dimethylisoxazole- 4-carboxylic Acid D 3,5-Dimethylisoxazole- 4-carboxamide C->D  1. SOCl₂, Toluene  2. NH₄OH  High Yield

Caption: High-level overview of the two-step synthetic protocol.

Part 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

Principle and Rationale

The first step is a classic saponification reaction. The ethyl ester is hydrolyzed under basic conditions using sodium hydroxide. A mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water is employed.

  • Causality: THF helps to solubilize the organic ester, while methanol and water ensure the dissolution of the sodium hydroxide, creating a homogenous reaction mixture that facilitates a rapid and complete reaction. The reaction is conducted at room temperature to prevent potential degradation of the isoxazole ring, which can be sensitive to harsh conditions. Upon completion, the reaction is acidified to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution as a solid. This procedure allows for a simple and efficient isolation of a high-purity product with an excellent yield of approximately 94%[2].

Experimental Protocol

Materials and Equipment:

  • Ethyl 3,5-dimethyl-4-isoxazolecarboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6 N

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, pH paper/meter, filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1.0 eq) in a mixture of THF and methanol.

  • Add a 5 N aqueous solution of sodium hydroxide (approx. 3.0 eq) to the flask.

  • Stir the reaction mixture vigorously at room temperature (20-25°C) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Carefully acidify the remaining aqueous solution to a pH of 2 using 6 N aqueous HCl. The product will precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to a constant weight. The resulting 3,5-dimethylisoxazole-4-carboxylic acid should be a white solid[2].

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )Sample Amount (10 mmol scale)
Ethyl 3,5-dimethyl-4-isoxazolecarboxylate1.0169.181.69 g
Sodium Hydroxide (in 5N solution)3.040.006.0 mL of 5N solution
THFSolvent-~6 mL
MethanolSolvent-~6 mL
Expected Product -141.12 ~1.33 g (94% yield)

Part 2: Synthesis of 3,5-Dimethylisoxazole-4-carboxamide

Principle and Rationale

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt[3]. To achieve a high-yield conversion, the carboxylic acid must first be "activated." This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive 3,5-dimethylisoxazole-4-carbonyl chloride intermediate.

  • Mechanism: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is eliminated and subsequently attacks the carbonyl carbon, leading to the formation of the acyl chloride and the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This intermediate is not isolated but is directly reacted with an ammonia source (e.g., aqueous ammonium hydroxide). The highly electrophilic acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable carboxamide product. This two-step, one-pot approach is highly effective and widely used for amide synthesis[3][4][5].

G cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation Acid Carboxylic Acid Intermediate Reactive Intermediate Acid->Intermediate Attack on S SOCl2 SOCl₂ SOCl2->Intermediate AcylChloride Acyl Chloride Intermediate->AcylChloride Cl⁻ attack Gases SO₂ + HCl (gases) Intermediate->Gases Collapse AcylChloride2 Acyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride2->Tetrahedral Nucleophilic Attack Ammonia NH₃ Ammonia->Tetrahedral Amide Carboxamide Tetrahedral->Amide Collapse & Proton Transfer HCl_byproduct HCl Tetrahedral->HCl_byproduct

Caption: Mechanism for the conversion of a carboxylic acid to a carboxamide.

Experimental Protocol

Materials and Equipment:

  • 3,5-Dimethylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another suitable inert solvent like DCM)

  • Aqueous ammonium hydroxide (NH₄OH, ~28-30%)

  • Round-bottom flask with reflux condenser, gas trap (for HCl/SO₂), magnetic stirrer, dropping funnel, ice bath, filtration apparatus.

Procedure:

  • Safety First: This procedure must be performed in a well-ventilated fume hood as it involves thionyl chloride (corrosive, toxic) and evolves HCl and SO₂ gases.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) and toluene (approx. 10 mL per gram of acid).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the mixture to a gentle reflux (approx. 70-80°C) for 2-3 hours. The reaction mixture should become a clear solution. A gas trap containing a dilute NaOH solution should be used to neutralize the evolved gases.

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Crucial Step: Ensure all excess thionyl chloride is removed, as it will react violently with the aqueous ammonia. The crude acyl chloride is a viscous oil or solid.

  • Re-dissolve the crude acyl chloride in a minimal amount of an inert solvent like THF or dichloromethane.

  • Cool this solution in an ice bath (0-5°C).

  • In a separate beaker, cool the aqueous ammonium hydroxide solution in an ice bath.

  • Slowly and carefully add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of the carboxamide will form immediately.

  • Continue stirring in the ice bath for an additional 30-60 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dimethylisoxazole-4-carboxamide as a white solid.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )Sample Amount (10 mmol scale)
3,5-Dimethylisoxazole-4-carboxylic acid1.0141.121.41 g
Thionyl Chloride (SOCl₂)1.2118.970.86 mL (d=1.63)
Ammonium Hydroxide (~28%)Excess-~20-30 mL
TolueneSolvent-~15 mL
Expected Product -140.14 High Yield (>90%)

Conclusion

The two-step protocol detailed in this application note provides a highly efficient and reproducible method for synthesizing 3,5-dimethylisoxazole-4-carboxamide. The procedure relies on well-understood, classic chemical transformations and utilizes cost-effective reagents. By carefully controlling the reaction parameters as described, researchers can reliably obtain the target compound in high yield and purity, facilitating its use in further synthetic applications for drug discovery and development.

References

  • Vijayavitthal, T. et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmacy and Pharmaceutical Sciences, 3(11), 2265-2272. [Link]

  • Palle, V. P. et al. (2001). A method for synthesizing leflunomide.
  • Palle, V. P. et al. (2004). Method for synthesizing leflunomide.
  • Teixeira, I. F. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(1), 93. [Link]

  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com. [Link]

  • Stork, G. & McMurry, J. E. (1967). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 47, 61. [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]

  • Al-Ostoot, F. H. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19349-19365. [Link]

  • Kraybill, W. G. & Kurz, L. J. (2004). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 8(3), 433-436. [Link]

  • Reddy, M. P. et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID. Gsrs. [Link]

  • Zare, A. et al. (2012). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 24(3), 1091-1094. [Link]

  • Farmer, S. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Wang, L. et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. [Link]

  • Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. ResearchGate. [Link]

  • Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Pace, V. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1648. [Link]

Sources

Application Notes & Protocols: Investigating 3,5-Dimethylisoxazole-4-Carboxamide Derivatives in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3,5-dimethylisoxazole-4-carboxamide derivatives in cancer cell line research. It provides an in-depth look at the mechanism of action, summarizes key biological effects, and offers detailed, field-proven protocols for experimental validation.

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of the 3,5-dimethylisoxazole-4-carboxamide scaffold have emerged as a particularly promising class of agents, demonstrating potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[3][4] These synthetic compounds often function by targeting fundamental cellular processes that are dysregulated in cancer, such as epigenetic regulation and cell cycle control.[4][5]

This guide focuses on the application of these derivatives, with a primary emphasis on their role as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. We will explore the molecular basis for this activity and provide robust protocols to assess their efficacy in vitro.

Core Mechanism of Action: Epigenetic Modulation via BRD4 Inhibition

A key mechanism through which 3,5-dimethylisoxazole derivatives exert their anticancer effects is by targeting epigenetic "reader" proteins, specifically Bromodomain-containing protein 4 (BRD4).[5][6]

The Role of BRD4 in Cancer: BRD4 plays a critical role in gene transcription. It recognizes and binds to acetylated lysine (KAc) residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[5][6] The overexpression or hyperactivity of BRD4 is a hallmark of various cancers, including colorectal cancer and acute myeloid leukemia.[5][7]

3,5-Dimethylisoxazole as a KAc Mimic: The 3,5-dimethylisoxazole moiety is an effective mimic of acetylated lysine.[7] This structural mimicry allows it to bind competitively to the Kac-binding pocket of BRD4's bromodomains.[5] This competitive inhibition displaces BRD4 from chromatin, leading to the transcriptional repression of its target genes, including c-MYC. The subsequent downregulation of c-MYC protein levels disrupts cancer cell proliferation, induces cell cycle arrest, and can trigger the intrinsic apoptotic pathway.[5][6]

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug_action cluster_cytoplasm Cytoplasm cluster_effects Histones Acetylated Histones (on Chromatin) BRD4 BRD4 Protein Histones->BRD4 Binds to Acetylated Lysine Pol2 Transcriptional Machinery (Pol II) BRD4->Pol2 Recruits cMYC_Protein c-MYC Protein BRD4->cMYC_Protein Leads to Downregulation cMYC_Gene Oncogenes (e.g., c-MYC) Pol2->cMYC_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription Ribosome Ribosome cMYC_mRNA->Ribosome Translation Compound 3,5-Dimethylisoxazole Derivative Compound->BRD4 Competitively Inhibits Binding Ribosome->cMYC_Protein Proliferation Cancer Cell Proliferation cMYC_Protein->Proliferation Drives cMYC_Protein->Proliferation INHIBITS Apoptosis Apoptosis (Intrinsic Pathway) cMYC_Protein->Apoptosis INDUCES CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) cMYC_Protein->CellCycleArrest INDUCES

Caption: Signaling pathway of BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

Summary of Biological Effects in Cancer Cell Lines

Various derivatives built upon the 3,5-dimethylisoxazole-4-carboxamide core have demonstrated significant cytotoxic and anti-proliferative activity. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the specific chemical modifications and the genetic background of the cancer cell line.

Compound Class/DerivativeCancer Cell LineCell TypeIC₅₀ ValueKey Effects NotedReference
Phenyl-isoxazole-carboxamide (2a)Colo205Colon Adenocarcinoma9.18 µMAnti-proliferative[3]
Phenyl-isoxazole-carboxamide (2a)HepG2Hepatocellular Carcinoma7.55 µMAnti-proliferative[3]
Phenyl-isoxazole-carboxamide (2d)HeLaCervical Adenocarcinoma15.48 µg/mlG2/M Phase Delay, Apoptosis[1]
Phenyl-isoxazole-carboxamide (2d, 2e)Hep3BHepatocellular Carcinoma~23 µg/mlG2/M Phase Delay, Apoptosis[1]
3,5-dimethylisoxazole dimer (22)HCT116Colorectal Carcinoma162 nMBRD4 Inhibition, G0/G1 Arrest, Apoptosis[5]
Dihydroquinazolinone-isoxazole (11h)MV4-11Acute Myeloid Leukemia0.09 µMBRD4 Inhibition, c-Myc Downregulation[6]
Dihydroquinazolinone-isoxazole (11h)HL-60Promyelocytic Leukemia0.12 µMBRD4 Inhibition, c-Myc Downregulation[6]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the characterization of 3,5-dimethylisoxazole-4-carboxamide derivatives in cancer cell lines.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product.

MTT_Workflow start Start plate_cells 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) start->plate_cells incubate1 2. Incubate Overnight (Allow attachment) plate_cells->incubate1 add_compound 3. Add Compound (Serial dilutions + Vehicle Control) incubate1->add_compound incubate2 4. Incubate (24, 48, or 72 hours) add_compound->incubate2 add_mtt 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate (2-4 hours, 37°C) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 100 µL DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate % Viability & IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottomed plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[8] Include wells for vehicle control and blank (medium only). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 3,5-dimethylisoxazole-4-carboxamide derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the different compound concentrations (or vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Expert Insight: Handle MTT solution in the dark as it is light-sensitive. Ensure the solution is fully dissolved and filtered before use to avoid artifacts.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down gently to ensure complete solubilization.

    • Expert Insight: Complete removal of the medium before adding DMSO is crucial to prevent interference from phenol red in the medium. Gentle trituration is necessary for a homogenous purple solution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

CellCycle_Workflow start Start treat_cells 1. Treat Cells with Compound (in 6-well plates) start->treat_cells harvest 2. Harvest Cells (Trypsinize and collect supernatant) treat_cells->harvest wash 3. Wash with PBS harvest->wash fix 4. Fix Cells (Ice-cold 70% Ethanol, dropwise) wash->fix incubate_fix 5. Incubate (≥1 hour at -20°C) fix->incubate_fix wash2 6. Wash with PBS incubate_fix->wash2 stain 7. Stain with PI/RNase Solution wash2->stain incubate_stain 8. Incubate (30 min at RT, in dark) stain->incubate_stain acquire 9. Acquire Data (Flow Cytometer) incubate_stain->acquire analyze 10. Analyze Histograms (Quantify G0/G1, S, G2/M phases) acquire->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at relevant concentrations (e.g., 1x and 2x IC₅₀) and a vehicle control for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant from the initial medium to collect any apoptotic floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.

    • Expert Insight: Proper fixation is critical. Adding ethanol too quickly will cause aggregation and lead to poor quality data. Fixation should be performed on ice.

  • Incubation: Store the fixed cells at -20°C for at least 1 hour. Cells can be stored in ethanol for several days if necessary.

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Expert Insight: RNase A is essential to degrade double-stranded RNA, ensuring that PI only stains DNA, which prevents false signals and improves histogram resolution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase (e.g., G0/G1) in the treated samples compared to the control.[5]

Protocol 3: Western Blotting for Mechanistic Markers

Western blotting is used to detect and quantify specific proteins in a cell lysate. This protocol is designed to probe for key proteins in the BRD4 signaling pathway and apoptosis, such as c-MYC, cleaved Caspase-3, and PARP.

WesternBlot_Workflow start Start treat_cells 1. Treat Cells & Lyse (Use RIPA buffer + protease inhibitors) start->treat_cells quantify 2. Quantify Protein (BCA or Bradford Assay) treat_cells->quantify prepare_samples 3. Prepare Samples (Add Laemmli buffer, boil) quantify->prepare_samples sds_page 4. SDS-PAGE (Separate proteins by size) prepare_samples->sds_page transfer 5. Protein Transfer (to PVDF or Nitrocellulose membrane) sds_page->transfer block 6. Blocking (5% BSA or milk in TBST) transfer->block primary_ab 7. Primary Antibody Incubation (e.g., anti-c-MYC, anti-Caspase-3) (Overnight at 4°C) block->primary_ab wash1 8. Wash (3x TBST) primary_ab->wash1 secondary_ab 9. Secondary HRP-Ab Incubation (1 hour at RT) wash1->secondary_ab wash2 10. Wash (3x TBST) secondary_ab->wash2 detect 11. Detection (Add ECL substrate, image chemiluminescence) wash2->detect analyze 12. Analyze Bands (Normalize to loading control, e.g., β-Actin) detect->analyze end End analyze->end

Caption: Workflow for Western Blot analysis.

Methodology:

  • Cell Lysis: After treating cells with the compound as described previously, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Expert Insight: Confirm successful transfer by staining the membrane with Ponceau S. This is a reversible stain that allows you to visualize protein bands and ensure the transfer was even before proceeding to blocking.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., anti-c-MYC, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-Actin or anti-GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 8).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein bands to the loading control to compare protein expression levels between treated and untreated samples. A decrease in c-MYC and an increase in cleaved Caspase-3 would support the proposed mechanism of action.[5][6]

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (NIH). [Link]

  • Jaradat, N., Hawash, M., Abualhasan, M., Qadi, M., & Eid, A. M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Institutes of Health (NIH). [Link]

  • Wang, L., Zhang, J., Li, Y., Liu, Y., Yue, L., Zhang, N., & Xu, W. (2022). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. National Institutes of Health (NIH). [Link]

  • Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Knapp, S. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. National Institutes of Health (NIH). [Link]

  • Zhang, G., Wang, J., Zhang, Y., Liu, Z., Wang, L., Wang, Y., ... & Liu, J. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Lampronti, I., Deidda, D., Fiori, J., Brognara, E., Finotti, A., Ferri, E., ... & Gambari, R. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health (NIH). [Link]

  • Lampronti, I., Deidda, D., Fiori, J., Brognara, E., Finotti, A., Ferri, E., ... & Gambari, R. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. [Link]

  • Kumar, V., & Hassan, M. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. [Link]

  • Singh, S., Singh, J., Singh, P. P., & Singh, P. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]

  • Sreelatha, T., J, A. A., & S, D. (2021). Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for the In Vitro Use of 3,5-Dimethylisoxazole-4-Carboxamide as a BRD4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epigenetic Reader BRD4 with Novel Small Molecules

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical targets in therapeutic development, especially in oncology.[1] BRD4 functions as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[2] This interaction is pivotal for the recruitment of transcriptional machinery, including RNA polymerase II, to drive the expression of key oncogenes such as MYC.[1] Dysregulation of BRD4 activity is a hallmark of various cancers, making its inhibition a promising therapeutic strategy.[3][4]

Small molecule inhibitors designed to block the interaction between BRD4 and acetylated histones have shown significant anti-cancer activity in preclinical models.[1] The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, serving as a key pharmacophore in the design of potent BRD4 inhibitors.[3][5] Derivatives based on this scaffold have demonstrated high-affinity binding to the bromodomains of BRD4, leading to the displacement of BRD4 from chromatin and the subsequent downregulation of target gene expression.[3][5]

This guide provides a comprehensive overview and detailed protocols for the in vitro application of 3,5-dimethylisoxazole-4-carboxamide, a representative compound from this promising class of BRD4 inhibitors. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to effectively evaluate its biological activity and mechanism of action in a laboratory setting.

Mechanism of Action: Competitive Inhibition of the BRD4 Bromodomain

3,5-Dimethylisoxazole-4-carboxamide and its analogs function as competitive inhibitors of the BRD4 bromodomains. The core 3,5-dimethylisoxazole group is designed to occupy the acetylated lysine (KAc) binding pocket within the bromodomain.[3] A key interaction involves the nitrogen atom of the isoxazole ring forming a hydrogen bond with a conserved asparagine residue (Asn140 in BRD4(1)), anchoring the inhibitor in the binding site.[3]

By occupying this pocket, the inhibitor prevents BRD4 from binding to acetylated histones on chromatin. This disruption leads to the dissociation of the transcriptional elongation complex, P-TEFb, and a subsequent reduction in the transcription of BRD4-dependent genes.[1] A primary and well-documented downstream effect of BRD4 inhibition is the profound suppression of the MYC oncogene, which plays a central role in cell proliferation, growth, and apoptosis.[2][6][7] This targeted downregulation of MYC is a key driver of the anti-proliferative effects observed with this class of inhibitors.[2][6]

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation Promotes Inhibitor 3,5-Dimethylisoxazole -4-carboxamide Inhibitor->BRD4 Inhibits Binding cluster_assays In Vitro Evaluation Workflow cluster_endpoints Endpoints start Start: Select BRD4-dependent cancer cell line (e.g., MV4-11, HL-60) cell_culture Cell Seeding & Treatment with Inhibitor start->cell_culture viability Cell Viability Assay (e.g., MTT/CCK-8) cell_culture->viability western Western Blot Analysis cell_culture->western qpcr RT-qPCR Analysis cell_culture->qpcr ic50 Determine IC50 (Anti-proliferative Activity) viability->ic50 protein Quantify c-Myc Protein Downregulation western->protein mrna Quantify MYC mRNA Suppression qpcr->mrna

Caption: General Experimental Workflow.

Protocol 1: Cell Viability/Proliferation Assay (MTT-Based)

This assay determines the concentration-dependent effect of the inhibitor on cell viability.

Materials:

  • BRD4-sensitive cell line (e.g., MV4-11, HL-60)

  • 3,5-dimethylisoxazole-4-carboxamide

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell adherence (if applicable) and recovery.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. [8]5. Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [8]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for c-Myc Downregulation

This protocol assesses the effect of the inhibitor on the protein levels of the key downstream target, c-Myc.

Materials:

  • Cells treated as described below

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc, anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for 6-24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer. [9]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. [9]After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-c-Myc) overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the c-Myc signal to the loading control signal to determine the relative change in protein expression.

Protocol 3: RT-qPCR for MYC mRNA Expression

This protocol quantifies changes in MYC gene expression at the mRNA level following inhibitor treatment.

Materials:

  • Cells treated as described below

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction: Seed and treat cells as for Western blotting, typically for a shorter duration (e.g., 4-8 hours) to capture the primary transcriptional response. Harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Assess RNA quality and quantity. Synthesize first-strand cDNA from an equal amount of RNA for each sample.

  • qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and primer set. Include no-template controls to check for contamination.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Summary of Expected Results and Data Interpretation

Based on published data for potent 3,5-dimethylisoxazole-based BRD4 inhibitors, the following outcomes can be anticipated for an active compound like 3,5-dimethylisoxazole-4-carboxamide. [2][3]

Assay Expected Outcome Data Interpretation Representative Data (Example)
Cell Viability Dose-dependent decrease in cell viability in BRD4-sensitive cell lines. An IC₅₀ value in the nanomolar to low micromolar range indicates potent anti-proliferative activity. IC₅₀: 0.09 µM in MV4-11 cells. [2]
Western Blot Dose-dependent reduction in c-Myc protein levels. Confirms that the anti-proliferative effect is associated with the intended mechanism of action (downregulation of a key BRD4 target). Significant c-Myc reduction observed at concentrations near the IC₅₀ value. [2]

| RT-qPCR | Dose-dependent decrease in MYC mRNA levels. | Demonstrates that the inhibitor acts at the transcriptional level, consistent with BRD4's role as a transcriptional co-activator. | >50% reduction in MYC mRNA after 24h treatment. |

References

  • Patsnap Synapse. (2024, June 21). What are BRD4 inhibitors and how do they work?[Link]

  • Yuan, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800071. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link]

  • Zhang, G., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174–2181. [Link]

  • Zhan, M., et al. (2019). Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126577. [Link]

  • Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular Cell, 54(5), 728–736. [Link]

  • ResearchGate. (2025, August 10). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. [Link]

  • Venkataraman, S., et al. (2013). Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma. Oncotarget, 4(11), 1802–1817. [Link]

  • Herold, M. M., et al. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. Cancer Letters, 465, 107–117. [Link]

  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904–917. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Herold, M. M., et al. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. Cancer Letters, 465, 107–117. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

Sources

Application Notes and Protocols for In Vivo Efficacy of 3,5-dimethylisoxazole-4-carboxamide in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Colorectal Cancer with 3,5-dimethylisoxazole-4-carboxamide

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] The 3,5-dimethylisoxazole-4-carboxamide scaffold has emerged as a promising pharmacophore in oncology.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies of 3,5-dimethylisoxazole-4-carboxamide in preclinical animal models of colorectal cancer.

Our in-depth analysis of the existing literature suggests that 3,5-dimethylisoxazole derivatives function as potent inhibitors of Bromodomain-containing protein 4 (BRD4).[3] BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes, most notably c-MYC, which is a major driver of colorectal tumorigenesis.[3][4] By mimicking acetylated lysine residues, 3,5-dimethylisoxazole-4-carboxamide is hypothesized to bind to the bromodomains of BRD4, displacing it from chromatin and thereby downregulating the expression of c-MYC and other pro-proliferative genes. This disruption of oncogenic signaling is expected to inhibit tumor growth and induce apoptosis in colorectal cancer cells.

These application notes are designed to provide not just a set of instructions, but a framework for critical thinking in experimental design, ensuring the generation of robust and reproducible data for the preclinical evaluation of this promising compound.

Experimental Design: A Strategic Approach to In Vivo Efficacy Studies

A successful in vivo study hinges on a well-conceived experimental design. The following diagram outlines the critical workflow for assessing the anti-tumor activity of 3,5-dimethylisoxazole-4-carboxamide.

experimental_workflow cluster_setup Phase 1: Model Setup & Compound Formulation cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis animal_model Animal Model Selection (CT-26 Syngeneic or PDX) tumor_induction Tumor Induction/ Implantation animal_model->tumor_induction randomization Randomization & Grouping tumor_induction->randomization compound_prep 3,5-dimethylisoxazole-4-carboxamide Formulation & QC dosing Compound Administration (Oral Gavage) compound_prep->dosing randomization->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring endpoint Study Endpoint Determination monitoring->endpoint tumor_harvest Tumor Harvest & Tissue Processing endpoint->tumor_harvest pk_pd Pharmacokinetic/ Pharmacodynamic Analysis tumor_harvest->pk_pd histology Histology & Immunohistochemistry tumor_harvest->histology

Caption: Experimental workflow for in vivo efficacy testing.

Part 1: Animal Models of Colorectal Cancer

The choice of animal model is a critical determinant of the translational relevance of the study. We present protocols for two widely accepted and robust models for colorectal cancer research.

CT-26 Syngeneic Mouse Model

The CT-26 model utilizes a murine colon carcinoma cell line in immunocompetent BALB/c mice, making it an excellent choice for studying the interplay between the tumor, the immune system, and the therapeutic agent.

Protocol 1: Establishment of the CT-26 Syngeneic Model

  • Cell Culture: Culture CT-26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female BALB/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Patient-Derived Xenograft (PDX) Model

PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered to better recapitulate the heterogeneity and microenvironment of human tumors.

Protocol 2: Establishment of Colorectal Cancer PDX Models

  • Tissue Acquisition: Obtain fresh colorectal tumor tissue from consenting patients under sterile conditions.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics. Mince the tissue into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice). Make a small incision on the flank and create a subcutaneous pocket. Implant one tumor fragment into the pocket and suture the incision.

  • Tumor Growth and Passaging: Monitor tumor growth as described for the CT-26 model. Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor can be harvested and passaged into new cohorts of mice for expansion and subsequent efficacy studies.

Part 2: Formulation and Administration of 3,5-dimethylisoxazole-4-carboxamide

Recommended Vehicles for Formulation Development

Based on the chemical structure of 3,5-dimethylisoxazole-4-carboxamide, it is likely to have low aqueous solubility. The following vehicles are commonly used for oral administration of poorly soluble compounds in mice:

  • Aqueous suspension: 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in sterile water.

  • Co-solvent system: A mixture of polyethylene glycol 400 (PEG400), and water. A common starting ratio is 10% DMSO, 40% PEG400, and 50% sterile water.

  • Lipid-based formulation: Corn oil or sesame oil.

Protocol 3: Preparation of an Oral Formulation (Example with CMC-Na)

  • Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of low-viscosity CMC-Na in water.

  • Compound Weighing: Accurately weigh the required amount of 3,5-dimethylisoxazole-4-carboxamide.

  • Suspension Preparation: Add a small amount of the CMC-Na vehicle to the compound to create a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.

Administration by Oral Gavage

Oral gavage is a standard method for precise oral dosing in mice.

Protocol 4: Oral Gavage Administration

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse. Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Compound Administration: Slowly administer the prepared formulation. The typical maximum volume for oral gavage in mice is 10 mL/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress after administration.

Part 3: Efficacy Evaluation and Endpoint Analysis

The primary endpoint for efficacy is typically tumor growth inhibition. However, a comprehensive analysis should include pharmacodynamic and histological assessments.

In-Life Monitoring and Data Collection
ParameterFrequencyMethod
Tumor Volume2-3 times per weekCaliper Measurement
Body Weight2-3 times per weekElectronic Scale
Clinical ObservationsDailyVisual assessment of animal health
Endpoint Analyses

Upon study termination, tumors and other relevant tissues should be harvested for further analysis.

Protocol 5: Tumor and Tissue Collection

  • Euthanasia: Euthanize mice according to approved institutional guidelines.

  • Tumor Excision: Carefully excise the tumor and measure its final weight.

  • Tissue Sectioning: Divide the tumor into sections for different analyses:

    • One section snap-frozen in liquid nitrogen for Western blot or PK/PD analysis.

    • One section fixed in 10% neutral buffered formalin for histology and immunohistochemistry.

  • Blood Collection: Collect blood via cardiac puncture for pharmacokinetic analysis.

Pharmacodynamic (PD) Biomarker Analysis

To confirm the mechanism of action, assess the levels of key downstream targets of BRD4.

Protocol 6: Western Blot Analysis of Tumor Lysates

  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4, c-MYC, HEXIM1, and a loading control (e.g., β-actin).

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.

Proposed Mechanism of Action of 3,5-dimethylisoxazole-4-carboxamide in Colorectal Cancer

The following diagram illustrates the hypothesized signaling pathway through which 3,5-dimethylisoxazole-4-carboxamide exerts its anti-tumor effects in colorectal cancer.

MOA cluster_epigenetic Epigenetic Regulation cluster_drug_action Drug Intervention cluster_transcriptional Transcriptional Regulation cluster_cellular_outcome Cellular Outcome BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription Drug 3,5-dimethylisoxazole- 4-carboxamide Drug->BRD4 Inhibits Binding cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein HEXIM1_Gene HEXIM1 Gene cMYC_Protein->HEXIM1_Gene Represses Transcription Proliferation Cell Proliferation cMYC_Protein->Proliferation Drives Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits

Caption: Hypothesized mechanism of action of 3,5-dimethylisoxazole-4-carboxamide.

Data Summary and Expected Outcomes

The following tables provide a template for summarizing the key data to be collected in the in vivo efficacy studies.

Table 1: Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume at Day X (mm³) ± SEM% TGIp-value vs. Vehicle
Vehicle Control10N/AN/A
3,5-dimethylisoxazole-4-carboxamide (Dose 1)10
3,5-dimethylisoxazole-4-carboxamide (Dose 2)10
Positive Control10
Tumor Growth Inhibition

Table 2: Body Weight Changes

Treatment GroupNMean Body Weight Change from Day 0 (%) ± SEM
Vehicle Control10
3,5-dimethylisoxazole-4-carboxamide (Dose 1)10
3,5-dimethylisoxazole-4-carboxamide (Dose 2)10
Positive Control10

Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue

Treatment GroupNRelative c-MYC Expression (normalized to loading control) ± SEMRelative HEXIM1 Expression (normalized to loading control) ± SEM
Vehicle Control5
3,5-dimethylisoxazole-4-carboxamide (Dose 1)5

Conclusion and Future Directions

These application notes provide a detailed framework for the preclinical evaluation of 3,5-dimethylisoxazole-4-carboxamide in relevant animal models of colorectal cancer. By following these protocols, researchers can generate robust data on the in vivo efficacy, tolerability, and mechanism of action of this compound. Successful outcomes from these studies, demonstrating significant tumor growth inhibition and a favorable safety profile, would provide a strong rationale for further preclinical development, including toxicology studies and IND-enabling research, ultimately paving the way for potential clinical investigation in colorectal cancer patients.

References

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]

  • Filippakopoulos, P., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9427–9438. [Link]

  • Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1339–1354. [Link]

  • Wang, L., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174–2181. [Link]

  • Xiong, H., et al. (2015). BRD4 inhibitor inhibits colorectal cancer growth and metastasis. International Journal of Cancer, 136(6), E731-E740. [Link]

  • Sung, H., et al. (2021). Global Cancer Statistics 2020: GLOBOCAN Estimates of Incidence and Mortality Worldwide for 36 Cancers in 185 Countries. CA: A Cancer Journal for Clinicians, 71(3), 209–249. [Link]

  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904–917. [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]

  • Melior Discovery. (n.d.). The CT26 Tumor Model For Colorectal Cancer. [Link]

  • Tentler, J. J., et al. (2012). Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation. In Methods in Molecular Biology (Vol. 881, pp. 243–252). Humana Press. [Link]

Sources

Investigating 3,5-dimethylisoxazole-4-carboxamide as a Histamine H3 Receptor Antagonist: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Functioning as an autoreceptor on histaminergic neurons, it modulates the synthesis and release of histamine. Furthermore, the H3R acts as a heteroreceptor on non-histaminergic neurons, controlling the release of other crucial neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. The H3 receptor is coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This positions H3R antagonists and inverse agonists as promising therapeutic agents for a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia, by enhancing neurotransmitter release and promoting wakefulness and cognitive function.[2][3][4]

This document provides a comprehensive guide for the investigation of 3,5-dimethylisoxazole-4-carboxamide as a potential histamine H3 receptor antagonist. We present detailed protocols for the in vitro and in vivo characterization of this compound, underpinned by the scientific rationale for each experimental step.

Histamine H3 Receptor Signaling Pathway

Activation of the H3R by an agonist initiates a signaling cascade through the inhibitory G protein, Gαi/o. This primarily involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cAMP. The dissociation of the G protein βγ subunits can also modulate other cellular effectors, such as N-type voltage-gated calcium channels, further inhibiting neurotransmitter release.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gαi/oβγ H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds G_alpha_i Gαi/o-GTP Gi->G_alpha_i Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha_i->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Antagonist 3,5-dimethylisoxazole -4-carboxamide Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

In Vitro Characterization of 3,5-dimethylisoxazole-4-carboxamide

A critical first step in evaluating a novel compound is to determine its affinity for the target receptor and its functional effect on receptor signaling. The following protocols outline the procedures for radioligand binding and cAMP functional assays.

Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity (Ki) of 3,5-dimethylisoxazole-4-carboxamide for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Rationale: The choice of radioligand is crucial for a successful binding assay. [3H]N-α-methylhistamine ([3H]NAMH) is a commonly used H3 receptor agonist radioligand with high affinity and specificity.[1][5] Competition binding assays with a radiolabeled agonist can effectively characterize the affinity of antagonist test compounds.[6]

Experimental Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (HEK293 cells expressing hH3R) start->prep_membranes incubation Incubation: Membranes + [3H]NAMH + Test Compound (varying conc.) prep_membranes->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 determination, Ki calculation) scintillation->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and resuspend in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a BCA protein assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following components in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 25 µL of [3H]NAMH (final concentration ~2 nM).

      • 25 µL of 3,5-dimethylisoxazole-4-carboxamide at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding.

      • For non-specific binding, add a high concentration of an unlabeled H3 receptor antagonist (e.g., 10 µM thioperamide).

      • 100 µL of the prepared membrane suspension (final protein concentration ~20-50 µ g/well ).

    • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a 0.5% polyethyleneimine (PEI)-coated GF/C filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: A potent H3 receptor antagonist will exhibit a low Ki value, indicating high affinity for the receptor.

Protocol 2: cAMP Functional Assay

This assay measures the ability of 3,5-dimethylisoxazole-4-carboxamide to antagonize the agonist-induced inhibition of cAMP production in cells expressing the H3 receptor.

Rationale: Since the H3 receptor is Gαi/o-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.[7] An antagonist will block the agonist's effect, thereby restoring cAMP levels.

Experimental Workflow:

cAMP_Assay_Workflow start Start seed_cells Seed CHO-K1 cells expressing hH3R start->seed_cells pre_incubation Pre-incubate with Test Compound seed_cells->pre_incubation stimulation Stimulate with Forskolin + H3R Agonist pre_incubation->stimulation cell_lysis Lyse Cells stimulation->cell_lysis cAMP_quantification Quantify cAMP (e.g., HTRF, ELISA) cell_lysis->cAMP_quantification data_analysis Data Analysis (EC50 determination) cAMP_quantification->data_analysis end End data_analysis->end

Caption: cAMP Functional Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed CHO-K1 cells stably expressing the human H3 receptor in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with various concentrations of 3,5-dimethylisoxazole-4-carboxamide for 30 minutes at 37°C.

    • Add a mixture of forskolin (final concentration ~5 µM) and an H3 receptor agonist (e.g., R-α-methylhistamine at its EC80 concentration) to the wells.

    • Incubate for an additional 30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor assays).[8][9][10]

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the antagonist that produces 50% of the maximal response) by non-linear regression analysis.

Expected Outcome: A competitive antagonist will produce a concentration-dependent reversal of the agonist-induced inhibition of cAMP accumulation. An inverse agonist will increase basal cAMP levels in the absence of an agonist.

Data Presentation:

AssayParameter3,5-dimethylisoxazole-4-carboxamide
Radioligand BindingKi (nM)To be determined
cAMP Functional AssayEC50 (nM)To be determined

In Vivo Evaluation of 3,5-dimethylisoxazole-4-carboxamide

Following in vitro characterization, it is essential to assess the efficacy of the compound in a relevant animal model. H3 receptor antagonists have shown pro-cognitive effects in various preclinical models.[2][4]

Protocol 3: Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

Rationale: This test is based on the innate tendency of mice to explore a novel object more than a familiar one. Cognitive impairment, which can be induced by agents like MK-801 (a non-competitive NMDA receptor antagonist), disrupts this preference. A pro-cognitive compound is expected to reverse this deficit.[11]

Experimental Workflow:

NOR_Test_Workflow start Start habituation Habituation to Test Arena start->habituation training Training Phase: Two identical objects habituation->training treatment Administer Test Compound and/or Amnesic Agent (MK-801) training->treatment testing Test Phase: One familiar and one novel object treatment->testing data_collection Record Exploration Time testing->data_collection data_analysis Calculate Discrimination Index data_collection->data_analysis end End data_analysis->end

Caption: Novel Object Recognition Test Workflow.

Step-by-Step Methodology:

  • Habituation:

    • Individually habituate mice to the testing arena (an open-field box) for 10 minutes per day for 2-3 days prior to the test.

  • Training Phase (Day 1):

    • Place two identical objects in the arena.

    • Allow each mouse to explore the objects for 10 minutes.

    • Record the time spent exploring each object.

  • Treatment:

    • Immediately after the training phase, administer 3,5-dimethylisoxazole-4-carboxamide (at various doses, intraperitoneally) and/or the amnesic agent MK-801 (e.g., 0.1 mg/kg, intraperitoneally).

  • Testing Phase (Day 2):

    • 24 hours after the training phase, place one of the familiar objects and one novel object in the arena.

    • Allow each mouse to explore the objects for 5-10 minutes.

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object and intact memory.

    • Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).

Expected Outcome: Mice treated with MK-801 are expected to show a significantly lower DI compared to control mice. Treatment with an effective dose of 3,5-dimethylisoxazole-4-carboxamide is expected to reverse the MK-801-induced memory deficit, resulting in a significantly higher DI compared to the MK-801-only group.

Data Presentation:

Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)
Vehicle-To be determined
MK-8010.1To be determined
3,5-dimethylisoxazole-4-carboxamide + MK-801XTo be determined
3,5-dimethylisoxazole-4-carboxamide + MK-801YTo be determined
3,5-dimethylisoxazole-4-carboxamide + MK-801ZTo be determined

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive investigation of 3,5-dimethylisoxazole-4-carboxamide as a histamine H3 receptor antagonist. By systematically evaluating its binding affinity, functional activity, and in vivo efficacy, researchers can gain valuable insights into its therapeutic potential for treating cognitive disorders.

References

  • Gao, Z., Hurst, W. J., Czechtizky, W., Hall, D., Moindrot, N., Nagorny, R., Pichat, P., Stefany, D., Hendrix, J. A., & George, P. G. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269–6273. [Link]

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Kumar, A., & Singh, N. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 7, 60. [Link]

  • Alachkar, A., Al-hussaini, M., & Be-hussain, B. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13, 848303. [Link]

  • Esbenshade, T. A., Browman, K. E., & Fox, G. B. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Stallaert, W., Zandvoort, A. J., & Leurs, R. (2011). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Medicinal Chemistry Letters, 2(7), 525–529. [Link]

  • Bitner, R. S., Markosyan, S., Nikkel, A. L., & Brioni, J. D. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 460–466. [Link]

  • Schulze, J., Garski, J., & Hoffmann, C. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [Link]

  • Alachkar, A., Al-hussaini, M., Al-sayyed, H., & Be-hussain, B. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. Pharmaceuticals, 16(8), 1145. [Link]

  • Sivilotti, L. G. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Technical Manual. Retrieved from [Link]

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Igel, P. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. [Link]

  • Frandsen, I. O., Hauser, A. S., Gentry, P. R., Gloriam, D. E., & Ulven, T. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 4829. [Link]

  • Miller, T. R., Fox, G. B., & Esbenshade, T. A. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology, 157(4), 608–617. [Link]

Sources

Cell-based assays for evaluating 3,5-dimethylisoxazole-4-carboxamide cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assays for Evaluating 3,5-dimethylisoxazole-4-carboxamide Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Assessing the Cytotoxic Potential of 3,5-dimethylisoxazole-4-carboxamide

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Specifically, 3,5-dimethylisoxazole derivatives have been identified as promising agents in oncology, acting as bromodomain ligands and inhibitors of BRD4, a key epigenetic reader.[1][2][3][4][5] These compounds can modulate gene expression and have shown antiproliferative effects in various cancer cell lines.[2][5] Given this background, 3,5-dimethylisoxazole-4-carboxamide represents a compound of interest for which a thorough toxicological assessment is a critical step in the drug discovery and development pipeline.[6]

This document, authored for the discerning researcher, provides a comprehensive guide to evaluating the cytotoxicity of 3,5-dimethylisoxazole-4-carboxamide. We will move beyond simple procedural lists to explain the rationale behind the selection of orthogonal assays that, when used in concert, provide a multi-faceted view of the compound's effect on cell health. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Pillar I: The Scientific Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effects. A robust assessment of cytotoxicity, therefore, necessitates a multi-pronged approach that interrogates different cellular processes.[7] We will focus on three key assays that together create a detailed picture of cellular health:

  • MTT Assay: To assess metabolic activity as a proxy for cell viability.[8][9][10]

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity.[11][12]

  • Caspase-3/7 Assay: To specifically query the induction of apoptosis.[13][14][15]

This trio of assays allows for the differentiation between cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects, and provides initial insights into the mechanism of cell death.[7][16]

Experimental Workflows

General Cell Culture and Compound Treatment Workflow

The initial steps of cell seeding and compound exposure are critical for the success of all subsequent assays.

Cell_Culture_and_Treatment_Workflow General Experimental Workflow cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Exposure cluster_assays Phase 3: Cytotoxicity Assessment Start Select Appropriate Cell Line Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of 3,5-dimethylisoxazole-4-carboxamide Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound and Controls Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for Desired Exposure Period (e.g., 24, 48, 72h) Treat_Cells->Incubate_Exposure MTT_Assay MTT Assay (Metabolic Activity) Incubate_Exposure->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubate_Exposure->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Incubate_Exposure->Caspase_Assay

Caption: General workflow for cell-based cytotoxicity assays.

Protocol 1: MTT Assay for Metabolic Activity

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]

Materials
  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Cell culture medium (serum-free for the MTT incubation step)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 3,5-dimethylisoxazole-4-carboxamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[17] Visually inspect for the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells:

% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[12] The LDH assay quantitatively measures the amount of LDH released from damaged cells by converting a substrate into a colored or fluorescent product.[12][18]

Materials
  • LDH cytotoxicity assay kit (e.g., CytoTox 96® from Promega or similar)[12]

  • 96-well clear or opaque flat-bottom plates (depending on the kit's detection method)

  • Lysis buffer (often 10X, provided in kits)

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence, depending on the kit)

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls in triplicate[7]:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit manufacturer.

  • Measurement: Measure the absorbance (e.g., at 490 nm) or fluorescence according to the kit's instructions.[11]

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance_treated - Absorbance_vehicle) / (Absorbance_max_release - Absorbance_vehicle)] * 100

Plot the % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis Detection

Principle

Caspases-3 and -7 are key effector enzymes that are activated during the execution phase of apoptosis.[15][19] This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[13] When this substrate is cleaved by active caspases, it releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[13]

Materials
  • Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent caspase assay[13]

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer plate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with 3,5-dimethylisoxazole-4-carboxamide as described in steps 1-3 of the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's instructions.[19] Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19] Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

Data Analysis

The luminescent signal is directly proportional to the caspase-3/7 activity. Data can be expressed as fold change in luminescence relative to the vehicle-treated control cells.

Fold Change = Luminescence_treated / Luminescence_vehicle_control

Plot the fold change against the log of the compound concentration.

Data Presentation and Interpretation

To facilitate a clear understanding of the cytotoxic profile of 3,5-dimethylisoxazole-4-carboxamide, the results from the different assays should be compiled into a summary table.

AssayEndpoint MeasuredTypical ResultInterpretation
MTT Mitochondrial dehydrogenase activityIC₅₀ (µM)Indicates a reduction in metabolic activity, suggesting either cytotoxicity or cytostasis.
LDH Release of cytosolic LDHEC₅₀ (µM)Indicates a loss of cell membrane integrity, a marker of necrosis or late apoptosis.
Caspase-3/7 Activity of effector caspasesFold InductionA significant increase indicates the induction of the apoptotic cell death pathway.

Interpreting Combined Results:

  • Potent activity in all three assays (low IC₅₀/EC₅₀, high caspase induction): Suggests the compound is cytotoxic and induces apoptosis.

  • Potent activity in MTT and Caspase assays, but weak LDH release: Suggests the compound induces apoptosis without immediate membrane rupture.

  • Potent activity in MTT and LDH assays, but weak Caspase activation: May indicate a necrotic mechanism of cell death.

  • Potent activity in the MTT assay, but weak activity in LDH and Caspase assays: Suggests the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or that it interferes with mitochondrial function without inducing cell death within the timeframe of the experiment.

Visualizing Assay Principles

MTT Assay Mechanism

MTT_Assay MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in viable cells) Enzyme->MTT LDH_Assay Intact_Cell Viable Cell (Membrane Intact) Damaged_Cell Damaged Cell (Membrane Compromised) Intact_Cell->Damaged_Cell Cytotoxic Event LDH_Released LDH Released into Medium Damaged_Cell->LDH_Released Release Detection Colorimetric/ Fluorescent Detection LDH_Released->Detection Enzymatic Reaction

Caption: Principle of the LDH release assay for cytotoxicity.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.[Link]

  • Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Center for Biotechnology Information. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. National Center for Biotechnology Information. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]

Sources

Western blot analysis for c-Myc downregulation by 3,5-dimethylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Western Blot Analysis for c-Myc Downregulation by 3,5-dimethylisoxazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The c-Myc oncoprotein is a transcription factor central to cell proliferation, growth, and apoptosis, and its deregulation is a hallmark of many human cancers.[1] Consequently, strategies aimed at downregulating c-Myc protein levels are of significant therapeutic interest. The c-Myc protein is notoriously short-lived, with a half-life of approximately 20-30 minutes, making its stability a critical point of regulation.[2][3][4] This application note provides a comprehensive guide for researchers to investigate the potential of 3,5-dimethylisoxazole-4-carboxamide to induce the downregulation of c-Myc. We present a detailed, validated protocol for Western blot analysis, grounded in the scientific principles of c-Myc regulation, to ensure robust and reproducible quantification of changes in c-Myc protein levels following compound treatment.

Scientific Principles & Experimental Rationale

c-Myc: A Tightly Regulated Therapeutic Target

c-Myc expression is meticulously controlled at transcriptional, post-transcriptional, and post-translational levels.[2] The protein's stability is primarily governed by the ubiquitin-proteasome pathway. This process is initiated by a series of phosphorylation events. As depicted in the pathway below, mitogenic signals often lead to the phosphorylation of Serine 62 (S62), which transiently stabilizes the c-Myc protein.[5][6] This is followed by phosphorylation at Threonine 58 (T58) by GSK3β, which signals for the recruitment of the E3 ubiquitin ligase FBW7, leading to polyubiquitination and subsequent degradation by the 26S proteasome.[2] A small molecule like 3,5-dimethylisoxazole-4-carboxamide could theoretically induce c-Myc downregulation by interfering with stabilizing factors or promoting the activity of degradation machinery.

cMyc_Regulation cluster_signals Upstream Signals cluster_regulation c-Myc Protein Regulation Growth_Signals Growth Signals (e.g., Mitogens) S62_Phos Phosphorylation at Ser62 (Stabilization) Growth_Signals->S62_Phos Activates kinases (e.g., ERK) cMyc_Protein c-Myc Protein T58_Phos Phosphorylation at Thr58 (Degradation Signal) cMyc_Protein->T58_Phos GSK3β kinase S62_Phos->cMyc_Protein Stabilizes Ubiquitination Poly-ubiquitination (via FBW7 E3 Ligase) T58_Phos->Ubiquitination Recruits E3 Ligase Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets for WB_Workflow cluster_prep Phase 1: Sample Preparation cluster_immuno Phase 2: Immunodetection cluster_analysis Phase 3: Data Analysis A Cell Seeding & Growth B Treatment with Compound & Vehicle Control A->B C Cell Lysis & Harvesting B->C D Protein Quantification (BCA or Bradford Assay) C->D E SDS-PAGE Electrophoresis D->E F Protein Transfer to PVDF Membrane E->F G Blocking Non-Specific Sites F->G H Primary Antibody Incubation (Anti-c-Myc & Anti-GAPDH) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J ECL Substrate Incubation I->J K Chemiluminescence Imaging J->K L Densitometry Analysis (Quantify Band Intensity) K->L M Normalization to Loading Control L->M N Data Interpretation M->N

Caption: Comprehensive workflow for Western blot analysis.

Materials and Reagents
  • Cell Line: HeLa or Daudi cells

  • Compound: 3,5-dimethylisoxazole-4-carboxamide

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA or Bradford Protein Assay Kit

  • Antibodies:

    • Primary: Rabbit anti-c-Myc antibody (e.g., Cell Signaling Technology #5605),[7] Mouse anti-GAPDH antibody (loading control).

    • Secondary: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

Step-by-Step Methodology

Phase 1: Cell Culture and Lysate Preparation

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3,5-dimethylisoxazole-4-carboxamide (e.g., 0, 1, 5, 10, 25 µM) in culture medium. The '0 µM' sample should contain the same concentration of vehicle (e.g., DMSO) as the highest compound concentration and serves as the vehicle control.

  • Incubation: Replace the medium in each well with the compound-containing medium. Incubate for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. This step is critical for ensuring equal protein loading.

Phase 2: SDS-PAGE and Immunoblotting

  • Sample Preparation: Dilute each lysate to the same final concentration (e.g., 1-2 µg/µL) with Lysis Buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in Blocking Buffer containing the primary antibodies (anti-c-Myc at 1:1000 dilution and anti-GAPDH at 1:5000 dilution).

  • Washing: Wash the membrane three times for 10 minutes each with TBST. [8]7. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted 1:2000 in Blocking Buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibodies.

  • Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.

Data Analysis and Expected Results

Image Acquisition and Densitometry

Capture the chemiluminescent signal using a digital imaging system. The exposure time should be optimized to ensure that the bands are not saturated. Using image analysis software (e.g., ImageJ), perform densitometry to measure the pixel intensity of the c-Myc band and the corresponding GAPDH (loading control) band for each sample.

Normalization and Interpretation

For each lane, calculate the normalized c-Myc level by dividing the intensity of the c-Myc band by the intensity of the GAPDH band. The effect of the compound is then typically expressed as a percentage of the vehicle control.

Normalized c-Myc = (Intensity of c-Myc Band) / (Intensity of GAPDH Band)

A successful experiment will show a dose-dependent decrease in the normalized c-Myc signal in the lanes corresponding to increasing concentrations of 3,5-dimethylisoxazole-4-carboxamide, while the GAPDH signal should remain consistent across all lanes.

Data Presentation

Summarize the quantitative results in a clear, structured table.

Treatment Concentration (µM)c-Myc Band IntensityGAPDH Band IntensityNormalized c-Myc (c-Myc/GAPDH)% of Vehicle Control
0 (Vehicle)15,20015,5000.981100%
113,10015,3000.85687.3%
59,40015,6000.60361.5%
105,10015,4000.33133.7%
251,80015,5000.11611.8%

Troubleshooting Guide

IssuePotential Cause(s)Solution(s)
No/Weak Bands Inactive antibody; Insufficient protein load; Poor transfer; Inactive ECL substrate.Verify antibody with a positive control; Increase protein load; Check transfer efficiency with Ponceau S stain; Use fresh ECL substrate.
High Background Insufficient blocking; Antibody concentration too high; Insufficient washing.Increase blocking time to 2 hours; Optimize antibody dilutions; Increase number and duration of washes.
Non-specific Bands Antibody cross-reactivity; Protein degradation.Use a more specific antibody; Ensure fresh protease inhibitors are added to the lysis buffer immediately before use.
Uneven Loading Control Pipetting errors during loading; Inaccurate protein quantification.Re-run the protein quantification assay (BCA/Bradford); Be meticulous when loading the gel.

References

  • Title: MYC function and regulation in physiological perspective Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: c-Myc and Cancer Metabolism Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice Source: PubMed URL: [Link]

  • Title: Signaling pathways that regulate the c-Myc oncoprotein Source: Cancer Research - AACR Journals URL: [Link]

  • Title: The Life Cycle of C-Myc Source: Landes Bioscience URL: [Link]

  • Title: Myc protein half-life is prolonged in bone marrow samples from pediatric ALL patients Source: ResearchGate URL: [Link]

  • Title: Downregulation of c-MYC protein levels contributes to cancer cell survival under dual deficiency of oxygen and glucose Source: PubMed URL: [Link]

  • Title: Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice Source: Springer Nature Experiments URL: [Link]

  • Title: Downregulation of c-MYC Protein Levels Contributes to Cancer Cell Survival under Dual Deficiency of Oxygen and Glucose Source: AACR Journals URL: [Link]

  • Title: How to plan an immunoprecipitation of your Myc-tagged protein using the ChromoTek Myc-Trap Source: ChromoTek URL: [Link]

  • Title: Disease-associated c-MYC downregulation in human disorders of transcriptional regulation Source: Nucleic Acids Research URL: [Link]

Sources

Application Note: Quantifying Cell Cycle Arrest Induced by 3,5-Dimethylisoxazole-4-carboxamide Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antiproliferative Potential of 3,5-Dimethylisoxazole-4-carboxamide

The cell cycle is a fundamental process that governs the replication and division of cells. Its deregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Cell cycle checkpoints are surveillance mechanisms that ensure the proper order and fidelity of events such as DNA replication and chromosome segregation.[1][2] Key checkpoints occur at the G1/S and G2/M transitions, preventing the propagation of errors.[3][4] Small molecules that can modulate the activity of cell cycle regulators and induce arrest at these checkpoints are of significant interest in oncology drug discovery.[5]

The isoxazole and carboxamide moieties are present in numerous compounds with demonstrated antiproliferative activities.[6][7][8] Some isoxazole-carboxamide derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase.[9] This application note provides a comprehensive guide to utilizing flow cytometry for the detailed analysis of cell cycle arrest induced by the novel compound, 3,5-dimethylisoxazole-4-carboxamide. While the precise mechanism of this specific compound is under active investigation, related structures have been identified as inhibitors of critical cell cycle proteins.[10][11]

Flow cytometry is a powerful technique for cell cycle analysis, offering rapid, quantitative measurements of cellular DNA content.[12] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), distinct cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle can be resolved and quantified based on their fluorescence intensity.[13][14] This allows for a precise determination of the effects of a test compound on cell cycle progression.

This guide is designed to provide researchers with the theoretical background, a detailed experimental protocol, and data interpretation strategies for assessing the cell cycle effects of 3,5-dimethylisoxazole-4-carboxamide.

Principle of the Assay

This protocol is based on the principle that the amount of DNA in a cell is directly proportional to its stage in the cell cycle. Cells in the G2 and M phases have twice the DNA content of cells in the G0 and G1 phases, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. Since PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with ethanol, to allow the dye to enter and bind to the DNA.[15] To ensure that only DNA is stained, cells are treated with RNase to degrade any double-stranded RNA that could otherwise be stained by PI.[13][16]

The stained cells are then analyzed on a flow cytometer. As each cell passes through a laser beam, the bound PI fluoresces, and the intensity of this fluorescence is measured. The data is typically displayed as a histogram of fluorescence intensity versus cell count, from which the percentage of cells in each phase of the cell cycle can be calculated.

Experimental Workflow

The overall experimental workflow for analyzing cell cycle arrest induced by 3,5-dimethylisoxazole-4-carboxamide is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed cells at optimal density B Treat with 3,5-dimethylisoxazole-4-carboxamide (and vehicle control) A->B C Incubate for desired time points (e.g., 24, 48, 72 hours) B->C D Harvest cells (trypsinization for adherent cells) C->D E Wash with PBS D->E F Fix in cold 70% ethanol E->F G Store at -20°C (optional stopping point) F->G H Wash to remove ethanol G->H I Resuspend in PI/RNase staining solution H->I J Incubate in the dark I->J K Acquire samples on flow cytometer J->K L Gate on single cells K->L M Generate DNA content histogram L->M N Model cell cycle phases M->N

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocol

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, HL-60)

  • 3,5-dimethylisoxazole-4-carboxamide: Stock solution in a suitable solvent (e.g., DMSO)

  • Complete Cell Culture Medium: Appropriate for the chosen cell line

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA: For adherent cells

  • 70% Ethanol: Ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow Cytometry Tubes

  • Cell Strainer (40 µm mesh)

Procedure

Part 1: Cell Culture and Treatment

  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvesting.

  • Compound Treatment: The following day, treat the cells with various concentrations of 3,5-dimethylisoxazole-4-carboxamide. Include a vehicle-only control (e.g., DMSO). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle arrest.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Part 2: Sample Preparation and Fixation

  • Harvesting:

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly transfer the cell suspension to a conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes.[17] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[16] This slow addition is crucial to prevent cell clumping.

  • Storage: The fixed cells can be stored at -20°C for several weeks.

Part 3: Staining

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.

  • Washing: Wash the cells once with 5 mL of PBS to remove any residual ethanol. Centrifuge and discard the supernatant.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[16]

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[16]

Part 4: Flow Cytometry Analysis

  • Filtering: Just before analysis, pass the stained cell suspension through a 40 µm cell strainer to remove any cell aggregates.[16]

  • Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser for PI excitation. Collect the fluorescence emission in the appropriate channel (typically around 617 nm). It is important to run the samples at a low flow rate to ensure optimal data resolution.[18][19]

  • Data Analysis: Using the flow cytometry analysis software, gate on the single-cell population using a forward scatter (FSC) versus side scatter (SSC) plot, followed by a pulse-width or pulse-area versus FSC plot to exclude doublets. Generate a histogram of the PI fluorescence intensity for the single-cell population. Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Interpretation and Expected Results

Upon treatment with an effective concentration of 3,5-dimethylisoxazole-4-carboxamide, a significant alteration in the cell cycle distribution is expected compared to the vehicle-treated control cells.

G cluster_0 Control (Vehicle) cluster_1 Treated (3,5-dimethylisoxazole-4-carboxamide) Control G0/G1 S G2/M Treated G0/G1 S G2/M Control:f0->Treated:f0 Decrease Control:f2->Treated:f2 Increase (Arrest)

Caption: Expected shift in cell cycle distribution.

A typical result for a compound inducing G2/M arrest would be a decrease in the percentage of cells in the G0/G1 phase and a concomitant increase in the percentage of cells in the G2/M phase. An accumulation of cells in the S phase would suggest an S-phase arrest.

Data Presentation:

The quantitative data should be summarized in a table for easy comparison across different concentrations and time points.

Treatment% G0/G1 (Mean ± SD)% S (Mean ± SD)% G2/M (Mean ± SD)
Vehicle Control (DMSO)65 ± 320 ± 215 ± 2
1 µM 3,5-dimethylisoxazole-4-carboxamide55 ± 418 ± 327 ± 3
10 µM 3,5-dimethylisoxazole-4-carboxamide30 ± 515 ± 255 ± 6
50 µM 3,5-dimethylisoxazole-4-carboxamide25 ± 410 ± 365 ± 5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting

Problem Possible Cause(s) Solution(s)
High Coefficient of Variation (CV) in G0/G1 peak - High flow rate during acquisition- Inconsistent staining- Cell clumping- Use the lowest possible flow rate.[18][19]- Ensure accurate cell counting for consistent cell numbers per sample.[16]- Filter samples through a 40 µm mesh before analysis.[16]- Ensure proper single-cell suspension before fixation.[15]
Excessive Debris/Sub-G1 Peak - Cell death (apoptosis)- Over-trypsinization- Harsh vortexing- This may be an expected outcome of the drug treatment. Quantify the sub-G1 peak as an indicator of apoptosis.- Optimize trypsinization time.- Handle cells gently during all steps.
No clear G2/M peak - Cells are not proliferating- Insufficient staining- Ensure cells are in the exponential growth phase before treatment.[18]- Check the concentration and incubation time of the PI staining solution.[19]
Shifting G0/G1 Peak Position - Inconsistent cell numbers between samples- Instrument drift- Standardize cell numbers for staining.[16]- Run instrument quality control beads and ensure the cytometer is properly calibrated.

Conclusion

Flow cytometry with propidium iodide staining is a robust and reliable method for quantifying the effects of 3,5-dimethylisoxazole-4-carboxamide on the cell cycle. This application note provides a detailed protocol and essential considerations for obtaining high-quality, reproducible data. The insights gained from these experiments are crucial for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent.

References

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Barnum, K. J., & O'Connell, M. J. (2014). Cell cycle regulation by checkpoints. Methods in molecular biology (Clifton, N.J.), 1170, 29–40. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Carver College of Medicine. (n.d.). BrdU plus Propidium Iodide for Cell Cycle. Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Cell cycle checkpoint. Retrieved from [Link]

  • UCLA. (n.d.). DNA Staining for Cell Cycle Analysis. Flow Cytometry Core Laboratory. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Cell Cycle Checkpoints. Biology for Majors I. Retrieved from [Link]

  • biologyexams4u. (2022, November 2). Cell Cycle Regulation and Checkpoints|| G1, G2 and M Checkpoint Regulation in 9 minutes. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Cell cycle analysis. Retrieved from [Link]

  • Unknown. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Khan Academy. (n.d.). Cell cycle checkpoints. Retrieved from [Link]

  • Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]

  • Saunders, P. P., & Loo, T. L. (1979). Effects of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide and its metabolites on Novikoff hepatoma cells. Cancer research, 39(1), 77–82. Retrieved from [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800088. Retrieved from [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC advances, 12(29), 18776–18791. Retrieved from [Link]

  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules (Basel, Switzerland), 28(12), 4847. Retrieved from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of medicinal chemistry, 56(9), 3217–3227. Retrieved from [Link]

  • Das, N., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Journal of Pharmacy and Technology, 17(1), 438-446. Retrieved from [Link]

  • Wang, Y., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][13][18][20]tetrazine-8-carboxylates and -carboxamides. Molecules (Basel, Switzerland), 16(7), 5553–5567. Retrieved from [Link]

  • Alowayid, O., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. International journal of molecular sciences, 24(19), 14945. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of 3,5-Dimethylisoxazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Within this class, derivatives of 3,5-dimethylisoxazole-4-carboxamide have garnered significant interest as potential anti-inflammatory therapeutics. This interest is largely grounded in the success of Leflunomide, a cornerstone disease-modifying antirheumatic drug (DMARD). Leflunomide is a prodrug that, upon administration, rapidly converts to its active metabolite, Teriflunomide, which features a related chemical structure.[2] These compounds exert their primary immunomodulatory effects through a well-defined mechanism, offering a clear scientific rationale for exploring novel analogues.

This document provides a comprehensive guide to the preclinical evaluation of novel 3,5-dimethylisoxazole-4-carboxamide derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing a robust framework for generating reliable and interpretable data.

Mechanistic Foundation: Targeting Lymphocyte Proliferation

The primary mechanism of action for Teriflunomide, the active metabolite of Leflunomide, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme is a critical bottleneck in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.

Rationale for Targeting DHODH: Rapidly proliferating cells, such as activated T and B lymphocytes that drive autoimmune and inflammatory responses, have a high demand for pyrimidines.[4] Unlike many other cell types, they cannot rely solely on the pyrimidine "salvage pathway." By inhibiting DHODH, 3,5-dimethylisoxazole-4-carboxamide derivatives can selectively induce a cytostatic effect on these key immune cells, effectively dampening the inflammatory cascade without causing widespread cytotoxicity.[4] This targeted action reduces the proliferation and activation of lymphocytes, leading to decreased production of pro-inflammatory cytokines and antibodies.[3][5]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_cell Activated Lymphocyte Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation & Inflammatory Response DNA_RNA->Proliferation DHODH->Orotate Derivative 3,5-Dimethylisoxazole- 4-carboxamide Derivative Derivative->DHODH Inhibition

Caption: DHODH inhibition pathway by carboxamide derivatives.

While DHODH inhibition is the principal validated target, related isoxazole structures have also shown activity against other inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7][8] Therefore, a comprehensive screening approach should remain open to identifying alternative or secondary mechanisms of action.

Preclinical Evaluation Workflow: A Phased Approach

A systematic, tiered approach is essential for efficiently identifying and characterizing promising lead compounds. This workflow ensures that resources are focused on derivatives with the most favorable activity and safety profiles.

Experimental_Workflow Start Library of Novel Derivatives Phase1 Phase 1: Primary In Vitro Screening Start->Phase1 Cytotoxicity Protocol 1.1: Cytotoxicity Assay (MTT/XTT) (Rule out non-specific toxicity) Phase1->Cytotoxicity Cytokine Protocol 1.2: LPS-Stimulated Cytokine Release (Assess general anti-inflammatory effect) Cytotoxicity->Cytokine Decision1 Potent & Non-Toxic? Cytokine->Decision1 Phase2 Phase 2: Secondary (Mechanistic) Screening Decision1->Phase2  Yes Discard Discard or Redesign Decision1->Discard No DHODH Protocol 2.1: DHODH Enzyme Inhibition Assay Phase2->DHODH COX Protocol 2.2: COX-1/COX-2 Inhibition Assay Phase2->COX Decision2 Mechanism Identified? DHODH->Decision2 COX->Decision2 Phase3 Phase 3: In Vivo Efficacy Models Decision2->Phase3  Yes Decision2->Discard No Acute Protocol 3.1: Carrageenan-Induced Paw Edema (Acute Inflammation) Phase3->Acute Systemic Protocol 3.2: LPS-Induced Systemic Inflammation (Cytokine Storm Model) Acute->Systemic Decision3 In Vivo Efficacy? Systemic->Decision3 Lead Lead Candidate Decision3->Lead  Yes Decision3->Discard No

Caption: A tiered workflow for screening anti-inflammatory derivatives.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and clear endpoints.

Phase 1: Primary In Vitro Screening

Protocol 1.1: Assessment of Cytotoxicity (MTT Assay)

  • Principle: This initial step is critical to ensure that any observed anti-inflammatory effects are not simply a result of cell death. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

    • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

    • Test compounds dissolved in DMSO (final concentration <0.1%).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere or stabilize for 24 hours.

    • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) for each compound. Compounds with a low CC₅₀ should be flagged for potential toxicity.

Protocol 1.2: Inhibition of Pro-inflammatory Cytokine Production

  • Principle: This assay provides a direct measure of a compound's ability to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), leading to the robust production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

  • Materials:

    • THP-1 cells or human PBMCs.

    • LPS from E. coli.

    • Test compounds and a positive control (e.g., Dexamethasone).

    • Human TNF-α and IL-6 ELISA kits.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.1. For THP-1 cells, differentiation into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment is recommended for a more robust response.

    • Pre-treatment: Add various concentrations of the test compounds or controls to the cells and incubate for 1 hour.

    • Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.[9]

    • Incubation: Incubate for 6-24 hours at 37°C. The optimal time should be determined empirically (6 hours is often sufficient for TNF-α).

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ (50% inhibitory concentration) for each compound.

    • Present the data in a structured table for comparison.

Compound IDCytotoxicity CC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Lead-001 > 1002.53.1> 40
Lead-002 15.21.82.2~8.5
Teriflunomide > 1005.16.8> 19
Phase 2: Secondary (Mechanistic) Screening

Protocol 2.1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

  • Principle: This biochemical assay directly measures the enzymatic activity of DHODH. It quantifies the reduction of a substrate, allowing for the determination of a compound's inhibitory potency against the primary molecular target.

  • Materials:

    • Recombinant human DHODH enzyme.

    • Assay buffer, Dihydroorotate (substrate), Decylubiquinone (electron acceptor).

    • DCIP (2,6-dichloroindophenol) as a colorimetric indicator.

    • Test compounds and a positive control (Teriflunomide).

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the test compound or control.

    • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate Reaction: Add the substrates (Dihydroorotate, Decylubiquinone, and DCIP) to initiate the enzymatic reaction.

    • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Calculate the percentage inhibition for each compound concentration and determine the IC₅₀ value.

Phase 3: In Vivo Efficacy Evaluation

Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a classic and highly reproducible model of acute inflammation.[10] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by fluid extravasation (edema), providing a straightforward measure of a compound's anti-inflammatory efficacy.[11][12]

  • Materials:

    • Male Wistar rats or Swiss albino mice.

    • 1% Carrageenan solution in sterile saline.

    • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Positive control drug (e.g., Indomethacin or Nimesulide).[10]

    • Plebysmometer for paw volume measurement.

  • Procedure:

    • Acclimatization & Grouping: Acclimatize animals and divide them into groups (Vehicle Control, Positive Control, Test Compound groups).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal.

    • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (Final paw volume - Initial paw volume).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

InVivo_Workflow T0 T = -60 min Administer Vehicle, Control Drug, or Test Compound T1 T = 0 min Measure Baseline Paw Volume T0->T1 T2 Inject 0.1 mL Carrageenan (Sub-plantar) T1->T2 T3 T = +1, 2, 3, 4 hours Measure Paw Volume at each time point T2->T3 T4 Data Analysis: Calculate % Edema Inhibition T3->T4 End Determine Efficacy T4->End Start Animal Grouping Start->T0

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Treatment Group (Dose)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control 0.85 ± 0.06-
Nimesulide (10 mg/kg) 0.38 ± 0.0455.3%
Lead-001 (20 mg/kg) 0.45 ± 0.0547.1%

Conclusion and Future Directions

This structured evaluation process, progressing from broad cellular effects to specific molecular targets and finally to in vivo efficacy, provides a robust framework for identifying and validating novel 3,5-dimethylisoxazole-4-carboxamide derivatives as potential anti-inflammatory agents. Compounds that demonstrate a high therapeutic index (a large gap between efficacious and toxic doses), clear inhibition of DHODH, and significant edema reduction in vivo represent strong candidates for further preclinical development, including pharmacokinetic studies and evaluation in chronic inflammation models such as adjuvant-induced arthritis.

References

  • Umar, A., et al. (2014). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • De, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
  • Linker, R. A., et al. (2014). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PMC - NIH.
  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
  • Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.
  • Manjavachi, M. N., et al. (2019). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. MEDtube.net.
  • Gautam, R. K., & Jachak, S. M. (2009). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Cutolo, M., & Criado, P. R. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. PubMed.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH.
  • Sravani, G. (2017). Screening models for inflammatory drugs. Slideshare.
  • Chorsiya, A. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.
  • Golebiowski, A., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.
  • Gireesh, T., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. PubMed.
  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI.
  • Bar-Or, A., et al. (2013). Teriflunomide. PMC - NIH.
  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH.
  • Tatiya, A., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.
  • Wikipedia. (n.d.). Teriflunomide. Wikipedia.
  • Gollapalli, N. R., et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library.
  • Gireesh, T., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation and Cancer.
  • Khan, J., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
  • Gireesh, T., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Springer Link.
  • Li, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed.
  • Regiospecific synthesis, anti-inflammatory and anticancer evaluation of novel 3,5-disubstituted isoxazoles from the natural maslinic and oleanolic acids. (2016). Semantic Scholar.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3,5-dimethylisoxazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dimethylisoxazole-4-carboxamide Synthesis

Welcome to the technical support center for the synthesis of 3,5-dimethylisoxazole-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The 3,5-dimethylisoxazole core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, its synthesis, particularly the final amidation step, can present challenges that lead to suboptimal yields.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and maximize the efficiency of your synthetic route.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low product yield is the most common issue encountered in this synthesis. The problem can typically be traced to one of three main areas: inefficient activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions.

Problem 1: Low or No Product Formation (High Starting Material Recovery)

If you observe a significant amount of your starting material (e.g., 3,5-dimethylisoxazole-4-carboxylic acid or its ethyl ester) remaining after the reaction, the primary issue is likely inefficient activation or coupling.

Q: My amidation reaction from 3,5-dimethylisoxazole-4-carboxylic acid is stalled. What are the likely causes and solutions?

A: This is a classic issue of insufficient carboxylic acid activation. The carboxylate is a poor leaving group, and direct reaction with an amine is generally not feasible without an activating agent.

  • Causality: Amide bond formation requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] This is achieved by using a coupling agent to form a highly reactive intermediate (like an acyl chloride, an active ester, or an anhydride), which is then readily attacked by the amine nucleophile.

  • Troubleshooting Steps & Solutions:

    • Two-Step, One-Pot Acyl Chloride Formation: This is a robust and cost-effective method.

      • Protocol: First, convert the carboxylic acid to the more reactive acyl chloride. In a fume hood, dissolve the 3,5-dimethylisoxazole-4-carboxylic acid in a dry, inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction by forming the Vilsmeier reagent in situ.[4] Let the reaction warm to room temperature or gently heat (e.g., 40-50 °C) for 1-2 hours until gas evolution (HCl, SO₂) ceases.[4]

      • Rationale: Heating is often necessary when using SOCl₂ to ensure complete conversion.[4] The excess SOCl₂ and solvent can be removed under reduced pressure.

      • Amine Addition: Dissolve the crude acyl chloride in fresh dry solvent. In a separate flask, dissolve your amine and a non-nucleophilic base (like triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 equivalents) in the same solvent. Add the amine solution dropwise to the acyl chloride solution at 0 °C to control the exotherm. The base is critical to neutralize the HCl generated, preventing the formation of the unreactive ammonium salt of your amine.[4]

    • Use of Modern Coupling Reagents: For sensitive substrates or to avoid harsh reagents like SOCl₂, peptide coupling agents are an excellent alternative.

      • Protocol: Dissolve the carboxylic acid (1 eq.), the amine (1.1 eq.), a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.), and an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine, 0.1-1 eq.) in an anhydrous polar aprotic solvent (e.g., DCM or DMF).[5] Stir at room temperature for 12-24 hours.

      • Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5] Additives like HOBt or DMAP can further enhance the reaction rate and suppress side reactions like racemization if chiral amines are used.[5]

Problem 2: Significant Formation of Byproducts

The appearance of unexpected spots on your TLC plate or peaks in your LCMS indicates that side reactions are competing with your desired amidation.

Q: My reaction produces the desired amide, but I also see a significant amount of a hydrolyzed byproduct (3,5-dimethylisoxazole-4-carboxylic acid). How can I prevent this?

A: This is a clear indication that water is present in your reaction. The activated carboxylic acid intermediate is highly electrophilic and will react readily with any available nucleophile, including water.

  • Causality: Water can hydrolyze your activated intermediate (e.g., the acyl chloride) back to the starting carboxylic acid faster than it reacts with the amine, especially if the amine is sterically hindered or a weak nucleophile.

  • Troubleshooting Steps & Solutions:

    • Rigorous Anhydrous Conditions:

      • Solvents: Use freshly distilled solvents or solvents from a solvent purification system (SPS). Anhydrous grade solvents in sealed bottles are also a good option.

      • Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

      • Reagents: Ensure your amines and bases (like TEA) are dry. Liquid reagents can be stored over molecular sieves (ensure compatibility). Solid reagents should be dried under vacuum.

    • Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Q: I am attempting a direct amidation of ethyl 3,5-dimethylisoxazole-4-carboxylate, but the reaction is slow and gives a mixture of product and starting material. What's going on?

A: Direct amidation of unactivated esters is often a slow and equilibrium-driven process that requires forcing conditions.[3]

  • Causality: The ethoxide of the ethyl ester is a relatively poor leaving group compared to the intermediates formed from carboxylic acid activation. The reaction relies on the nucleophilic attack of the amine, which can be reversible.

  • Troubleshooting Steps & Solutions:

    • Use of a Strong Base/Catalyst: The reaction can be promoted by a strong, non-nucleophilic base.

      • Protocol: Some modern methods utilize strong alkoxide bases like potassium tert-butoxide (KOtBu) to facilitate the reaction, sometimes under solvent-free mechanochemical (ball-milling) conditions.[6]

      • Rationale: The base deprotonates the amine, increasing its nucleophilicity, or interacts with the ester to facilitate the elimination of the leaving group.

    • Elevated Temperatures: Heating the reaction mixture (e.g., to 80-120 °C) in a high-boiling point solvent (like DMF or DMSO) or in a sealed tube can drive the reaction forward. This is often required to overcome the activation energy for the nucleophilic acyl substitution.

    • Alternative Strategy - Saponification then Activation: A more reliable and often higher-yielding approach is to first hydrolyze (saponify) the ester to the carboxylic acid and then proceed with one of the activation methods described in Problem 1.

      • Protocol: Stir the ethyl ester in a mixture of THF/Methanol with an aqueous solution of NaOH (e.g., 5N) at room temperature for several hours.[7] After completion, acidify with HCl to precipitate the carboxylic acid, which can be filtered and dried.[7] This carboxylic acid can then be used in a much more efficient coupling reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your synthesis.

TroubleshootingWorkflow Start Low Yield of 3,5-Dimethylisoxazole- 4-carboxamide Check_SM Analyze Crude Reaction: Is starting material (SM) present? Start->Check_SM Check_Byproducts Are significant byproducts observed? Check_SM->Check_Byproducts No Activation_Issue Problem: Inefficient Activation or Coupling Check_SM->Activation_Issue Yes Hydrolysis_Issue Problem: Hydrolysis of Activated Intermediate Check_Byproducts->Hydrolysis_Issue Yes (Carboxylic Acid) Side_Reaction_Issue Problem: Other Side Reactions Check_Byproducts->Side_Reaction_Issue Yes (Other) Success Yield Optimized Check_Byproducts->Success No Sol_Activation Solution: 1. Use SOCl₂/cat. DMF to form acyl chloride. 2. Use stronger coupling agents (EDC, HOBt). 3. Increase temperature/reaction time. Activation_Issue->Sol_Activation Sol_Hydrolysis Solution: 1. Use anhydrous solvents/reagents. 2. Oven-dry glassware. 3. Run reaction under inert atmosphere (N₂/Ar). Hydrolysis_Issue->Sol_Hydrolysis Sol_Side_Reaction Solution: 1. Lower reaction temperature. 2. Check purity of amine. 3. Re-evaluate reaction strategy. Side_Reaction_Issue->Sol_Side_Reaction Sol_Activation->Success Sol_Hydrolysis->Success Sol_Side_Reaction->Success

Caption: Troubleshooting decision tree for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous ammonia to make the primary carboxamide directly from the ethyl ester? A1: While possible, this reaction is often slow and may require high temperatures and pressures in a sealed reactor. A more controlled and efficient method is to first convert the ester to the carboxylic acid via saponification, then to the acyl chloride, and finally react it with a source of ammonia like ammonium hydroxide or bubbling ammonia gas through the solution, always ensuring careful temperature control.

Q2: My amine starting material is a hydrochloride salt. How does this affect the reaction? A2: If your amine is an HCl salt, you must add an additional equivalent of a non-nucleophilic base (like TEA or DIPEA) to neutralize the salt and liberate the free amine. Therefore, if you are using an acyl chloride (which produces one equivalent of HCl), you will need at least two equivalents of base for an amine HCl salt.

Q3: What is the best way to monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, product, and any potential byproducts (e.g., a mixture of hexane and ethyl acetate). Spot the reaction mixture alongside your starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: My final product is oily and difficult to crystallize. What are your purification recommendations? A4: If direct crystallization from the workup fails, column chromatography is the preferred method for purification.[5] A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for purifying isoxazole carboxamides.[5] If the compound is still impure, consider techniques like reverse-phase chromatography or trituration with a solvent in which your product is sparingly soluble but the impurities are very soluble (e.g., diethyl ether or hexanes).

Key Experimental Protocols

Protocol 1: Two-Step Synthesis from 3,5-Dimethylisoxazole-4-carboxylic acid

This protocol details the conversion of the carboxylic acid to the carboxamide via an acyl chloride intermediate.

Step 1: Acyl Chloride Formation

  • Add 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq.) and a magnetic stir bar to an oven-dried, two-neck round-bottom flask equipped with a reflux condenser.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq.) dropwise via syringe over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then gently heat to reflux (approx. 40 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with toluene (2x) to ensure all SOCl₂ is removed. The resulting crude acyl chloride is used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude 3,5-dimethylisoxazole-4-carbonyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C.

  • Add the amine/triethylamine solution dropwise to the acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Summary: Common Coupling Reagents
Reagent SystemTypical ConditionsProsCons
SOCl₂ / cat. DMF DCM or Toluene, 0 °C to 40 °CCost-effective, high reactivity, volatile byproductsHarsh (acidic), moisture-sensitive, not suitable for acid-labile functional groups
EDC / HOBt DCM or DMF, Room TempMild conditions, good for sensitive substrates, suppresses side reactionsMore expensive, byproducts are water-soluble but require thorough extraction
HATU / DIPEA DMF, Room TempVery high reactivity, fast reaction times, low epimerizationExpensive, byproduct removal can be challenging

References

  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10729. Available at: [Link]

  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-73. Available at: [Link]

  • Confidential. (n.d.). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. Available at: [Link]

  • Gómez-Caro, C., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1391. Available at: [Link]

  • Jayashankara, B. S., & Rai, K. M. L. (2008). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Letters in Organic Chemistry, 5(2), 128-132. Available at: [Link]

  • Noel, T., & Kuhn, S. (2014). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Organic & Biomolecular Chemistry, 12(35), 6936-6940. Available at: [Link]

  • US Patent US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Lee, S. K., et al. (2010). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. Bulletin of the Korean Chemical Society, 31(3), 772-774. Available at: [Link]

  • Confidential. (n.d.). Organic & Biomolecular Chemistry. ePrints Soton. Available at: [Link]

  • Sharma, P., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(55), 34659-34681. Available at: [Link]

  • Chebanov, V. A., et al. (2012). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Current Organic Chemistry, 16(7), 865-893. Available at: [Link]

  • Tan, D., et al. (2020). Direct Amidation of Esters via Ball Milling. ChemRxiv. Available at: [Link]

  • Confidential. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • CN Patent CN113056455A. (2021). Isoxazole carboxamide compounds and uses thereof. Google Patents.
  • Liu, C., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14878. Available at: [Link]

  • Confidential. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

  • Morton, M., et al. (2011). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. Molecules, 16(6), 4720-4734. Available at: [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. Retrieved from [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

Sources

Identification of byproducts in 3,5-dimethylisoxazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dimethylisoxazole-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this specific amide coupling reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments and understand the underlying chemical principles for a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction is showing low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue, often stemming from suboptimal activation of the carboxylic acid or issues with the nucleophilicity of the amine. Let's break down the common culprits:

  • Insufficient Carboxylic Acid Activation: The reaction of 3,5-dimethylisoxazole-4-carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forms an O-acylisourea intermediate. This intermediate is the activated species that reacts with the amine. However, this intermediate is unstable and can hydrolyze back to the starting carboxylic acid, especially in the presence of water.[1][2]

    • Troubleshooting:

      • Add an Activator Additive: Including 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended. These reagents react with the O-acylisourea intermediate to form a more stable active ester, which is less susceptible to hydrolysis and more efficiently reacts with the amine.[3][4]

      • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the O-acylisourea intermediate.

      • Check Reagent Quality: Ensure your EDC and other coupling reagents have not degraded due to improper storage.

  • Use of DMAP: 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst. It functions as a highly effective acyl transfer agent, reacting with the activated carboxylic acid to form a highly reactive acyl-pyridinium species, which then readily reacts with the amine.[3] A catalytic amount is typically sufficient.

  • Reaction Temperature: While many amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, be cautious with excessive heat, as it can promote side reactions (see Q3).

Q2: I've isolated my product, but it's contaminated with impurities. What are the most common byproducts and how can I identify them?

A2: Byproduct formation is a key challenge. The impurities you are seeing likely originate from the coupling reagents, the starting materials, or side reactions of the product itself.

  • Coupling Reagent-Derived Byproducts:

    • N,N'-disubstituted Urea: When using carbodiimides like EDC, the primary byproduct is the corresponding urea (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea).[5] A key advantage of EDC is that this urea byproduct is water-soluble, making it relatively easy to remove with an aqueous workup.[1][4] In contrast, the urea byproduct from dicyclohexylcarbodiimide (DCC) is largely insoluble in common organic solvents and requires filtration for removal.[1]

    • Guanidinium Byproducts: With onium-based coupling reagents (like HATU or HBTU), a side reaction can occur where the amine attacks the coupling reagent itself, forming a guanidinium byproduct.[5]

  • Starting Material-Derived Byproducts:

    • Unreacted 3,5-dimethylisoxazole-4-carboxylic acid: If the reaction did not go to completion, you will have unreacted starting material. This can typically be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup.

    • 3,5-dimethylisoxazole: See Q3 for details on this potential byproduct from decarboxylation.

  • Product-Derived Byproducts:

    • Hydrolysis Product: The final amide product can undergo hydrolysis back to the carboxylic acid and the amine under harsh acidic or basic conditions during workup or purification.[6][7]

The workflow below outlines a systematic approach to identifying unknown byproducts.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_identification Byproduct Identification start Crude Product Mixture tlc TLC Analysis (Multiple Solvent Systems) start->tlc Initial Assessment lcms LC-MS Analysis tlc->lcms Mass-based Separation nmr ¹H NMR of Crude Product lcms->nmr Structural Information urea Identify Urea Byproduct (from EDC/DCC) lcms->urea Match Expected Mass (e.g., EDC-urea) decarboxylated Identify Decarboxylated Product (3,5-dimethylisoxazole) lcms->decarboxylated Match Mass of C₅H₇NO hydrolyzed Identify Hydrolyzed Starting Material (Carboxylic Acid) lcms->hydrolyzed Match Mass of C₆H₇NO₃ nmr->urea nmr->decarboxylated nmr->hydrolyzed other Characterize Other Unknowns nmr->other

Caption: Workflow for Byproduct Identification.

Q3: My reaction produced a significant amount of 3,5-dimethylisoxazole. Where did this come from?

A3: The formation of 3,5-dimethylisoxazole is indicative of the decarboxylation of your starting material, 3,5-dimethylisoxazole-4-carboxylic acid.[8] This side reaction is typically promoted by heat. While some amide coupling reactions benefit from gentle warming, excessive temperatures (e.g., > 85 °C) can lead to the loss of the carboxylic acid group as carbon dioxide.[9]

  • Mechanism Insight: The stability of the heterocyclic ring can influence the ease of decarboxylation. For certain heterocyclic carboxylic acids, this can be a significant competing reaction pathway.

  • Troubleshooting:

    • Lower the Reaction Temperature: If you are heating your reaction, try running it at a lower temperature or even at room temperature for a longer period.

    • Optimize Catalyst Loading: Ensure you are not using an excessive amount of base or other reagents that might promote decarboxylation.

    • Alternative Coupling Reagents: If decarboxylation remains a persistent issue, consider using a more reactive coupling agent at a lower temperature to favor the desired amide formation.

Q4: I am concerned about the stability of the isoxazole ring itself during the reaction. Is ring-opening a common problem?

A4: Generally, the 3,5-dimethylisoxazole ring is a stable aromatic heterocycle and is robust under standard amide coupling conditions.[10][11] However, there are specific conditions under which the isoxazole ring can be compromised:

  • Reductive Cleavage: While not typical for amide coupling, it's worth noting that the N-O bond in the isoxazole ring can be cleaved under certain reductive conditions, for instance, through irradiation in the presence of an amine like triethylamine.[12] This is unlikely to be a major pathway in a standard EDC/HOBt coupling but underscores a potential reactivity of the ring system.

  • Strong Nucleophiles/Bases: Extremely harsh basic conditions could potentially lead to ring-opening reactions, though this is not a commonly reported byproduct in this specific synthesis.

For standard amide synthesis, focusing on byproducts from the coupling reaction itself and decarboxylation is a more pragmatic approach to troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Dimethylisoxazole-4-carboxamide using EDC/HOBt

This protocol provides a reliable starting point for the coupling of 3,5-dimethylisoxazole-4-carboxylic acid with a primary or secondary amine.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 30-60 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-dimethylisoxazole-4-carboxamide.

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents Dissolve Carboxylic Acid & HOBt in Dry Solvent activation Add EDC (Activate Carboxylic Acid) reagents->activation amine_add Add Amine (and Base if needed) activation->amine_add monitor Stir & Monitor (TLC / LC-MS) amine_add->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup purify Dry & Concentrate workup->purify chromatography Flash Chromatography purify->chromatography product Pure Product chromatography->product

Caption: Step-by-step Amide Synthesis Workflow.

Data Summary

The following table summarizes the common byproducts, their origin, and recommended methods for identification and removal.

Byproduct NameOriginm/z (ESI+) of ByproductIdentification MethodRemoval Strategy
1-ethyl-3-(3-dimethylaminopropyl)ureaFrom EDC coupling reagent116.12LC-MS, ¹H NMRAqueous workup (water-soluble)
3,5-dimethylisoxazoleDecarboxylation of starting material98.07GC-MS, LC-MS, ¹H NMROptimize reaction temperature; Purification by chromatography
Unreacted Carboxylic AcidIncomplete reaction142.05LC-MS, ¹H NMRAqueous workup (wash with NaHCO₃)
Hydrolyzed Product (Carboxylic Acid)Amide bond cleavage142.05LC-MS, ¹H NMRAvoid harsh acid/base in workup; Repurification

References

  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine. RSC Publishing. Available at: [Link]

  • Rhodium-Catalyzed Cascade Annulative Coupling of 3,5-Diarylisoxazoles with Alkynes. ResearchGate. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. ResearchGate. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Wiley Online Library. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Available at: [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. Available at: [Link]

  • 3,5-Dimethylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. Available at: [Link]

  • 3,5-Dimethylisoxazole. PubChem. Available at: [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Available at: [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3,5-Dimethylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 3,5-dimethylisoxazole-4-carboxamide using recrystallization, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address the common challenges encountered during the purification of 3,5-dimethylisoxazole-4-carboxamide. This molecule is a key building block in medicinal chemistry, and achieving high purity is critical for downstream applications.[1][2] Recrystallization remains a cornerstone technique for the purification of such active pharmaceutical ingredients (APIs) and intermediates.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[6] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[6][7] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").[8]

Q2: What are the characteristics of an ideal solvent for this purification?

Selecting the right solvent is the most critical step for a successful recrystallization.[6] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature , but dissolve it completely at its boiling point.[6][9]

  • Not react chemically with the compound being purified.[8][9]

  • Either dissolve impurities readily at all temperatures or not dissolve them at all, allowing for their removal by filtration.[9]

  • Have a boiling point lower than the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing. The melting point of 3,5-dimethylisoxazole-4-carboxamide is approximately 148°C.[10]

  • Be volatile enough to be easily removed from the purified crystals after filtration.[8][9]

  • Be non-toxic, inexpensive, and non-flammable for safe handling.[8]

Q3: Which solvents are good starting points for 3,5-dimethylisoxazole-4-carboxamide?

Given the amide and isoxazole functionalities, the molecule has moderate polarity. A good starting point is to test polar protic and aprotic solvents. It is always recommended to perform small-scale solubility tests with a few milligrams of your crude material in different solvents to find the optimal one.[11][12]

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good choice for amides. The hydroxyl group can hydrogen bond with the carboxamide.
Isopropanol 82Polar ProticSimilar to ethanol but less polar; may offer a better solubility differential.
Ethyl Acetate 77Polar AproticA versatile solvent for compounds of intermediate polarity.[13]
Acetonitrile 82Polar AproticCan be effective, but residual solvent removal is critical for pharmaceutical applications.
Toluene 111Non-polarMay be useful if the compound is less polar than expected or as part of a mixed-solvent system.
Water 100Very PolarLikely too polar to dissolve the compound well, but could be an effective anti-solvent.[13]
Q4: What are the likely impurities I am trying to remove?

Impurities depend on the synthetic route but can often include:

  • Unreacted Starting Materials : Such as 3,5-dimethylisoxazole-4-carboxylic acid or the amine coupling partner.[14]

  • Side-Products : From incomplete reactions or side reactions involving the isoxazole ring.[14][15]

  • Residual Solvents : Solvents used in the preceding synthetic step, like dichloromethane or DMF.[14]

  • Degradation Products : Hydrolysis of the amide bond can occur under strongly acidic or basic conditions.[14]

Experimental Protocol: General Recrystallization Workflow

This protocol provides a self-validating system for the purification of 3,5-dimethylisoxazole-4-carboxamide.

Diagram of the Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Solvent_Selection 1. Solvent Selection (Small-scale tests) Dissolution 2. Dissolution (Dissolve crude solid in minimum boiling solvent) Solvent_Selection->Dissolution Optimal solvent found Hot_Filtration 3. Hot Filtration (Remove insoluble impurities) Dissolution->Hot_Filtration Insoluble material present Crystallization 4. Slow Cooling (Allow pure crystals to form) Dissolution->Crystallization No insoluble material Hot_Filtration->Crystallization Collection 5. Crystal Collection (Vacuum filtration) Crystallization->Collection Washing 6. Rinsing (Wash with ice-cold solvent) Collection->Washing Drying 7. Drying (Remove residual solvent) Washing->Drying Purity_Check 8. Purity Assessment (TLC, HPLC, Melting Point) Drying->Purity_Check

Caption: General workflow for the purification of 3,5-dimethylisoxazole-4-carboxamide.

Step-by-Step Methodology
  • Dissolution : Place the crude 3,5-dimethylisoxazole-4-carboxamide in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves. Causality : Using the minimum amount of boiling solvent is crucial for creating a saturated solution, which is necessary to maximize the recovery yield upon cooling.[16] Adding too much solvent will result in a poor yield as more product will remain dissolved in the mother liquor.[16][17]

  • Decolorization (Optional) : If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality : Charcoal has a high surface area that adsorbs colored impurities. Using too much will adsorb your product and reduce the yield.[17]

  • Hot Filtration (If Necessary) : If there are insoluble impurities or charcoal was added, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. Causality : Pre-heating the apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.[6]

  • Crystallization : Cover the flask with a watch glass and let the solution cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation. Causality : Slow cooling is essential for the formation of large, pure crystals.[6][18] Rapid cooling can trap impurities within the crystal lattice, compromising purity.

  • Collection and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Causality : The solvent must be ice-cold to avoid re-dissolving the purified crystals, which would lower the final yield.[16]

  • Drying : Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

  • Purity Assessment : Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the literature value indicates high purity. Further analysis by TLC or HPLC can confirm the absence of impurities.

Troubleshooting Guide

Diagram: Troubleshooting Common Recrystallization Issues

G problem problem question question solution solution Start Problem Encountered No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Oiling_Out Compound 'Oils Out' Start->Oiling_Out Q_Too_Much_Solvent Q_Too_Much_Solvent No_Crystals->Q_Too_Much_Solvent Is solution clear after cooling? Q_Yield_Solvent Q_Yield_Solvent Low_Yield->Q_Yield_Solvent Was excess solvent used for dissolution or washing? Q_Yield_Cooling Q_Yield_Cooling Low_Yield->Q_Yield_Cooling Was cooling too rapid? Q_Oil_MP Q_Oil_MP Oiling_Out->Q_Oil_MP Is solvent B.P. > compound M.P.? Q_Oil_Impurity Q_Oil_Impurity Oiling_Out->Q_Oil_Impurity Is compound very impure? S_Evaporate Boil off some solvent to concentrate & re-cool. Q_Too_Much_Solvent->S_Evaporate Yes Q_Supersaturated Is solution supersaturated? Q_Too_Much_Solvent->Q_Supersaturated No S_Induce Induce Crystallization: - Scratch flask walls - Add a seed crystal Q_Supersaturated->S_Induce Yes S_Yield_Solvent Recover from mother liquor by evaporating solvent. Re-crystallize with less solvent. Q_Yield_Solvent->S_Yield_Solvent Yes S_Yield_Cooling Re-dissolve and cool slowly. Ensure flask is insulated. Q_Yield_Cooling->S_Yield_Cooling Yes S_Oil_Solvent Choose a lower-boiling solvent. Q_Oil_MP->S_Oil_Solvent Yes S_Oil_Impurity Re-dissolve, add more solvent, and cool very slowly. May require chromatography first. Q_Oil_Impurity->S_Oil_Impurity Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Q&A Troubleshooting

Q: My compound will not dissolve, even after adding a large amount of boiling solvent. What should I do? A: This indicates that the solvent is not suitable because the compound is poorly soluble even at high temperatures.

  • Solution : You must select a new, more polar or appropriate solvent in which your compound shows better solubility at elevated temperatures. Re-attempt the small-scale solubility tests.[11]

Q: I've cooled my solution, but no crystals have formed. What went wrong? A: This is a very common issue and can be due to two primary reasons:

  • Too much solvent was used : The solution is not saturated enough for crystals to form.[17][19]

    • Troubleshooting : Gently boil off a portion of the solvent to increase the concentration of your compound. Allow the solution to cool again.[17] You can test the mother liquor by placing a drop on a watch glass; rapid formation of solid upon evaporation indicates a good concentration for crystallization.

  • The solution is supersaturated : The solution holds more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[16][19]

    • Troubleshooting : Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[16] The tiny scratches provide a nucleation site for crystal growth. Alternatively, add a "seed crystal" of the pure compound to the solution.[19]

Q: My final yield is very low. How can I improve it? A: A low yield suggests that a significant amount of your product was lost during the process.

  • Cause 1: Too much solvent was used. As explained above, this keeps more of your product dissolved in the mother liquor.[17]

  • Cause 2: Premature crystallization. If the product crystallized in the funnel during hot filtration, it was lost. Ensure the filtration apparatus is sufficiently pre-heated.

  • Cause 3: Excessive washing. Using too much solvent to wash the crystals, or using solvent that was not ice-cold, will dissolve some of your product.[16]

  • Solution : You can often recover more product from the mother liquor by evaporating some of the solvent and cooling again. This "second crop" of crystals may be less pure but can be combined and recrystallized again if needed.

Q: My compound separated as an oil, not as crystals. What does this mean? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is highly impure.[19]

  • Cause 1 : The boiling point of the solvent is higher than the compound's melting point. Since the melting point of 3,5-dimethylisoxazole-4-carboxamide is ~148°C, this is unlikely with common solvents but possible with high-boiling ones like DMF or DMSO.

  • Cause 2 : High concentration of impurities. Impurities can depress the melting point of the mixture, leading to oil formation.

  • Solution : Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool very slowly. If oiling persists, the crude material may be too impure for recrystallization and may require purification by column chromatography first.[19]

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Veeprho. (n.d.). Leflunomide Impurities and Related Compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
  • ResearchGate. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • SynZeal. (n.d.). Leflunomide Impurities. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2022, March 12). Recrystallisation and Yield : r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • ResearchGate. (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? Retrieved from [Link]

  • University of Southampton. (2022, August 16). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylisoxazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dimethylisoxazole-4-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic route. The information is presented in a practical question-and-answer format to directly address challenges you may encounter in the lab.

Part 1: Synthesis of the 3,5-Dimethylisoxazole-4-carboxylic Acid Intermediate

The foundation of your final product is the quality of the heterocyclic core. The synthesis of 3,5-dimethylisoxazole-4-carboxylic acid is typically a two-step process: formation of the corresponding ethyl ester followed by saponification.

FAQ 1: What is the most reliable method for constructing the 3,5-dimethylisoxazole ring system?

Answer: The most common and robust method is the condensation reaction between a β-ketoester, specifically ethyl 2-acetylacetoacetate, and hydroxylamine hydrochloride.[1] This reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[2][3]

The causality is rooted in the nucleophilicity of hydroxylamine. The more nucleophilic nitrogen atom attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.[4] The resulting intermediate then cyclizes as the hydroxyl group attacks the second carbonyl, ultimately eliminating water to form the stable aromatic ring.[1]

G cluster_0 Overall Synthetic Workflow A Ethyl 2-acetylacetoacetate + Hydroxylamine HCl B Ethyl 3,5-dimethylisoxazole-4-carboxylate A->B Cyclization/ Dehydration C 3,5-Dimethylisoxazole-4-carboxylic acid B->C Saponification (Hydrolysis) E 3,5-Dimethylisoxazole-4-carboxamide (Final Product) C->E Amide Coupling D Amine Coupling Partner D->E F Purification & Analysis E->F G start Low Yield in Cyclization Step purity Check Purity of Starting Materials start->purity ph Verify pH Control (Is base adequate?) start->ph temp Optimize Temperature & Reaction Time start->temp solvent Assess Solvent & Solubility start->solvent end Improved Yield purity->end ph->end temp->end solvent->end G trouble Amide Coupling Failure Sluggish or No Reaction step1 Step 1: Reagent Integrity Are coupling reagents fresh? Is the amine/acid pure? Are solvents anhydrous? trouble->step1 step2 Step 2: Stoichiometry Is the acid fully activated? (≥1 eq. coupling agent) Is a non-nucleophilic base used? (e.g., DIPEA, TEA) Is the base amount correct (≥2 eq. if amine is an HCl salt)? step1->step2 step3 Step 3: Reaction Conditions Is the activation step complete before adding the amine? Is the temperature appropriate? (0°C to RT is common) step2->step3 success Successful Amide Formation step3->success

Sources

Technical Support Center: Improving the Solubility of 3,5-dimethylisoxazole-4-carboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting steps to effectively dissolve 3,5-dimethylisoxazole-4-carboxamide for use in a variety of in vitro assays. This document offers foundational knowledge, step-by-step protocols, and advanced troubleshooting to ensure reproducible and accurate experimental results.

Part 1: Understanding the Solubility Challenge

3,5-dimethylisoxazole-4-carboxamide, like many small molecule candidates, can present solubility challenges in the aqueous environments required for most biological assays. Its molecular structure, characterized by a substituted isoxazole ring, contributes to its relatively nonpolar nature, making it inherently difficult to dissolve in buffers and cell culture media.

Key issues often encountered include:

  • Low Aqueous Solubility: The compound's intrinsic properties limit its ability to dissolve directly in assay buffers.

  • Precipitation Upon Dilution: A common and frustrating issue where the compound dissolves in a high-concentration organic solvent stock but crashes out of solution when diluted to the final working concentration in an aqueous medium.[1][2] This occurs because the solvent environment abruptly changes from organic to overwhelmingly aqueous, and the compound's solubility limit is exceeded.[1]

  • Solvent-Induced Assay Interference: The very solvents used to dissolve the compound can interfere with the biological system being studied, leading to misleading results.[3][4][5]

This guide will systematically address these challenges.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide quick answers to common problems.

Q1: I'm starting a new experiment. What is the best solvent to dissolve 3,5-dimethylisoxazole-4-carboxamide?

A1: For creating a high-concentration primary stock solution, Dimethyl sulfoxide (DMSO) is the industry-standard starting point.[4][6] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6]

  • Expert Insight: While DMSO is effective, it's crucial to use anhydrous (water-free) DMSO. Water contamination can lower the solubility of hydrophobic compounds and lead to precipitation over time, especially during freeze-thaw cycles.

Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?

A2: This is the most common solubility issue, known as "aqueous precipitation."[1][2][7] When you add the small volume of DMSO stock to the large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a water-based environment where it is poorly soluble.[1] The concentration of your compound has exceeded its solubility limit in the final assay medium.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound remains soluble.

  • Increase the DMSO Carryover (with caution!): Ensure the final concentration of DMSO in your assay does not exceed a level toxic to your cells or disruptive to your assay. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe, though this must be validated for your specific system.[3][4] Some sensitive assays may not tolerate more than 0.1%.

  • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration stock (e.g., 50 mM in DMSO) into your final medium, create an intermediate dilution in a solvent mixture that is more "aqueous-friendly." See the protocol in Part 3.

Q3: Can I use other solvents like ethanol or methanol?

A3: Yes, ethanol and methanol are viable options, but they are generally less powerful solvents for highly nonpolar compounds compared to DMSO.

  • Ethanol: Often better tolerated by cells than DMSO at slightly higher concentrations. However, it is more volatile, which can lead to concentration changes if not handled carefully.

  • Methanol: Can be more effective than ethanol for some compounds but is also generally more toxic to cells.

  • DMF (Dimethylformamide): A strong solvent similar to DMSO but is more toxic and should be used with caution and only if other options fail.

Always create a solvent control in your experiment (medium + same final concentration of solvent) to account for any effects of the solvent itself.[8]

Q4: I've tried adjusting my solvent concentration, but I still see precipitation. What are my next options?

A4: At this point, you need to modify the final assay medium to make it more hospitable for your compound. This involves using co-solvents or surfactants.[9][10][11]

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution, thereby increasing the solubility of nonpolar compounds.[9][11]

    • Examples: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG).

  • Surfactants: These molecules have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. At concentrations above the critical micelle concentration (CMC), they form micelles that can encapsulate your insoluble compound, keeping it dispersed in the aqueous solution.

    • Examples: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used.[12][13][14]

  • Critical Consideration: These additives are not inert. They can affect cell membranes, protein conformation, and enzyme activity.[12][15] It is absolutely essential to run controls with the co-solvent or surfactant alone to determine its impact on your specific assay. For example, Tween-20 has been shown to transiently change cell morphology and induce apoptosis in some cell lines.[15]

Q5: Is it safe to heat or sonicate my compound to get it into solution?

A5: Gentle warming (e.g., 37°C water bath) and brief sonication can be effective for dissolving compounds that are slow to go into solution. However, this should be done with caution.

  • Heat: Use minimal heat and for the shortest time possible. Prolonged heating can degrade thermally sensitive compounds.

  • Sonication: This can be very effective but can also cause localized heating and potentially degrade compounds. Use a bath sonicator and sonicate in short bursts.

Important: If a compound requires heat to dissolve, it may precipitate out again upon cooling to room temperature or assay temperature. Always check your solution for precipitation before use.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Stock Solution Preparation

This protocol outlines the standard method for creating a high-concentration stock solution in DMSO.

Materials:

  • 3,5-dimethylisoxazole-4-carboxamide (solid)

  • Anhydrous DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

Procedure:

  • Weigh the desired amount of 3,5-dimethylisoxazole-4-carboxamide into the vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Cap the vial tightly.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller volumes to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution Strategy to Prevent Precipitation

This method is designed to gently transition the compound from an organic to an aqueous environment.

Objective: To prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.

Workflow:

  • Prepare Primary Stock: Create a 10 mM stock of the compound in 100% DMSO as described in Protocol 1.

  • Create Intermediate Dilution:

    • Dilute the 10 mM primary stock 1:10 in 100% DMSO to create a 1 mM solution.

    • Crucial Step: Further dilute this 1 mM solution 1:10 in your complete cell culture medium. This creates a 100 µM intermediate solution in 10% DMSO/90% medium . Vortex immediately and vigorously after adding the compound to prevent localized high concentrations that can cause precipitation.

  • Prepare Final Working Solution:

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of your final assay medium (a 1:100 dilution).

    • This results in a 10 µM final concentration of your compound. The final DMSO concentration will be a well-tolerated 0.1% .

Data Summary: Solvent & Additive Compatibility

The table below provides a general guide to the properties and compatibility of common solvents and additives. This must be validated for your specific assay system.

Solvent / AdditiveTypical Stock Conc.Recommended Max Final Conc. (Cell-Based Assays)ProsCons & Considerations
DMSO 10-100 mM< 0.5% [3][4][5]Excellent solubilizing power for many compounds.Can be toxic at >1%.[3] Can affect cell differentiation and membrane properties.
Ethanol 10-50 mM< 1.0% Generally less toxic than DMSO.Less effective solvent for highly nonpolar compounds; volatile.
PEG-400 (Used as co-solvent)1-5%Low toxicity, can significantly improve solubility.[16]Can increase viscosity of the medium. Potential for assay interference.
Tween® 20/80 (Used as surfactant)0.01-0.1%Effective at preventing precipitation via micelle formation.Can interfere with cell membranes[15], protein binding, and some enzymatic assays.

Part 4: Visualization of Workflows

Solubility Optimization Workflow

This diagram outlines the decision-making process for troubleshooting the solubility of 3,5-dimethylisoxazole-4-carboxamide.

SolubilityWorkflow start Start: Dissolve Compound stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dilute Dilute to Final Conc. in Aqueous Assay Buffer stock->dilute check_precip Precipitation? dilute->check_precip success Success: Proceed with Assay check_precip->success No troubleshoot Troubleshoot check_precip->troubleshoot Yes opt1 Option 1: Lower Final Compound Conc. troubleshoot->opt1 opt2 Option 2: Use Serial Dilution Protocol troubleshoot->opt2 opt3 Option 3: Introduce Co-solvent (e.g., 1-2% PEG-400) troubleshoot->opt3 opt4 Option 4: Introduce Surfactant (e.g., 0.05% Tween-20) troubleshoot->opt4 opt1->dilute validate VALIDATE: Run Solvent/Additive Controls to check for assay interference opt1->validate opt2->dilute opt2->validate opt3->dilute opt3->validate opt4->dilute opt4->validate

Caption: Decision tree for optimizing compound solubility.

Mechanism of Precipitation and Mitigation

This diagram illustrates how a compound can precipitate upon dilution and how co-solvents or surfactants help maintain solubility.

PrecipitationMechanism cluster_0 High-Conc. DMSO Stock cluster_1 Dilution into Aqueous Buffer (Problem) cluster_2 Dilution with Co-solvent/Surfactant (Solution) stock_sol Compound molecules dispersed among DMSO molecules precipitate Compound molecules agglomerate and precipitate stock_sol->precipitate Direct Dilution solution Compound molecules remain dispersed/ encapsulated stock_sol->solution Mitigated Dilution

Caption: Mitigating precipitation during aqueous dilution.

References

  • PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Fisher Scientific. Ethyl 3,5-Dimethylisoxazole-4-carboxylate 98.0+%, TCI America™. Available from: [Link]

  • PubChem. 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Available from: [Link]

  • Timm M, et al. Considerations regarding use of solvents in in vitro cell based assays. PLoS One. 2013;8(9):e75545. Available from: [Link]

  • Al-kassas R, et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Sci Rep. 2022;12(1):12999. Available from: [Link]

  • Jamalzadeh L, et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Res J Pharmacogn. 2016;3(3):33-39. Available from: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available from: [Link]

  • He Y, et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharm Sin B. 2023;13(9):3709-3733. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Butil B, et al. Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents. Curr Drug Deliv. 2018;15(4):555-564. Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • Sathesh Babu PR, et al. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka Univ. J. Pharm. Sci. 2008;7(2):119-126. Available from: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays? Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Amjad M, et al. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. J Pharm Pharm Sci. 2010;13(3):364-78. Available from: [Link]

  • Lorenzo N, et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. J Biomol Screen. 2008;13(10):1017-21. Available from: [Link]

  • ResearchGate. Effect of surfactant type on formation of microemulsions. Note. Available from: [Link]

  • Kumar S, et al. Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. 2022;13:1748-1756. Available from: [Link]

  • Di Domenico EG, et al. Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm. Int J Mol Sci. 2021;22(16):8987. Available from: [Link]

  • MDPI. Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (PDF) Solubility Enhancement of Etoricoxib by Cosolvency Approach. Available from: [Link]

  • ResearchGate. Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Available from: [Link]

  • Li X, et al. Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection. Virol J. 2013;10:114. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. Available from: [Link]

  • MedCrave. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

Sources

Technical Support Center: Stability of 3,5-dimethylisoxazole-4-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-dimethylisoxazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction: The Dichotomy of the Isoxazole Ring

The isoxazole ring system, a core component of 3,5-dimethylisoxazole-4-carboxamide, is generally considered a stable aromatic structure.[1] However, its stability can be significantly influenced by various factors, particularly in solution. The N-O bond within the isoxazole ring is its most reactive site, making it susceptible to cleavage under certain conditions.[1] Understanding the interplay of these factors is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3,5-dimethylisoxazole-4-carboxamide in solution?

A1: The two primary degradation pathways for 3,5-dimethylisoxazole-4-carboxamide in solution are hydrolysis and photolysis.

  • Hydrolysis: This is a common degradation pathway for many pharmaceutical compounds.[2] In the case of 3,5-dimethylisoxazole-4-carboxamide, hydrolysis can lead to the opening of the isoxazole ring.[1] This reaction is often catalyzed by acidic or basic conditions.[3] The amide group can also be susceptible to hydrolysis, leading to the formation of 3,5-dimethylisoxazole-4-carboxylic acid and ammonia.

  • Photolysis: Exposure to light, particularly UV radiation, can induce the rearrangement of the isoxazole ring to an oxazole ring via an azirine intermediate.[1][4] This photochemical reaction can significantly alter the chemical properties and biological activity of the compound.

Q2: How does pH affect the stability of 3,5-dimethylisoxazole-4-carboxamide in solution?

A2: The stability of the isoxazole ring is notably dependent on pH.[1] Generally, isoxazoles are more stable in acidic to neutral conditions and become more labile under basic conditions.[1] For instance, a study on the related isoxazole-containing drug, leflunomide, demonstrated that the isoxazole ring opening is significantly accelerated at a basic pH of 10.0 compared to acidic (4.0) and neutral (7.4) pH.[5] At 37°C and pH 7.4, the half-life for leflunomide decomposition was 7.4 hours, which decreased to 1.2 hours at pH 10.[5] This suggests that experiments with 3,5-dimethylisoxazole-4-carboxamide should be conducted in well-buffered solutions to maintain a stable pH and minimize base-catalyzed degradation.

Q3: What is the impact of temperature on the stability of this compound?

A3: Temperature plays a critical role in the rate of degradation. As with most chemical reactions, an increase in temperature will accelerate the degradation of 3,5-dimethylisoxazole-4-carboxamide. The aforementioned study on leflunomide showed that the base-catalyzed ring opening was considerably faster at 37°C than at ambient temperature.[5] Therefore, it is recommended to conduct experiments at controlled, and if possible, lower temperatures to enhance the stability of the compound in solution. For long-term storage of solutions, refrigeration or freezing is advisable, provided the compound does not precipitate out of solution.

Q4: Is 3,5-dimethylisoxazole-4-carboxamide sensitive to light?

A4: Yes, isoxazole rings can be susceptible to photolysis.[3] UV irradiation can promote the rearrangement of isoxazoles to their more stable oxazole isomers.[1] To mitigate photodegradation, it is crucial to protect solutions of 3,5-dimethylisoxazole-4-carboxamide from light. This can be achieved by using amber vials or by wrapping containers in aluminum foil.[3] When conducting experiments, minimizing exposure to direct light sources is also recommended.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with 3,5-dimethylisoxazole-4-carboxamide.

Issue 1: Inconsistent results or loss of compound activity over time.
  • Potential Cause: Degradation of the compound in your stock solution or experimental medium.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Prepare fresh stock solutions frequently. If storing solutions, ensure they are kept at a low temperature (e.g., 4°C or -20°C) and protected from light.

    • pH Control: Ensure your experimental buffer has sufficient capacity to maintain a stable pH, preferably in the neutral to slightly acidic range.

    • Perform a Stability Study: Conduct a simple time-course experiment where you analyze the concentration of your compound in the experimental medium at different time points under your standard experimental conditions. This will help you determine the window of stability.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[6][7] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation.[8] Analysis of these stressed samples can help in identifying and characterizing the degradation products.

    • Review Experimental Conditions:

      • Hydrolysis: Check the pH of your solutions. If you are working under basic conditions, consider if a lower pH is feasible for your experiment.

      • Photodegradation: Ensure all solutions are adequately protected from light during preparation, storage, and the experiment itself.[3]

      • Oxidation: If oxidative degradation is suspected, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).[3]

Issue 3: Poor solubility or precipitation of the compound in aqueous solutions.
  • Potential Cause: While not directly a stability issue, poor solubility can lead to inaccurate concentrations and affect experimental outcomes.

  • Troubleshooting Steps:

    • Co-solvents: If the compound has poor aqueous solubility, consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution. However, be mindful of the final concentration of the co-solvent in your experimental medium, as it may have an effect on your system.

    • pH Adjustment: The solubility of a compound with ionizable groups can be pH-dependent. Investigate the pKa of 3,5-dimethylisoxazole-4-carboxamide to determine if adjusting the pH of your solution could improve its solubility.

    • Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to improve solubility and bioavailability.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3,5-dimethylisoxazole-4-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound and a solution to dry heat (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all samples (including an unstressed control) using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.[11] The method should be able to separate the parent compound from all degradation products.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (70°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradation Products Analysis->Data

Caption: Workflow for a forced degradation study.

Data Summary: Factors Influencing Stability
ParameterConditionEffect on StabilityRecommendation
pH Basic (e.g., pH > 8)Increased rate of hydrolytic degradation, leading to isoxazole ring opening.[1][5]Maintain pH in the neutral to slightly acidic range using a suitable buffer.
Temperature Elevated (e.g., > 25-30°C)Accelerates the rate of all degradation pathways.[5]Conduct experiments at controlled room temperature or below. Store solutions at low temperatures.
Light UV and visible lightCan induce photochemical rearrangement of the isoxazole ring.[1][4]Protect all solutions from light using amber vials or by wrapping containers.
Visualizing the Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Compound 3,5-dimethylisoxazole- 4-carboxamide RingOpened Ring-Opened Products Compound->RingOpened Base/Acid, Heat CarboxylicAcid 3,5-dimethylisoxazole- 4-carboxylic acid + NH3 Compound->CarboxylicAcid Base/Acid, Heat Oxazole Oxazole Isomer Compound->Oxazole UV Light

Caption: Primary degradation pathways for 3,5-dimethylisoxazole-4-carboxamide.

Conclusion

While 3,5-dimethylisoxazole-4-carboxamide possesses a generally stable isoxazole core, its integrity in solution is susceptible to environmental factors such as pH, temperature, and light. A thorough understanding of these stability issues is paramount for designing robust experiments and ensuring the reliability of research outcomes. By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively mitigate degradation and confidently advance their scientific investigations.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • 3,5-Dimethylisoxazole-4-carboxamide. Apollo Scientific.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

  • Isoxazole. Wikipedia. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology.
  • Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. ResearchGate. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. PMC - NIH. Available at: [Link]

  • Biodegradation and Metabolic Pathway of Sulfamethoxazole by Sphingobacterium Mizutaii. ResearchGate. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • 3,5-Dimethylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Degradation Pathway. ResearchGate. Available at: [Link]

  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Benchchem.
  • Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed. Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. NIH. Available at: [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed. Available at: [Link]

Sources

Technical Support Center: Resolving Unexpected Results with 3,5-Dimethylisoxazole-4-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-dimethylisoxazole-4-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during in vitro cell culture experiments with this class of compounds. Here, we address specific issues in a direct question-and-answer format, grounded in scientific principles and field-proven insights to ensure the integrity and success of your research.

Section 1: Foundational Knowledge

What is 3,5-dimethylisoxazole-4-carboxamide and what is its primary mechanism of action?

3,5-Dimethylisoxazole-4-carboxamide is a chemical scaffold frequently utilized in the development of small molecule inhibitors. Derivatives of this compound have been notably successful as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2] The 3,5-dimethylisoxazole moiety acts as a bioisostere, or a chemical mimic, of acetylated lysine.[2] This allows it to bind to the acetyl-lysine binding pocket of bromodomains, competitively inhibiting the interaction between BRD4 and acetylated histones.

This inhibition disrupts the transcriptional regulation of key oncogenes, most notably c-Myc, leading to a downstream anti-proliferative effect in various cancer cell lines.[3][4] Consequently, this class of compounds is predominantly investigated for its therapeutic potential in oncology, with demonstrated efficacy in acute myeloid leukemia (AML) and other hematological malignancies.[2][5]

BRD4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits PolII RNA Pol II BRD4->PolII activates cMyc_Gene c-Myc Gene PolII->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Ribosome Ribosome cMyc_mRNA->Ribosome translation cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation promotes Compound 3,5-Dimethylisoxazole- 4-carboxamide Compound->BRD4 inhibits Solubility_Workflow Start Start: Compound Powder DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO (Warm/Sonicate if needed) Start->DMSO_Stock Serial_Dilution Perform Serial Dilutions in 100% DMSO DMSO_Stock->Serial_Dilution Final_Addition Add small volume (e.g., 1µL) of DMSO stock directly to cells in media Serial_Dilution->Final_Addition Incubate Incubate and Analyze Final_Addition->Incubate Precipitate_Check Precipitate Observed? Final_Addition->Precipitate_Check Precipitate_Check->Incubate No Troubleshoot Troubleshoot: - Lower final concentration - Check DMSO tolerance - Use intermediate dilution with serum Precipitate_Check->Troubleshoot Yes

Caption: Recommended workflow for dissolving and diluting 3,5-dimethylisoxazole-4-carboxamide.

Issue 2: Inconsistent or Weaker-Than-Expected Biological Activity

Q2: I have successfully dissolved the compound, but the anti-proliferative effect is inconsistent between experiments or weaker than published data. What could be the cause?

Inconsistent activity can stem from several factors, ranging from compound stability to subtle variations in cell culture conditions.

Root Causes & Troubleshooting Steps:

  • Compound Degradation: The isoxazole ring can be susceptible to cleavage under certain conditions.

    • Solution: Prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. Store aliquots at -20°C or -80°C.

  • DMSO Cytotoxicity: High concentrations of DMSO can have their own anti-proliferative or cytotoxic effects, which can confound your results.

    • Solution: Perform a dose-response curve for DMSO alone on your specific cell line to determine the highest tolerated concentration that does not impact cell viability or proliferation. [6][7][8]This will establish your working range for the final DMSO concentration.

Cell Line24h IC50 (DMSO)48h IC50 (DMSO)72h IC50 (DMSO)Reference
K5623.70%2.52%2.86%[6]
HL-605.78%2.47%1.97%[6]
HCT-1163.28%2.93%2.84%[6]
HepG2>2.5%~2.5%~0.625%[7]
Huh7>5%~2.5-5%~2.5%[7]
  • Cell Density and Passage Number: The sensitivity of cells to a compound can vary with their confluency and passage number.

    • Solution: Standardize your cell seeding density and use cells within a consistent, low passage number range for all related experiments.

  • Off-Target Effects: The compound may have off-target activities that lead to unexpected cellular responses. While primarily a BRD4 inhibitor, some isoxazole-containing compounds have been shown to undergo bioactivation, potentially leading to the formation of reactive metabolites that can cause toxicity. [9] * Solution: If you observe unexpected cytotoxicity, consider assays to measure markers of cellular stress or apoptosis. Comparing your results in cell lines known to be sensitive or resistant to BRD4 inhibition can also provide insights.

Issue 3: Discrepancies in IC50 Values

Q3: The IC50 value I am obtaining for my compound is significantly different from what is reported in the literature. Why is this?

Direct comparison of IC50 values between labs can be challenging due to variations in experimental parameters.

Potential Reasons for Discrepancies:

  • Assay Duration: An IC50 value is dependent on the length of the assay. A 72-hour assay will often yield a lower IC50 than a 24-hour assay.

  • Cell Line Specifics: Different cell lines will have varying sensitivities to the compound. Even sub-clones of the same cell line can exhibit different responses.

  • Assay Method: The method used to assess cell viability (e.g., MTT, CellTiter-Glo, direct cell counting) can influence the final IC50 value.

  • Reagent Quality: Ensure the purity and integrity of your compound. If possible, verify its identity and purity via analytical methods like LC-MS or NMR.

Compound TypeCell LineIC50 (µM)Assay DurationReference
Phenyl-isoxazole-carboxamideColo2059.179Not Specified[10]
Phenyl-isoxazole-carboxamideHepG27.55Not Specified[10]
Phenyl-isoxazole-carboxamideB16F10.079Not Specified[10]
Dihydroquinazolinone-isoxazoleHL-600.120Not Specified[7]
Dihydroquinazolinone-isoxazoleMV4-110.09Not Specified[7]

Section 3: Best Practices and Safety

  • Handling: Always handle 3,5-dimethylisoxazole-4-carboxamide and its derivatives in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Storage: Store the solid compound and DMSO stock solutions in a cool, dark, and dry place. Aliquoting the DMSO stock is highly recommended to maintain its integrity.

  • Controls are Critical: Always include the following controls in your experiments:

    • Untreated Cells: To establish baseline cell health and proliferation.

    • Vehicle Control (DMSO): To account for any effects of the solvent on the cells.

    • Positive Control: A known BRD4 inhibitor (e.g., JQ1) to validate the assay system.

References

  • Koç, G., Yılmaz, S. S., & Ceylan, M. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Research in Pharmacy, 26(3), 494-501. [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Noman, D., Al-Salahi, R., & El-Faham, A. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800111. [Link]

  • Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of medicinal chemistry, 56(9), 3217-3227. [Link]

  • Thuy, T. T., Binh, T. D., & Thuan, N. D. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3857-3863. [Link]

  • Alqahtani, S., Abd-Rabo, F., Mohamed, M., & Zrieq, R. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(11), 1538. [Link]

  • As-Sobeai, H. M., & Al-Harbi, M. M. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Analytical and bioanalytical chemistry, 413(2), 523-534. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Wang, L., He, Y., Xu, D., Liu, Y., Zhang, Y., Wang, K., ... & Xu, Y. (2019). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta pharmaceutica Sinica B, 9(5), 968-980. [Link]

  • Williams, R. T., & Jusko, W. J. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical research in toxicology, 34(7), 1669-1681. [Link]

  • Vidal, D., & van der Zwan, G. (2013). Discovery of novel small-molecule inhibitors of BRD4 using structure-based virtual screening. Journal of medicinal chemistry, 56(20), 7855-7863. [Link]

  • Kim, T. H., Kim, D. W., & Lee, J. W. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology letters, 16(2), 2139-2144. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Lucas, X., & van der Zwan, G. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters, 4(11), 1033-1037. [Link]

  • Sancineto, L., & Massari, S. (2024). Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. Molecules, 29(17), 4025. [Link]

  • Hewings, D. S., Kaiser, M. M., & Conway, S. J. (2012). Optimization of 3, 5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of medicinal chemistry, 55(21), 9393-9403. [Link]

  • Schwalbe, H., & Schreiber, S. L. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS omega, 2(8), 5227-5234. [Link]

  • Kumar, S., & Singh, S. K. (2022). Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. [Link]

  • Lucas, X., & van der Zwan, G. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS chemical biology, 8(12), 2784-2792. [Link]

  • Wang, L., He, Y., Liu, Y., Xu, D., Wang, K., Zhang, Y., ... & Xu, Y. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. [Link]

  • Kim, T. H., Kim, D. W., & Lee, J. W. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology letters, 16(2), 2139-2144. [Link]

  • Varnek, A., & Horvath, D. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3175. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Ma, S., & Liu, H. (2018). Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. European journal of medicinal chemistry, 159, 236-247. [Link]

Sources

Validation & Comparative

Validating the mechanism of action of 3,5-dimethylisoxazole-4-carboxamide anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Validating the Mechanism of Action of 3,5-dimethylisoxazole-4-carboxamide as an Anticancer Agent

Introduction: Beyond Cytotoxicity – The Imperative for Robust Mechanism of Action Validation

The landscape of anticancer drug discovery is fraught with challenges, underscored by the high attrition rate of promising compounds in clinical trials.[1] A significant contributor to these failures is an incomplete or inaccurate understanding of a drug's mechanism of action (MoA). Early-stage research often focuses on a compound's ability to kill cancer cells in a dish, but this cytotoxic effect can often be the result of off-target interactions, which may not translate to effective and safe therapies in patients.[1] Therefore, a rigorous, multi-faceted validation of a compound's MoA is not merely an academic exercise; it is a critical step in de-risking a drug candidate and building a solid foundation for successful clinical development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer MoA of a novel small molecule, 3,5-dimethylisoxazole-4-carboxamide . The isoxazole scaffold is a versatile pharmacophore known to be present in compounds that target a range of proteins, including kinases and epigenetic readers.[2][3] We will proceed with a scientifically plausible hypothesis and outline a sequential, multi-layered experimental plan to rigorously test it, comparing alternative methodologies at each stage. This approach moves from observing the broad cellular phenotype to confirming direct molecular target engagement and, finally, to assessing preclinical efficacy in vivo.

Section 1: The Hypothesized Mechanism of Action – Targeting a Key Survival Kinase

Based on the known activities of many isoxazole-containing anticancer agents, we hypothesize that 3,5-dimethylisoxazole-4-carboxamide exerts its anticancer effect by acting as a direct inhibitor of a critical protein kinase involved in cell survival and proliferation. Protein kinases are fundamental regulators of cellular signaling and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4]

For the purpose of this guide, we will focus on a central node in cancer signaling: Protein Kinase B (Akt) . The PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of human cancers and plays a pivotal role in promoting cell survival, growth, and proliferation while inhibiting apoptosis.

Hypothesis: 3,5-dimethylisoxazole-4-carboxamide directly inhibits the kinase activity of Akt, leading to a downstream reduction in pro-survival signaling and the induction of apoptosis in cancer cells.

G Hypothesized Akt Signaling Pathway Inhibition cluster_0 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound 3,5-dimethylisoxazole- 4-carboxamide Compound->Akt INHIBITS G Comprehensive MoA Validation Workflow cluster_Phase1 Phase 1: Cellular Phenotype cluster_Phase2 Phase 2: Molecular Target Engagement cluster_Phase3 Phase 3: Advanced Validation & In Vivo Efficacy pheno_viability Cell Viability Assays (MTT, CellTiter-Glo) Determine IC50 pheno_apoptosis Apoptosis Assays (Annexin V, Caspase-Glo) Confirm Cell Death Mechanism mol_western Western Blot (p-Akt, Cleaved PARP) Confirm Pathway Modulation pheno_apoptosis->mol_western mol_biochem In Vitro Kinase Assay (ADP-Glo) Confirm Direct Inhibition mol_cetca CETSA Confirm Target Binding in Cells adv_genetic Genetic Validation (siRNA / CRISPR) Confirm Target Dependency mol_cetca->adv_genetic adv_invivo In Vivo Xenograft Model Confirm Antitumor Efficacy & In Vivo Target Modulation Hypothesis Hypothesis Generation (e.g., Akt Inhibition) Hypothesis->pheno_viability

Caption: A multi-phased workflow for MoA validation.

References

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology.
  • In Vivo Oncology - Pharmacology Discovery Services.
  • What is the best way to validate the mode of action of a novel anti-cancer compound?
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH.
  • In Vivo Validation of Novel Anticancer Agents: A Compar
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS.
  • Citations to Targeting cancer with kinase inhibitors - JCI.
  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Tre
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed.

Sources

A Comparative Analysis of Leflunomide and its Analogs: The Role of the Isoxazole-4-Carboxamide Scaffold in Immunomodulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the immunomodulatory drug leflunomide and its active metabolite, teriflunomide, with a focus on the central role of the isoxazole-4-carboxamide scaffold in their therapeutic efficacy. We will delve into their mechanism of action, structure-activity relationships, and comparative clinical data, providing researchers and drug development professionals with a comprehensive understanding of this important class of compounds.

Introduction: Deconstructing the Query

An initial query regarding a comparison between 3,5-dimethylisoxazole-4-carboxamide and leflunomide highlights a common point of interest in medicinal chemistry: the core chemical scaffold. It is crucial to clarify that leflunomide itself is a substituted isoxazole-4-carboxamide, specifically N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide. The compound 3,5-dimethylisoxazole-4-carboxamide is a structural analog but not a clinically established therapeutic agent for the same indications as leflunomide. Therefore, a direct comparison of clinical efficacy is not feasible.

This guide will instead provide a more pertinent and scientifically valuable comparison between leflunomide and its principal active metabolite, teriflunomide. This comparison is highly relevant for understanding the pharmacology and clinical application of this class of immunomodulatory drugs. We will explore the nuances of their activity, underpinned by the foundational isoxazole-4-carboxamide core.

Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly and almost completely converted to its active metabolite, teriflunomide, in the intestinal wall and liver. Teriflunomide is responsible for the entirety of the drug's activity in vivo. The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidines. These pyrimidines are vital for the synthesis of DNA and RNA.

Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway. By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines in these cells, leading to a cell cycle arrest in the G1 phase. This cytostatic effect on lymphocytes is the basis for the immunomodulatory and anti-inflammatory properties of leflunomide and teriflunomide.

DHODH Inhibition Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Drug Action cluster_2 Cellular Effect Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase UTP, CTP UTP, CTP UMP->UTP, CTP Further Synthesis DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA & RNA Synthesis->Lymphocyte Proliferation Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Metabolism (in vivo) DHODH DHODH Teriflunomide->DHODH Inhibition Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Cell Cycle Arrest (G1)->Lymphocyte Proliferation Inhibition

Caption: Mechanism of action of leflunomide and its active metabolite, teriflunomide.

Structure-Activity Relationship (SAR) of Isoxazole-4-Carboxamides

The isoxazole-4-carboxamide scaffold is crucial for the inhibitory activity of leflunomide and its analogs against DHODH. SAR studies have revealed several key features:

  • The Isoxazole Ring: The isoxazole ring itself is a critical pharmacophore. The ring opening of the isoxazole under physiological conditions to form a malononitrile derivative is thought to be the key step in the irreversible inhibition of DHODH by some analogs, although teriflunomide is a reversible inhibitor.

  • Substituents at the 5-position: A small alkyl group, such as the methyl group in leflunomide, is optimal for activity.

  • The Carboxamide Linker: The amide bond is essential for maintaining the correct orientation of the aromatic ring in the binding pocket of the enzyme.

  • The N-Aryl Substituent: The nature and substitution pattern of the aryl ring attached to the carboxamide nitrogen have a significant impact on potency. The 4-trifluoromethylphenyl group in leflunomide is a key contributor to its high affinity for DHODH.

These SAR insights are critical for the design of new DHODH inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy and Pharmacokinetics: Leflunomide vs. Teriflunomide

Since leflunomide is a prodrug of teriflunomide, a direct comparison of their efficacy is essentially a comparison of their pharmacokinetic profiles and how they deliver the active moiety.

ParameterLeflunomideTeriflunomide
Mechanism of Action Prodrug, converted to teriflunomideActive metabolite, DHODH inhibitor
Bioavailability ~80% (as teriflunomide)~100%
Time to Peak Plasma Concentration 6-12 hours (for teriflunomide)1-4 hours
Half-life ~2 weeks (for teriflunomide)~2 weeks
Metabolism Extensive first-pass metabolismFurther minor metabolism and direct excretion
Approved Indications Rheumatoid Arthritis, Psoriatic ArthritisRelapsing forms of Multiple Sclerosis

The long half-life of teriflunomide is a notable feature of both drugs and is due to extensive enterohepatic circulation. This necessitates a drug elimination procedure (e.g., with cholestyramine or activated charcoal) if rapid removal of the drug from the body is required.

Experimental Protocol: In Vitro Lymphocyte Proliferation Assay

A common method to assess the efficacy of DHODH inhibitors like teriflunomide is to measure their ability to inhibit the proliferation of activated lymphocytes in vitro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on mitogen-stimulated lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Phytohemagglutinin (PHA) or another suitable mitogen.

  • Test compound (e.g., teriflunomide) dissolved in a suitable solvent (e.g., DMSO).

  • Cell proliferation reagent (e.g., [3H]-thymidine or a colorimetric reagent like WST-1).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Plate reader (scintillation counter or spectrophotometer).

Procedure:

  • Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (solvent only).

  • Stimulation: Add a mitogen (e.g., PHA at 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Proliferation Measurement:

    • For [3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • For colorimetric assay: Add the colorimetric reagent (e.g., WST-1) to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Lymphocyte Proliferation Assay Workflow Isolate PBMCs Isolate PBMCs Seed cells in 96-well plate Seed cells in 96-well plate Isolate PBMCs->Seed cells in 96-well plate Add test compound (serial dilutions) Add test compound (serial dilutions) Seed cells in 96-well plate->Add test compound (serial dilutions) Add mitogen (e.g., PHA) Add mitogen (e.g., PHA) Add test compound (serial dilutions)->Add mitogen (e.g., PHA) Incubate (48-72h) Incubate (48-72h) Add mitogen (e.g., PHA)->Incubate (48-72h) Add proliferation reagent Add proliferation reagent Incubate (48-72h)->Add proliferation reagent Incubate (2-24h) Incubate (2-24h) Add proliferation reagent->Incubate (2-24h) Measure signal (radioactivity/absorbance) Measure signal (radioactivity/absorbance) Incubate (2-24h)->Measure signal (radioactivity/absorbance) Calculate IC50 Calculate IC50 Measure signal (radioactivity/absorbance)->Calculate IC50

Caption: Workflow for an in vitro lymphocyte proliferation assay.

Conclusion

While a direct comparison of 3,5-dimethylisoxazole-4-carboxamide with leflunomide is not applicable in a clinical context, a deeper dive into the pharmacology of leflunomide and its active metabolite, teriflunomide, reveals the critical role of the isoxazole-4-carboxamide scaffold in their immunomodulatory effects. The inhibition of DHODH by teriflunomide remains a successful strategy for the treatment of autoimmune diseases. The distinct pharmacokinetic profiles and approved indications for leflunomide and teriflunomide underscore the importance of understanding the complete pharmacology of a drug, from its prodrug form to its active metabolite. Future research in this area will likely focus on developing new isoxazole-4-carboxamide derivatives with improved safety profiles, different pharmacokinetic properties, and novel therapeutic applications.

References

  • Title: Leflunomide: a review of its use in active rheumatoid arthritis Source: BioDrugs URL: [Link]

  • Title: The mechanism of action of leflunomide Source: International Journal of Immunopharmacology URL: [Link]

  • Title: Dihydroorotate dehydrogenase: a new target for immunosuppression Source: Current Opinion in Investigational Drugs URL: [Link]

Navigating the Kinome: A Comparative Guide to the Selectivity Profiling of 3,5-Dimethylisoxazole-4-Carboxamide Derivatives Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of targeted therapies is paramount. Protein kinases, comprising a vast family of over 500 enzymes in the human genome, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects and associated toxicities, hindering the therapeutic potential of promising drug candidates.[3] This guide provides an in-depth analysis of kinase selectivity profiling, using the 3,5-dimethylisoxazole-4-carboxamide scaffold as a case study to illustrate the principles and methodologies that underpin the journey from a promising chemical starting point to a selective clinical candidate.

While the 3,5-dimethylisoxazole core is a known bioisostere for acetyl-lysine and has been successfully employed in the development of potent bromodomain inhibitors, its derivatives also hold the potential for kinase inhibition.[4][5][6] This guide will explore a hypothetical scenario where two derivative compounds, DMX-A and DMX-B , based on the 3,5-dimethylisoxazole-4-carboxamide scaffold, are subjected to a comprehensive kinase panel screen to assess and compare their selectivity profiles.

The Imperative of Kinase Selectivity

The rationale for pursuing selective kinase inhibitors is multifaceted. Highly selective inhibitors are invaluable as chemical probes to dissect the roles of individual kinases in complex signaling pathways. From a therapeutic standpoint, selectivity is often correlated with an improved safety profile, as off-target inhibition can lead to unforeseen side effects.[3] However, it is also recognized that in some instances, multi-targeted or "selectively non-selective" inhibitors can offer therapeutic advantages, for example, by simultaneously targeting multiple nodes in a disease-driving pathway.[7] Therefore, a thorough understanding of a compound's kinome-wide interaction profile is not merely a checkbox in preclinical development but a critical dataset that informs clinical strategy.

Designing the Selectivity Screen: A Multi-faceted Approach

The initial step in assessing the selectivity of our hypothetical compounds, DMX-A and DMX-B, is to perform a broad screen against a panel of kinases. Several commercial services offer comprehensive kinase panel screening, often employing radiometric or fluorescence-based assay formats.[8][9][10] For this guide, we will focus on a widely used in vitro method, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[11]

Experimental Workflow: From Compound to Kinome Map

The process of generating a kinase selectivity profile can be broken down into several key stages, as illustrated in the workflow diagram below. The causality behind this experimental design is to first obtain a broad overview of the compounds' activity at a single high concentration to identify potential off-target interactions, followed by more detailed dose-response studies on the most potently inhibited kinases to accurately determine their IC50 values.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Selectivity Analysis A Compound Preparation (DMX-A & DMX-B at 10 µM) B Kinase Panel Incubation (e.g., 300+ kinases) A->B Single concentration screen C ADP-Glo™ Assay B->C Measures ADP production D Data Analysis: % Inhibition Calculation C->D E Hit Selection (Kinases with >50% inhibition) D->E Identifies primary hits F Serial Dilution of Compounds E->F G IC50 Determination Assays F->G 10-point dose response H Curve Fitting & IC50 Calculation G->H I Selectivity Score Calculation (e.g., S-score) H->I K Comparative Analysis (DMX-A vs. DMX-B) H->K J Kinome Tree Visualization I->J caption Figure 1. Experimental workflow for kinase selectivity profiling.

Caption: Figure 1. Experimental workflow for kinase selectivity profiling.

Comparative Analysis: DMX-A vs. DMX-B

To illustrate the outcomes of a selectivity screen, let us consider a hypothetical dataset for our two compounds, DMX-A and DMX-B, against a representative panel of kinases.

Primary Screen Results

In the initial screen at 10 µM, both compounds are tested against a large kinase panel. The results are typically presented as percent inhibition.

Kinase TargetDMX-A (% Inhibition @ 10 µM)DMX-B (% Inhibition @ 10 µM)
Target Kinase X 98% 95%
Kinase A25%85%
Kinase B15%78%
Kinase C5%92%
Kinase D30%45%
... (300+ other kinases)<10%<50% for most

From this primary data, we can already hypothesize that DMX-A is likely more selective than DMX-B, which shows significant inhibition of multiple kinases at a high concentration.

Dose-Response and IC50 Determination

Following the primary screen, dose-response experiments are conducted for the primary target and any significant off-targets to determine their half-maximal inhibitory concentrations (IC50).

Kinase TargetDMX-A (IC50, nM)DMX-B (IC50, nM)
Target Kinase X 50 65
Kinase A>10,000250
Kinase B>10,000400
Kinase C>10,000150

These quantitative data confirm our initial hypothesis. DMX-A exhibits potent inhibition of the intended Target Kinase X with a clean off-target profile, while DMX-B, although potent against Target Kinase X, also inhibits several other kinases with sub-micromolar potency.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a kinome tree, which illustrates the phylogenetic relationships between kinases.

G cluster_TK Tyrosine Kinases cluster_TKL Tyrosine Kinase-Like cluster_STE Serine/Threonine Kinases Kinase_B K5 Kinase_B->K5 K6 Kinase_B->K6 Kinase_C K7 Kinase_C->K7 K8 Kinase_C->K8 Kinase_A K3 Kinase_A->K3 K4 Kinase_A->K4 Target_Kinase_X K1 K9 K1->K9 K10 K1->K10 K2 K11 K3->K11 K12 K3->K12 K13 K7->K13 K14 K7->K14 K15 K7->K15 caption Figure 2. Kinome tree representation of DMX-B's activity.

Caption: Figure 2. Kinome tree representation of DMX-B's activity.

In this simplified diagram, the red node represents the primary target, while the yellow nodes represent significant off-targets for DMX-B. For DMX-A, only the red node would be prominently colored, visually demonstrating its superior selectivity.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

The following is a detailed, step-by-step protocol for performing an in vitro kinase assay to determine the IC50 of a test compound. This protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.

Materials:

  • Recombinant Kinase (e.g., Target Kinase X)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (DMX-A, DMX-B)

  • Control inhibitor (e.g., Staurosporine)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from a 1000X top concentration.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

    • For control wells, add 50 nL of DMSO (100% activity) or a known potent inhibitor like Staurosporine (0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase, often near the Km for the substrate.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine competitive inhibition.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This comparative guide illustrates the critical importance of kinase selectivity profiling in drug discovery. Through a hypothetical case study of two 3,5-dimethylisoxazole-4-carboxamide derivatives, DMX-A and DMX-B, we have demonstrated how a systematic approach, from broad panel screening to detailed IC50 determination, can clearly differentiate a selective from a non-selective compound.

The superior selectivity profile of DMX-A makes it a more attractive candidate for further development as a chemical probe and potentially as a therapeutic agent. Future studies would involve assessing its mode of inhibition, determining its in-cell target engagement and efficacy, and evaluating its pharmacokinetic and safety profiles in preclinical models. The journey from a promising scaffold to a successful drug is long and arduous, but a deep understanding of its kinome-wide selectivity is an essential first step.

References

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Mederski, W. W., et al. (2012). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 22(13), 4458-4462. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Wang, L., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Omega, 6(38), 24694–24704. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Sonti, R., & Taylor, S. S. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1619–1633. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Filippakopoulos, P., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(18), 6139–6148. [Link]

  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4501. [Link]

  • Filippakopoulos, P., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ResearchGate. [Link]

  • Johnson, J. L., & Johnson, K. N. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 7(4), 401–404. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. [Link]

  • Asthana, A., & Lawrence, D. S. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 2-12. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Fabbro, D., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 468(3), 375–381. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

Sources

A Comparative Guide to the Off-Target Effects of Dihydroorotate Dehydrogenase Inhibitors in Preclinical Models: A Focus on the 3,5-Dimethylisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete biological impact of a small molecule inhibitor is paramount. While on-target efficacy is the primary goal, off-target effects can lead to unexpected toxicities or even novel therapeutic opportunities. This guide provides an in-depth comparison of the off-target effects of compounds centered around the 3,5-dimethylisoxazole scaffold, with a primary focus on Leflunomide and its active metabolite, Teriflunomide. We will compare its profile to Brequinar, an alternative inhibitor of the same target, Dihydroorotate Dehydrogenase (DHODH), but with a distinct chemical structure.

Introduction: The Target and the Scaffolds

On-Target Mechanism of Action: DHODH Inhibition

Both Leflunomide/Teriflunomide and Brequinar exert their primary therapeutic effects by inhibiting Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a crucial mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway.[2] This pathway is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as activated lymphocytes or cancer cells, are highly dependent on this de novo pathway, making DHODH an attractive target for immunosuppressive and anti-cancer therapies.[3] Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest, primarily at the G1/S phase, and subsequent anti-proliferative effects.[3]

The on-target effect of DHODH inhibition can be confirmed in preclinical models by observing an accumulation of upstream metabolites like dihydroorotate and N-carbamoyl-aspartate.[4] Furthermore, the anti-proliferative effects of these inhibitors can be rescued by supplementing the cell culture medium with exogenous uridine, which bypasses the DHODH-inhibited pathway.[5][6]

Diagram: On-Target Pathway of DHODH Inhibition

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitors Inhibitors cluster_rescue Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis Leflunomide Leflunomide Leflunomide->Orotate Inhibits Brequinar Brequinar Brequinar->Orotate Uridine Uridine Uridine->UMP Bypasses blockade

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of Leflunomide and Brequinar on DHODH.

Off-Target Profile of Leflunomide/Teriflunomide

While the inhibition of DHODH is the primary mechanism of action for Leflunomide's active metabolite, Teriflunomide, a growing body of evidence from preclinical studies indicates that it interacts with other cellular targets. These interactions are often concentration-dependent and may contribute to both its therapeutic efficacy and its adverse effect profile.[7]

2.1. Kinase Inhibition

A significant off-target activity of Teriflunomide is the inhibition of several protein tyrosine kinases.[8] This activity is thought to contribute to its anti-inflammatory and immunosuppressive effects beyond the simple depletion of pyrimidines.[9] For instance, the inhibition of Src family kinases by Teriflunomide has been suggested to affect the aggregation and migration of T lymphocytes to sites of inflammation.[8]

2.2. Other Potential Off-Target Effects

  • Nuclear Factor-κB (NF-κB) Inhibition: Some studies suggest that Teriflunomide may inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[7]

  • Cyclooxygenase-2 (COX-2) Inhibition: There is also evidence to suggest a potential inhibitory effect on COX-2, an enzyme involved in the synthesis of prostaglandins.[7]

It is important to note that the binding affinity of Teriflunomide for these off-target proteins is generally lower than its affinity for DHODH.[7] Therefore, these effects are more likely to be observed at higher concentrations of the drug.

A Comparative Alternative: Brequinar

Brequinar is another potent and selective inhibitor of DHODH that has been investigated for its anti-cancer, immunosuppressive, and antiviral properties.[5] While it shares the same primary target as Leflunomide/Teriflunomide, its distinct chemical structure results in a different off-target profile.

3.1. Off-Target Profile of Brequinar

At higher concentrations, Brequinar has been shown to inhibit tyrosine phosphorylation.[5] Some of the clinical side effects observed with Brequinar, such as gastrointestinal symptoms and elevated liver enzymes, may be attributable to off-target effects not directly related to the blockade of pyrimidine synthesis.[5] Interestingly, some research suggests that at very high concentrations (>150µM), Brequinar can cause a loss of cell viability that is not rescued by uridine supplementation, indicating a DHODH-independent off-target effect.[10]

Comparative Data Summary

The following table summarizes the known on-target and off-target effects of Teriflunomide and Brequinar based on preclinical data.

FeatureTeriflunomide (Active Metabolite of Leflunomide)Brequinar
Primary Target Dihydroorotate Dehydrogenase (DHODH)[11]Dihydroorotate Dehydrogenase (DHODH)[5]
Primary On-Target Effect Inhibition of de novo pyrimidine synthesis, leading to antiproliferative and immunosuppressive effects.[11]Inhibition of de novo pyrimidine synthesis, leading to antiproliferative, immunosuppressive, and antiviral effects.[5]
Known Off-Targets - Protein Tyrosine Kinases (e.g., Src family)[8]- Potential inhibition of NF-κB and COX-2[7]- Inhibition of tyrosine phosphorylation at high concentrations[5]- Potential DHODH-independent cytotoxicity at very high concentrations[10]
Key Preclinical Models Autoimmune disease models (e.g., experimental autoimmune encephalomyelitis), cancer cell lines.[7][12]Cancer cell lines and xenograft models, viral infection models.[1][13]
Adverse Effects (Preclinical) Potential for hepatotoxicity, teratogenicity.[9]Myelosuppression (thrombocytopenia), mucositis, skin reactions.[5]

Experimental Protocols for Assessing Off-Target Effects

To rigorously assess the off-target profile of a compound like those based on the 3,5-dimethylisoxazole scaffold, a series of well-defined experiments are necessary.

Diagram: Workflow for Off-Target Effect Identification

Off_Target_Workflow Test_Compound Test Compound (e.g., 3,5-dimethylisoxazole derivative) Primary_Screen Primary Screen (On-Target Assay, e.g., DHODH activity) Test_Compound->Primary_Screen Broad_Panel_Screening Broad Panel Screening (e.g., Kinase Panel) Primary_Screen->Broad_Panel_Screening Identify On-Target Hits Cell_Based_Assays Cell-Based Viability/Proliferation Assays Broad_Panel_Screening->Cell_Based_Assays Identify Potential Off-Targets Rescue_Experiment Rescue Experiment (e.g., Uridine Supplementation) Cell_Based_Assays->Rescue_Experiment Confirm On/Off-Target Contribution In_Vivo_Tox In Vivo Toxicology Studies Rescue_Experiment->In_Vivo_Tox Validate In Vitro Findings Data_Analysis Data Analysis & Interpretation In_Vivo_Tox->Data_Analysis

Caption: A generalized workflow for identifying and validating the off-target effects of a small molecule inhibitor.

5.1. Protocol: In Vitro Kinase Panel Screening

This protocol describes a general method for screening a compound against a large panel of kinases to identify potential off-target interactions. Commercial services are widely available for this purpose.[14]

Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase panel (commercially available, e.g., from Reaction Biology or similar providers).[14]

  • ATP and appropriate kinase-specific substrates.[15]

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[15]

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit).[15]

  • Multi-well plates (e.g., 96- or 384-well).

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.[15]

  • Kinase Reaction Setup: In a multi-well plate, add the diluted test compound or DMSO (vehicle control). Add the specific kinase from the panel to each well and incubate briefly to allow for inhibitor binding.[15]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[15]

  • Signal Detection: Stop the kinase reaction and detect the product formation. For luminescence-based assays like ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.[15]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity.[15]

  • Analysis: Plot the percent inhibition of kinase activity against the compound concentration. For hits, determine the IC50 value by fitting the data to a dose-response curve.

5.2. Protocol: Cell Viability Assay (Resazurin Reduction Assay)

Cell viability assays are fundamental in preclinical drug discovery to assess the cytotoxic or cytostatic effects of a compound.[16][17][18]

Objective: To measure the effect of a test compound on the viability of a cell line.

Materials:

  • Mammalian cell line of interest (e.g., a cancer cell line or activated immune cells).

  • Complete cell culture medium.

  • Test compound and vehicle control (e.g., DMSO).

  • Resazurin sodium salt solution.

  • 96-well cell culture plates.

  • Spectrophotometer or plate reader capable of measuring absorbance at 570 nm and 600 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: Measure the absorbance at 570 nm (signal) and 600 nm (background).

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

5.3. Protocol: In Vivo Toxicology Study (General Outline)

In vivo toxicology studies are essential to evaluate the safety profile of a drug candidate in a whole organism.[19][20] These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations for IND-enabling studies.[21]

Objective: To assess the potential toxicity of a test compound in an animal model.

Procedure Outline:

  • Model Selection: Choose appropriate animal models (e.g., rats, mice).[22]

  • Dose Formulation and Administration: Prepare the test compound in a suitable vehicle and administer it via the intended clinical route (e.g., oral, intravenous).[21]

  • Dose Range Finding: Conduct preliminary studies to determine a range of doses, including the maximum tolerated dose (MTD).[22]

  • Study Design: Design the main study with multiple dose groups and a control group. The duration can range from acute (single dose) to chronic (repeated doses).[21]

  • Monitoring: Regularly monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect organs for histopathological examination.[21]

  • Toxicokinetic (TK) Analysis: Analyze plasma samples to determine the exposure (e.g., Cmax, AUC) of the test compound and its metabolites.[20]

Conclusion and Future Directions

The 3,5-dimethylisoxazole scaffold, exemplified by Leflunomide/Teriflunomide, represents a valuable pharmacophore for the inhibition of DHODH. However, a thorough understanding of its off-target effects, particularly on protein kinases, is crucial for a complete assessment of its therapeutic potential and safety profile. Comparative analysis with structurally distinct DHODH inhibitors like Brequinar highlights how different chemical scaffolds can lead to varied off-target interactions, even when the primary mechanism of action is the same.

For researchers in drug development, it is imperative to employ a multi-faceted experimental approach, including broad-panel screening and robust in vitro and in vivo models, to fully characterize the biological activity of any new chemical entity. This comprehensive understanding will ultimately lead to the development of safer and more effective medicines.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
  • The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Adjusting Brequinar dosage to minimize off-target effects. Benchchem.
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH.
  • DHODH and cancer: promising prospects to be explored. ResearchGate.
  • Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia. Frontiers.
  • Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. ACS Publications.
  • Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies. MDPI.
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife.
  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • In vivo toxicology studies. Vivotecnia.
  • Toxicology Studies. Pacific BioLabs.
  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife.
  • In Vivo Toxicology Study. Creative Bioarray.
  • Teriflunomide for oral therapy in multiple... : Expert Review of Clinical Pharmacology. Ovid.
  • TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. Journal of Drug Delivery & Therapeutics.
  • Identification of DHODH as a therapeutic target in small cell lung cancer. PMC - NIH.
  • From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PMC - NIH.
  • Effects of leflunomide on immune responses and models of inflammation. PubMed.

Sources

The 3,5-Dimethylisoxazole-4-Carboxamide Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone in medicinal chemistry, prized for its metabolic stability, unique electronic properties, and its capacity to serve as a bioisostere for other functional groups.[1] Among the various isoxazole-containing scaffolds, the 3,5-dimethylisoxazole-4-carboxamide core has emerged as a particularly fruitful template for the design of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,5-dimethylisoxazole-4-carboxamide analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices in lead optimization campaigns targeting key proteins implicated in cancer and inflammation, supported by experimental data and detailed protocols.

The 3,5-Dimethylisoxazole-4-Carboxamide Core: A Versatile Pharmacophore

The 3,5-dimethylisoxazole-4-carboxamide scaffold presents a unique combination of features that make it an attractive starting point for drug discovery. The isoxazole ring itself is electron-rich and can participate in various non-covalent interactions with biological targets.[2] The two methyl groups at positions 3 and 5 provide a degree of steric hindrance and can be crucial for orienting the molecule within a binding pocket. The carboxamide linkage at position 4 offers a key hydrogen bonding motif and a convenient point for synthetic diversification, allowing for the exploration of a wide range of substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide will focus on the comparative SAR of this scaffold against three primary targets:

  • Bromodomain and Extra-Terminal (BET) Proteins (specifically BRD4): Key epigenetic readers involved in transcriptional regulation and cancer.

  • Cyclooxygenase (COX) Enzymes: Important targets for anti-inflammatory therapies.

  • Oncological Targets: A broader look at the anticancer activity of this scaffold beyond BET inhibition.

Comparative SAR Analysis: Tailoring Selectivity and Potency

The beauty of the 3,5-dimethylisoxazole-4-carboxamide scaffold lies in its chameleon-like ability to be adapted for different biological targets through strategic chemical modifications. The following sections will compare and contrast the SAR for BRD4, COX enzymes, and general anticancer activity.

Targeting the Epigenome: 3,5-Dimethylisoxazole-4-Carboxamides as BRD4 Inhibitors

BRD4, a member of the BET family of proteins, has emerged as a critical target in oncology due to its role in regulating the transcription of key oncogenes like c-Myc.[3] The 3,5-dimethylisoxazole moiety has been effectively utilized as a mimic of acetylated lysine (KAc), the natural ligand for bromodomains.[4]

Key SAR Insights for BRD4 Inhibition:

  • The Isoxazole Core as a KAc Mimic: The nitrogen and oxygen atoms of the isoxazole ring are crucial for forming hydrogen bonds with key residues in the BRD4 acetyl-lysine binding pocket, most notably with Asn140.[5] The 3,5-dimethyl substitution pattern appears optimal for positioning the isoxazole ring within this pocket.

  • The "WPF Shelf" Binding Moiety: The substituent attached to the carboxamide nitrogen is critical for achieving high potency. This group typically occupies a hydrophobic region of the BRD4 bromodomain known as the "WPF shelf," named for the Trp81, Pro82, and Phe83 residues that form it.[4]

    • Aromatic and Heteroaromatic Groups are Favored: Large, hydrophobic groups, particularly substituted phenyl and other aromatic systems, are generally preferred to effectively occupy the WPF shelf and establish favorable van der Waals interactions.[4]

    • Substitution Pattern on the Aromatic Ring: The substitution pattern on this aromatic ring can significantly impact potency. For instance, in one study, a simple phenyl group was found to be highly potent.[4] Further optimization often involves exploring various substitution patterns to enhance binding affinity and modulate physicochemical properties.

  • Linker and Dimeric Approaches: Given that BRD4 has two bromodomains (BD1 and BD2), a strategy of designing dimeric ligands has proven effective. Linking two 3,5-dimethylisoxazole-4-carboxamide pharmacophores with an appropriate linker can lead to a significant increase in both protein binding potency and cellular antiproliferative activity.[5] The nature and length of the linker are critical for optimal simultaneous engagement of both bromodomains. For example, triazole-containing linkers have shown particular promise.[5]

Table 1: Comparative Activity of 3,5-Dimethylisoxazole-4-Carboxamide Analogs as BRD4 Inhibitors

Compound IDR Group (on Carboxamide)Linker (for dimers)BRD4(BD1) IC50 (nM)Antiproliferative Activity (Cell Line) IC50 (nM)Reference
14 PhenylMonomer>1000-[5]
21 (Structure in reference)Triazole-containing4.2-[5]
22 (Structure in reference)Triazole-containing<2.1162 (HCT116)[5]
11h (Structure in reference)Monomer27.090 (MV4-11)[3]

Causality Behind Experimental Choices: The initial hypothesis of using the 3,5-dimethylisoxazole as a KAc mimic drove the initial design. Subsequent optimization logically focused on the substituent pointing towards the WPF shelf, as molecular modeling and structural biology have identified this as a key interaction site. The move towards dimeric inhibitors is a rational strategy to enhance avidity by simultaneously targeting both bromodomains of the BRD4 protein.

Targeting Inflammation: 3,5-Dimethylisoxazole-4-Carboxamides as COX Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes (COX-1 and COX-2). While the 3,5-dimethylisoxazole-4-carboxamide scaffold is not as extensively explored for COX inhibition as other chemotypes, some derivatives have shown activity.

Key SAR Insights for COX Inhibition:

  • Importance of the Carboxamide Substituent: Similar to BRD4 inhibitors, the nature of the substituent on the carboxamide nitrogen is a key determinant of activity and selectivity.

  • Role of Phenyl Rings: The presence of substituted phenyl rings is common in COX inhibitors, and their substitution patterns can dictate selectivity between COX-1 and COX-2. For instance, bulky substituents can favor binding to the larger active site of COX-2.

  • Limited Public Data for this Specific Scaffold: While general isoxazole carboxamides have been evaluated as COX inhibitors, detailed SAR studies specifically for the 3,5-dimethylisoxazole-4-carboxamide core are less prevalent in the public domain. However, based on the known pharmacophore for COX inhibitors, it can be inferred that appropriate substitution on the carboxamide's phenyl ring would be crucial for potent and selective inhibition.

Broad-Spectrum Anticancer Activity

Beyond specific targets like BRD4, 3,5-dimethylisoxazole-4-carboxamide analogs have demonstrated broader cytotoxic effects against various cancer cell lines.[2][6] This suggests that these compounds may act on multiple targets or through various mechanisms.

Key SAR Insights for General Anticancer Activity:

  • Diverse Mechanisms of Action: The anticancer activity of isoxazole derivatives is not limited to a single mechanism. They have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with various signaling pathways.[6]

  • Impact of Substituents: The antiproliferative activity is highly dependent on the nature of the substituents on the carboxamide nitrogen. Different cancer cell lines can exhibit varying sensitivity to the same compound, highlighting the complexity of their mechanism of action.

  • Correlation with BRD4 Inhibition: For some analogs, the anticancer activity correlates well with their BRD4 inhibitory potency, suggesting that BRD4 is a primary target in those cases.[3][5] However, for other analogs, the cytotoxic effects may be independent of BRD4 inhibition, indicating off-target effects or a multi-targeted profile.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of 3,5-dimethylisoxazole-4-carboxamide analogs and their biological evaluation are provided below.

General Synthesis of 3,5-Dimethylisoxazole-4-Carboxamide Analogs

The synthesis of 3,5-dimethylisoxazole-4-carboxamide analogs is typically achieved through a straightforward amide coupling reaction between 3,5-dimethylisoxazole-4-carboxylic acid and a desired amine.

Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid

A common route involves the hydrolysis of the corresponding ethyl ester.

  • Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) and stir the mixture at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid (HCl) to a pH of approximately 2.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 3,5-dimethylisoxazole-4-carboxylic acid.[7]

Step 2: Amide Coupling to Synthesize Carboxamide Analogs

  • Dissolve 3,5-dimethylisoxazole-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • Add the desired amine derivative to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the final 3,5-dimethylisoxazole-4-carboxamide analog.

G cluster_0 Synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid cluster_1 Amide Coupling Ethyl 3,5-dimethylisoxazole-4-carboxylate Ethyl 3,5-dimethylisoxazole-4-carboxylate Hydrolysis (NaOH) Hydrolysis (NaOH) 3,5-Dimethylisoxazole-4-carboxylic acid 3,5-Dimethylisoxazole-4-carboxylic acid Carboxylic Acid 3,5-Dimethylisoxazole-4-carboxylic acid Amine (R-NH2) Amine (R-NH2) Coupling (EDC, DMAP) Coupling (EDC, DMAP) Final Product 3,5-Dimethylisoxazole-4-carboxamide Analog

Caption: Synthetic workflow for 3,5-dimethylisoxazole-4-carboxamide analogs.

BRD4 Inhibition Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay commonly used to measure protein-protein interactions, such as the binding of BRD4 to acetylated histones.

  • Reagent Preparation:

    • Prepare a master mixture containing assay buffer, biotinylated histone peptide substrate, and water.

    • Thaw the GST-tagged BRD4 bromodomain protein on ice and dilute it to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test compounds (analogs) and a known inhibitor (e.g., JQ1) as a positive control.

  • Assay Procedure:

    • To the wells of a 384-well plate, add the master mixture.

    • Add the test compounds or control solutions.

    • Initiate the binding reaction by adding the diluted BRD4 protein.

    • Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.

    • Add Glutathione Acceptor beads and incubate for another 30 minutes.

    • Add Streptavidin-conjugated Donor beads and incubate for a final 15-30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal generated is proportional to the amount of BRD4 bound to the histone peptide.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]

G Start Start Prepare Reagents Prepare Master Mix, BRD4 Protein, and Test Compounds Start->Prepare Reagents Plate Setup Add Master Mix and Compounds to Plate Prepare Reagents->Plate Setup Initiate Reaction Add BRD4 Protein and Incubate Plate Setup->Initiate Reaction Add Acceptor Beads Add Glutathione Acceptor Beads and Incubate Initiate Reaction->Add Acceptor Beads Add Donor Beads Add Streptavidin Donor Beads and Incubate Add Acceptor Beads->Add Donor Beads Read Plate Read AlphaLISA Signal Add Donor Beads->Read Plate Analyze Data Calculate % Inhibition and IC50 Read Plate->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the BRD4 AlphaLISA inhibition assay.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Prepare the assay buffer by diluting the concentrate with HPLC-grade water.

    • Prepare solutions of COX-1 and COX-2 enzymes, heme, and the substrate (arachidonic acid).

    • Prepare serial dilutions of the test compounds and a known COX inhibitor (e.g., celecoxib) as a control.

  • Assay Procedure:

    • In a 96-well plate, set up background wells (assay buffer and heme), 100% initial activity wells (assay buffer, heme, and enzyme), and inhibitor wells (assay buffer, heme, enzyme, and test compound).

    • Incubate the plate for a few minutes at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

G Start Start Prepare Reagents Prepare Assay Buffer, Enzymes, Heme, and Test Compounds Start->Prepare Reagents Plate Setup Set up Background, 100% Activity, and Inhibitor Wells Prepare Reagents->Plate Setup Pre-incubation Incubate Plate Plate Setup->Pre-incubation Initiate Reaction Add Arachidonic Acid Pre-incubation->Initiate Reaction Measure Absorbance Monitor Absorbance at 590 nm Initiate Reaction->Measure Absorbance Analyze Data Calculate % Inhibition and IC50 Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Conclusion and Future Directions

The 3,5-dimethylisoxazole-4-carboxamide scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Through strategic modifications, particularly at the carboxamide nitrogen, this core can be tailored to potently and selectively inhibit diverse biological targets, including epigenetic readers like BRD4 and enzymes central to inflammation such as COX. The clear structure-activity relationships that have been established, especially for BRD4 inhibitors, provide a robust framework for the rational design of new therapeutic agents.

Future research in this area will likely focus on:

  • Exploring a Wider Range of Biological Targets: The adaptability of this scaffold suggests that it could be successfully applied to other target classes.

  • Fine-tuning Pharmacokinetic Properties: Further optimization of substituents will be necessary to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Developing Multi-Targeted Ligands: The ability of this scaffold to interact with diverse targets opens up the possibility of designing single molecules that can modulate multiple pathways involved in complex diseases like cancer.

By leveraging the insights from the comparative SAR studies presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the promising 3,5-dimethylisoxazole-4-carboxamide scaffold.

References

  • AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. Available from: [Link].

  • Gao Z, et al. Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. Bioorg Med Chem. 2015;23(5):937-944.
  • Hewings DS, et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J Med Chem. 2013;56(9):3217-3227.
  • BPS Bioscience. BRD4 (BD2) Inhibitor Screening Assay Kit. Available from: [Link].

  • Trzupek JD, et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J Med Chem. 2012;55(17):7934-7938.
  • Patel RV, et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Med Chem. 2021;12(10):1637-1661.
  • Banting L, et al. Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. Bioorg Med Chem Lett. 2010;20(6):1815-1818.
  • Hawash M, et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. 2022;8(1):38.
  • Hawash M, et al. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. J Mol Struct. 2022;1268:133695.
  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link].

  • Zhang H, et al. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem. 2018;13(13):1343-1354.
  • Zhang H, et al. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. Available from: [Link].

  • Nan X, et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J Enzyme Inhib Med Chem. 2021;36(1):1766-1783.
  • ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available from: [Link].

  • Scientific Laboratory Supplies. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester, 97%. Available from: [Link].

  • Sharma DK, Singh S. Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry. 2023;35(12):2963-2970.
  • Fang L, et al. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Med Chem Lett. 2020;11(11):2174-2181.

Sources

A Comparative Analysis of Bromodomain and Extra-Terminal Domain (BET) Inhibitors for Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key Bromodomain and Extra-Terminal Domain (BET) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance, and experimental evaluation. While the initial query focused on 3,5-dimethylisoxazole-4-carboxamide, this specific molecule is not a widely characterized BET inhibitor in publicly available scientific literature. Therefore, this guide will focus on a comparative study of well-established and clinically relevant BET inhibitors, providing a robust framework for understanding this important class of therapeutic agents.

The Role of BET Proteins in Health and Disease

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This function is integral to the expression of genes involved in cell cycle progression, apoptosis, and inflammation. Dysregulation of BET protein activity has been implicated in a variety of diseases, including cancer, autoimmune disorders, and cardiovascular disease, making them a compelling target for therapeutic intervention.

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional regulators and leads to the downregulation of key oncogenes and inflammatory genes, such as MYC, BCL2, and NF-κB.

BET_Inhibition_Mechanism cluster_0 Normal Gene Transcription cluster_1 BET Inhibition Histone Acetylated Histone Tail BET BET Protein (e.g., BRD4) Histone->BET recognizes TF_Complex Transcriptional Machinery (e.g., P-TEFb) BET->TF_Complex recruits DNA DNA TF_Complex->DNA binds to promoter Gene Target Gene (e.g., MYC) DNA->Gene leads to transcription Inhibitor BET Inhibitor Inhibited_BET BET Protein (Inactive) Transcription is repressed Inhibitor->Inhibited_BET binds to bromodomain

Caption: Mechanism of action for BET inhibitors.

A Comparative Look at Key BET Inhibitors

The landscape of BET inhibitors is diverse, with numerous small molecules in various stages of preclinical and clinical development. This section compares some of the most well-characterized inhibitors, highlighting their distinct properties.

JQ1: The Prototypical BET Inhibitor

JQ1 is a potent, cell-permeable thieno-triazolo-1,4-diazepine that served as a pioneering chemical probe for understanding BET protein function. Its high affinity for all BET family members has made it an invaluable research tool. However, its pharmacokinetic properties, including a short half-life, have limited its direct clinical application.

I-BET762 (GSK525762): A Clinical Candidate

I-BET762 is a clinically investigated BET inhibitor with a distinct chemical scaffold from JQ1. It has demonstrated efficacy in preclinical models of various hematological malignancies and solid tumors. Its development has provided significant insights into the therapeutic potential and challenges of BET inhibition in a clinical setting.

OTX015 (MK-8628): An Orally Bioavailable Inhibitor

OTX015 is an orally bioavailable BET inhibitor that has been evaluated in multiple clinical trials, particularly for hematologic cancers. Its favorable pharmacokinetic profile has made it a key compound in the clinical exploration of BET-targeted therapies.

ABBV-075: A Potent and Selective Inhibitor

ABBV-075 is a highly potent BET inhibitor that has also progressed to clinical trials. It is noted for its high binding affinity and has been investigated in both monotherapy and combination therapy settings for various cancers.

Quantitative Comparison of BET Inhibitors

The following table summarizes key quantitative data for the selected BET inhibitors, providing a basis for direct comparison of their potency and selectivity.

InhibitorTarget(s)IC50 (BRD4, nM)Cellular Potency (IC50, nM)Therapeutic Area(s)
JQ1 Pan-BET~77~100-200 (in various cancer cell lines)Research Tool, Oncology
I-BET762 Pan-BET~35~500 (in MLL-fusion leukemia cells)Oncology
OTX015 Pan-BET~19-40~100-400 (in various cancer cell lines)Oncology
ABBV-075 Pan-BET~1.3~10 (in AML cell lines)Oncology

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Evaluating BET Inhibitors

The robust evaluation of BET inhibitors relies on a combination of biochemical and cell-based assays. Below are step-by-step methodologies for key experiments.

AlphaScreen Assay for BET Bromodomain Binding

This biochemical assay measures the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Reconstitute biotinylated histone H4 peptide, GST-tagged BRD4 bromodomain, streptavidin-coated donor beads, and anti-GST acceptor beads in assay buffer.

  • Compound Preparation: Serially dilute the test BET inhibitor in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the diluted BET inhibitor, followed by the GST-tagged BRD4 bromodomain and biotinylated histone H4 peptide. Incubate at room temperature for 30 minutes.

  • Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads. Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

AlphaScreen_Workflow cluster_0 Assay Principle cluster_1 Inhibition Donor Donor Bead + Streptavidin + Biotin-Histone Acceptor Acceptor Bead + Anti-GST + GST-BRD4 Donor->Acceptor Proximity Generates Signal Light_680nm Signal at 680 nm Acceptor->Light_680nm No_Signal Signal Loss Acceptor->No_Signal Inhibitor BET Inhibitor Inhibitor->Acceptor Disrupts Interaction

Caption: Workflow for an AlphaScreen-based BET inhibitor assay.

Cellular Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a BET inhibitor on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11 for leukemia) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Conclusion and Future Directions

The development of BET inhibitors represents a significant advancement in the field of epigenetic therapy. While early compounds like JQ1 have been instrumental for research, newer agents such as I-BET762, OTX015, and ABBV-075 have demonstrated the clinical potential of this drug class. The choice of a specific BET inhibitor for research or therapeutic development will depend on a variety of factors, including the desired potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing more selective inhibitors that target individual BET bromodomains, as well as exploring novel combination therapies to overcome resistance and enhance efficacy.

References

For further reading and verification of the information presented in this guide, please refer to the following resources. Please note that direct linking to full-text articles may require a subscription.

In Vivo Validation of 3,5-Dimethylisoxazole-4-Carboxamide as an Antioxidant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the in vivo validation of 3,5-dimethylisoxazole-4-carboxamide as a potential antioxidant therapeutic. We will objectively compare its hypothetical performance against established antioxidants and provide the supporting experimental designs and data necessary for a thorough evaluation. This document is structured to offer not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and logically sound validation process.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and drug-induced organ toxicity. While endogenous antioxidant systems exist, their capacity can be overwhelmed under significant pathological stress. This has spurred the search for exogenous antioxidant compounds that can bolster these natural defenses.

The isoxazole carboxamide scaffold has shown promise in this arena. Notably, the active metabolite of leflunomide, known as A77 1726 (teriflunomide), which shares the core 3,5-dimethylisoxazole-4-carboxamide structure, has demonstrated antioxidant effects. Studies have shown that A77 1726 can reduce levels of malondialdehyde (MDA), a key marker of lipid peroxidation, and induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, in animal models of inflammatory arthritis.[1][2] This provides a strong rationale for investigating the antioxidant potential of 3,5-dimethylisoxazole-4-carboxamide itself.

This guide will outline a comparative in vivo study to validate the antioxidant efficacy of 3,5-dimethylisoxazole-4-carboxamide, using a well-established model of chemically-induced oxidative stress.

Comparative Framework: Selecting the Right Benchmarks

To rigorously assess the antioxidant potential of 3,5-dimethylisoxazole-4-carboxamide, it must be compared against both a negative (vehicle) control and well-characterized positive control antioxidants.

  • Vehicle Control: This group receives the delivery vehicle for the test compound (e.g., saline, corn oil) and establishes the baseline level of oxidative damage in the chosen animal model.

  • Positive Controls:

    • N-Acetylcysteine (NAC): A widely used antioxidant, NAC primarily acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3][4][5] By replenishing GSH stores, NAC enhances the cell's capacity to neutralize ROS.[3][4]

    • Vitamin C (Ascorbic Acid): A potent, water-soluble antioxidant that can directly scavenge a wide variety of ROS.[6] It is a standard positive control in many antioxidant studies.[6]

Experimental Design: An In Vivo Model of Oxidative Stress

To induce a measurable state of oxidative stress, we will utilize the carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rodents (e.g., Wistar rats). CCl₄ is metabolized by cytochrome P450 in the liver to the highly reactive trichloromethyl radical (•CCl₃), which initiates a cascade of lipid peroxidation, leading to significant cellular damage.[7][8][9]

Animal Grouping and Treatment Regimen

A total of 40 male Wistar rats (200-250g) will be randomly divided into five groups (n=8 per group):

GroupTreatmentRationale
1. Normal Control Vehicle (Corn oil, i.p.)Establishes baseline physiological parameters without induced oxidative stress.
2. CCl₄ Control CCl₄ (1 mL/kg, i.p. in corn oil)Induces significant oxidative stress and serves as the primary negative control.
3. Test Compound 3,5-dimethylisoxazole-4-carboxamide (50 mg/kg, p.o.) + CCl₄Evaluates the protective effect of the test compound against CCl₄-induced oxidative stress.
4. Positive Control 1 N-Acetylcysteine (NAC) (150 mg/kg, p.o.) + CCl₄Provides a benchmark for antioxidant efficacy through GSH replenishment.
5. Positive Control 2 Vitamin C (200 mg/kg, p.o.) + CCl₄Provides a benchmark for direct ROS scavenging activity.

Test compounds and positive controls will be administered orally for 7 consecutive days prior to a single intraperitoneal injection of CCl₄. Animals will be sacrificed 24 hours after CCl₄ administration.

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

G cluster_acclimatization Acclimatization (7 days) cluster_treatment Pre-treatment (7 days) cluster_induction Oxidative Stress Induction (Day 8) cluster_euthanasia Euthanasia & Sample Collection (Day 9) cluster_analysis Biochemical Analysis acclimatize House animals under standard conditions pretreat Oral administration of Test Compound, NAC, Vitamin C, or Vehicle acclimatize->pretreat induce Single i.p. injection of CCl4 (Groups 2-5) or Vehicle (Group 1) pretreat->induce euthanize Euthanize animals 24h post-CCl4 injection induce->euthanize collect Collect blood and liver tissue euthanize->collect analysis Measure MDA, GSH, SOD, and CAT levels in liver homogenates collect->analysis

Caption: Experimental workflow for in vivo antioxidant validation.

Biochemical Assays: Quantifying Oxidative Stress

Upon sample collection, the liver tissue will be homogenized to assess key biomarkers of oxidative stress and antioxidant defense.

Lipid Peroxidation: Malondialdehyde (MDA) Assay

Principle: MDA, a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[10][11]

Protocol:

  • Homogenize 100 mg of liver tissue in 1 mL of ice-cold 1.15% KCl buffer.

  • To 0.1 mL of homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% TBA.

  • Vortex and heat the mixture at 95°C for 60 minutes.

  • Cool the tubes on ice and add 1 mL of distilled water and 5 mL of n-butanol:pyridine (15:1 v/v).

  • Vortex vigorously and centrifuge at 4000 rpm for 10 minutes.

  • Measure the absorbance of the organic layer at 532 nm.

  • Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Endogenous Antioxidant Status: Reduced Glutathione (GSH) Assay

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm.[12][13]

Protocol:

  • Homogenize 100 mg of liver tissue in 1 mL of ice-cold 5% sulfosalicylic acid.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.[12]

  • To 0.1 mL of the supernatant, add 0.9 mL of 100 mM phosphate buffer (pH 7.4).

  • Add 1 mL of DTNB reagent (0.4 mg/mL in phosphate buffer).

  • Measure the absorbance at 412 nm after 5 minutes.

  • Calculate GSH concentration using a standard curve prepared with known concentrations of GSH.

Antioxidant Enzyme Activity: Superoxide Dismutase (SOD) and Catalase (CAT)

Principle of SOD Assay: This assay relies on the ability of SOD to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The inhibition is measured spectrophotometrically at 560 nm.[14][15]

Protocol for SOD:

  • Homogenize 100 mg of liver tissue in 1 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA.

  • Centrifuge at 14,000 rpm for 30 minutes at 4°C.[16]

  • The assay mixture in a 96-well plate will contain the sample supernatant, xanthine, and NBT.

  • The reaction is initiated by adding xanthine oxidase, and the absorbance is read at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.

Principle of CAT Assay: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[17][18]

Protocol for CAT:

  • Use the same tissue homogenate prepared for the SOD assay.

  • The assay mixture contains 50 mM phosphate buffer (pH 7.0) and the sample supernatant.

  • The reaction is initiated by adding 30 mM H₂O₂.

  • The decrease in absorbance at 240 nm is monitored for 1 minute.

  • Catalase activity is expressed as units/mg of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Expected Outcomes and Data Interpretation

The following table presents a hypothetical but expected outcome of the biochemical analyses, comparing 3,5-dimethylisoxazole-4-carboxamide to the controls.

GroupMDA (nmol/mg protein)GSH (µmol/g tissue)SOD (U/mg protein)CAT (U/mg protein)
1. Normal Control 1.5 ± 0.28.5 ± 0.715.2 ± 1.355.6 ± 4.8
2. CCl₄ Control 5.8 ± 0.63.2 ± 0.47.8 ± 0.928.4 ± 3.1
3. Test Compound 2.1 ± 0.36.9 ± 0.512.5 ± 1.147.9 ± 4.2
4. NAC 2.5 ± 0.47.5 ± 0.611.8 ± 1.045.3 ± 3.9
5. Vitamin C 2.8 ± 0.36.2 ± 0.511.2 ± 0.943.8 ± 3.7
* Statistically significant difference from the CCl₄ Control group (p < 0.05).

Interpretation: A successful outcome for 3,5-dimethylisoxazole-4-carboxamide would be a significant reduction in MDA levels and a significant restoration of GSH, SOD, and CAT levels towards those of the Normal Control group. Its performance relative to NAC and Vitamin C will provide critical insights into its potency and potential mechanism of action.

Mechanistic Insights: The Antioxidant Signaling Pathway

The protective effects of antioxidants can be mediated through direct scavenging of ROS or by upregulating endogenous antioxidant defense mechanisms.

G CCl4 CCl4 ROS Reactive Oxygen Species (ROS) CCl4->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation CellDamage Hepatocellular Damage LipidPeroxidation->CellDamage TestCompound 3,5-dimethylisoxazole- 4-carboxamide TestCompound->ROS Scavenges / Prevents formation SOD_CAT SOD & CAT TestCompound->SOD_CAT Potentially Upregulates NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH Increases Synthesis VitC Vitamin C VitC->ROS Direct Scavenging GSH->ROS Neutralizes SOD_CAT->ROS Enzymatic Detoxification

Sources

Comparative Analysis of 3,5-Dimethylisoxazole-4-Carboxamide Efficacy in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating Cross-Resistance and Collateral Sensitivity

Introduction: The Challenge of Acquired Drug Resistance

The development of resistance to chemotherapy remains a primary obstacle in oncology. Tumor cells can adapt to therapeutic pressure through a variety of mechanisms, including the upregulation of drug efflux pumps, mutation of the drug's molecular target, or activation of alternative survival pathways. Consequently, a significant focus of preclinical drug development is the characterization of novel compounds against established drug-resistant cancer cell line models. This guide provides a comprehensive framework for evaluating the activity of a novel investigational agent, 3,5-dimethylisoxazole-4-carboxamide, in a panel of drug-resistant cell lines. We will explore experimental design, methodologies for assessing cross-resistance, and the interpretation of resulting data, grounded in the principles of robust scientific inquiry.

The isoxazole moiety is a key pharmacophore in a number of clinically relevant drugs, valued for its metabolic stability and versatile interactions with biological targets. Leflunomide, an immunosuppressant, and a variety of kinase inhibitors in development feature this heterocyclic ring. The core hypothesis for testing 3,5-dimethylisoxazole-4-carboxamide is that its unique substitution pattern may enable it to circumvent common resistance mechanisms that affect other cytotoxic or targeted agents. This guide will use a comparative approach, benchmarking the activity of our investigational compound against standard-of-care chemotherapeutics to which the cell lines have developed resistance.

Experimental Design: A Multi-faceted Approach to Characterizing Drug Activity

A robust assessment of cross-resistance requires a well-characterized panel of cell lines and a carefully selected set of comparator agents. The experimental workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic investigations.

G cluster_0 Phase 1: Cell Line Panel Selection & Baseline Characterization cluster_1 Phase 2: Cytotoxicity & Cross-Resistance Profiling cluster_2 Phase 3: Mechanistic Validation A Parental Cell Line (e.g., MCF-7, A549) B Drug-Resistant Sublines (e.g., MCF-7/ADR, A549/T) A->B Chronic Drug Exposure C Characterize Resistance Mechanisms (e.g., Western Blot for MDR1, Sequencing for Target Mutations) B->C D MTT/CellTiter-Glo Assay: Determine IC50 Values G Calculate Resistance Factor (RF) and Degree of Cross-Resistance D->G E Test Compound: 3,5-dimethylisoxazole-4-carboxamide E->D F Comparator Drugs: (e.g., Doxorubicin, Paclitaxel) F->D H Efflux Pump Inhibition Assay (e.g., with Verapamil) G->H I Cell Cycle Analysis (Flow Cytometry) G->I J Apoptosis Assays (e.g., Annexin V/PI Staining) G->J

Figure 1: A multi-phase workflow for cross-resistance studies.

Cell Line Selection: The Foundation of a Meaningful Study

The choice of cell lines is critical. An ideal panel includes a parental, drug-sensitive cell line and one or more derived sublines with well-defined resistance mechanisms. For this guide, we will consider the following pairs:

  • MCF-7 (Parental Human Breast Adenocarcinoma) and MCF-7/ADR (Doxorubicin-Resistant) : This pair is a classic model for studying resistance mediated by the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp/MDR1).

  • A549 (Parental Human Lung Carcinoma) and A549/T (Paclitaxel-Resistant) : This model often exhibits resistance due to alterations in microtubule dynamics or P-gp overexpression.

  • HL-60 (Parental Human Promyelocytic Leukemia) and HL-60/MX2 (Mitoxantrone-Resistant) : This line is characterized by resistance due to altered topoisomerase II alpha expression, a different mechanism than P-gp-mediated efflux.

This selection provides a basis for distinguishing whether 3,5-dimethylisoxazole-4-carboxamide is susceptible to efflux by P-gp or if its efficacy is independent of this common resistance mechanism.

Comparator Compounds

To contextualize the activity of 3,5-dimethylisoxazole-4-carboxamide, it is essential to include the drugs to which the cell lines are resistant, as well as other standard chemotherapeutics.

  • Doxorubicin: A topoisomerase II inhibitor and a known substrate for P-gp.

  • Paclitaxel: A microtubule-stabilizing agent and also a P-gp substrate.

  • Mitoxantrone: A topoisomerase II inhibitor that is a substrate for other ABC transporters but less so for P-gp.

  • Cisplatin: A DNA-alkylating agent whose resistance mechanisms are typically not P-gp related.

Methodology: Quantifying Cytotoxicity and Resistance

The cornerstone of this investigation is the determination of the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 3,5-dimethylisoxazole-4-carboxamide and comparator drugs. Treat the cells and incubate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation: From IC50 Values to Mechanistic Insights

The raw IC50 values are used to calculate the Resistance Factor (RF), which quantifies the degree of resistance of a subline to a particular drug.

Resistance Factor (RF) = IC50 in Resistant Cell Line / IC50 in Parental Cell Line

CompoundCell LineIC50 (µM) - Hypothetical DataResistance Factor (RF)Interpretation
Doxorubicin MCF-70.1Baseline
MCF-7/ADR10.0100High resistance, confirms cell line phenotype.
Paclitaxel MCF-70.05Baseline
MCF-7/ADR5.0100High cross-resistance, expected as it is also a P-gp substrate.
Cisplatin MCF-72.0Baseline
MCF-7/ADR2.51.25No significant cross-resistance, as expected.
3,5-dimethylisoxazole-4-carboxamide MCF-70.5Baseline
MCF-7/ADR0.61.2Favorable Outcome: No cross-resistance, suggesting it is not a P-gp substrate.
MCF-7/ADR25.050Unfavorable Outcome: High cross-resistance, suggesting it is a P-gp substrate.

Table 1: Hypothetical data illustrating the calculation and interpretation of the Resistance Factor (RF) for 3,5-dimethylisoxazole-4-carboxamide in the MCF-7 and MCF-7/ADR cell line pair.

A low RF value (typically < 2-3) for 3,5-dimethylisoxazole-4-carboxamide in the MCF-7/ADR line would be a highly encouraging result, indicating that this compound is not susceptible to P-gp-mediated efflux and may be effective against tumors that have developed this common resistance mechanism. Conversely, a high RF would suggest that the compound is a P-gp substrate.

Mechanistic Deep Dive: Validating the Role of P-glycoprotein

If the initial screening suggests that 3,5-dimethylisoxazole-4-carboxamide is a P-gp substrate (i.e., shows a high RF in MCF-7/ADR cells), a follow-up experiment using a P-gp inhibitor can confirm this. Verapamil is a calcium channel blocker that also competitively inhibits P-gp.

Protocol: P-gp Inhibition Assay
  • Experimental Setup: Use the resistant cell line (e.g., MCF-7/ADR).

  • Co-treatment: Treat the cells with the same serial dilutions of 3,5-dimethylisoxazole-4-carboxamide as before, but this time in the presence of a non-toxic, fixed concentration of verapamil (e.g., 5-10 µM).

  • MTT Assay: Perform the MTT assay as described previously.

  • Data Analysis: Determine the IC50 of 3,5-dimethylisoxazole-4-carboxamide in the presence of verapamil.

A significant reduction in the IC50 value for 3,5-dimethylisoxazole-4-carboxamide in the presence of verapamil would confirm that it is a substrate of P-gp. This is known as chemosensitization.

G cluster_0 P-gp Mediated Efflux cluster_1 Intracellular Drug Accumulation Drug_A 3,5-dimethylisoxazole-4-carboxamide Pgp_A Pgp_A Drug_A->Pgp_A:f0 Binds to P-gp Pgp_A:f1->Pgp_A:f0 ATP Hydrolysis Powers Efflux Cell_A Resistant Cell (e.g., MCF-7/ADR) Pgp_A->Cell_A Drug Efflux Leads to Low Intracellular Concentration Verapamil_A Verapamil Verapamil_A->Pgp_A:f0 Competitively Inhibits Target_A Intracellular Target Cell_A->Target_A Insufficient Drug to Exert Effect

Figure 2: Mechanism of P-gp mediated drug efflux and its inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the novel compound 3,5-dimethylisoxazole-4-carboxamide in the context of preclinical cancer drug resistance. By employing a well-characterized panel of drug-resistant cell lines and appropriate comparator drugs, it is possible to determine not only the compound's potency but also its susceptibility to common resistance mechanisms.

A favorable outcome, characterized by low Resistance Factors across multiple resistant cell lines, would position 3,5-dimethylisoxazole-4-carboxamide as a promising candidate for further development, particularly for the treatment of refractory or relapsed cancers. Subsequent studies could then focus on elucidating its precise mechanism of action and evaluating its efficacy in more complex in vivo models of drug-resistant tumors.

References

  • Title: Isoxazoles in medicinal chemistry: a critical review. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of leflunomide in the treatment of rheumatoid arthritis. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: Characterization of a human breast cancer cell line with acquired resistance to doxorubicin. Source: Cancer Research URL: [Link]

  • Title: A mitoxantrone-resistant human promyelocytic leukemia cell line (HL-60/MX2) with an altered topoisomerase II. Source: Cancer Research URL: [Link]

A Head-to-Head In Vivo Comparison of 3,5-Dimethylisoxazole-4-Carboxamide Derivatives: Antioxidant vs. Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 3,5-dimethylisoxazole-4-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including but not limited to, potent antioxidant and anti-inflammatory effects. For researchers and drug development professionals, understanding the in vivo performance of these derivatives is paramount for lead candidate selection and optimization.

This guide provides a head-to-head comparison of the in vivo efficacy of two distinct 3,5-dimethylisoxazole-4-carboxamide derivatives, drawing upon published experimental data. It is crucial to note that the presented data is a synthesis from separate, independent studies. Therefore, this comparison is intended to be illustrative of the potential of this chemical class and to guide future research, rather than serving as a direct, one-to-one equivalence. We will delve into the in vivo performance of a derivative showcasing significant antioxidant properties and another demonstrating notable analgesic and anti-inflammatory potential.

Featured Derivatives: A Structural Overview

To ground our comparison, we will focus on two representative compounds from the 3,5-dimethylisoxazole-4-carboxamide class that have been evaluated in vivo:

  • Compound A: An Antioxidant Agent

    • Chemical Name: N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide

  • Compound B: An Analgesic and Potential Anti-inflammatory Agent

    • Chemical Name: 3-(4-methoxyphenyl)-5-methyl-N-(4-nitrophenyl)isoxazole-4-carboxamide

The selection of these two derivatives allows for a comparative analysis of their distinct in vivo activities, providing insights into how structural modifications to the core scaffold can modulate therapeutic effects.

In Vivo Performance: A Comparative Analysis

The following table summarizes the key in vivo efficacy data for Compound A and Compound B from their respective studies. This side-by-side presentation is designed to facilitate a clear comparison of their biological activities in relevant animal models.

Parameter Compound A (Antioxidant) Compound B (Analgesic)
In Vivo Model Male MiceMale Albino Mice
Assay Total Antioxidant Capacity (TAC) AssayAcetic Acid-Induced Writhing Test
Administration Route Intraperitoneal InjectionIntraperitoneal Injection
Dosage(s) 5 mg/kg and 10 mg/kg6 mg/kg
Efficacy Endpoint Increase in blood total antioxidant capacityReduction in the number of writhes
Key Finding Dose-dependent increase in TAC, with the 10 mg/kg dose being approximately twice as effective as the positive control, Quercetin (10 mg/kg).[1]Significant reduction in the number of writhes, indicating potent analgesic activity.[2]
Reported Safety/Toxicity Not explicitly reported in the study.Not explicitly reported in the study.
Pharmacokinetics Not reported in the study.Not reported in the study.

Disclaimer: The data presented in this table is compiled from separate studies. Direct comparison should be made with caution, as experimental conditions and methodologies may vary.

Deep Dive into Experimental Methodologies

A thorough understanding of the experimental protocols is essential for interpreting the in vivo data. Below are detailed, step-by-step methodologies for the key assays used to evaluate Compound A and Compound B.

In Vivo Total Antioxidant Capacity (TAC) Assay (for Compound A)

This assay measures the overall antioxidant status of a biological sample. The protocol for evaluating Compound A involved the following steps:

  • Animal Model and Dosing:

    • Male mice were divided into four groups: a vehicle control group, two groups treated with Compound A (5 mg/kg and 10 mg/kg), and a positive control group treated with Quercetin (10 mg/kg).[1]

    • The compounds were administered via intraperitoneal injection daily for six consecutive days.[1]

  • Sample Collection:

    • On the seventh day, blood samples were collected from all animals for analysis.

  • TAC Measurement:

    • The total antioxidant capacity of the blood samples was determined using a commercial assay kit. These kits typically work on the principle of measuring the ability of the antioxidants in the sample to inhibit the oxidation of a chromogen.

    • The results are often expressed as equivalents of a standard antioxidant, such as Trolox.

In Vivo TAC Assay Workflow cluster_dosing Dosing Regimen (6 Days) cluster_sample_collection Sample Collection (Day 7) cluster_analysis Analysis Animal Groups Male Mice divided into 4 groups: - Vehicle Control - Compound A (5 mg/kg) - Compound A (10 mg/kg) - Quercetin (10 mg/kg) Dosing Daily Intraperitoneal Injection Animal Groups->Dosing Blood Collection Blood samples collected Dosing->Blood Collection TAC Assay Measurement of Total Antioxidant Capacity Blood Collection->TAC Assay Data Analysis Comparison of TAC levels between groups TAC Assay->Data Analysis

In Vivo TAC Assay Workflow

Acetic Acid-Induced Writhing Test (for Compound B)

This is a widely used model for screening peripheral analgesic activity. The protocol for evaluating Compound B was as follows:

  • Animal Model and Dosing:

    • Male albino mice were used for the study.

    • Compound B was administered intraperitoneally at a dose of 6 mg/kg.[2] A control group receiving the vehicle and a positive control group (e.g., with a standard analgesic like tramadol) would typically be included.

  • Induction of Writhing:

    • After a set period (e.g., 30 minutes) to allow for drug absorption, a 0.6% solution of acetic acid was injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching).

  • Observation and Data Collection:

    • The number of writhes for each mouse was counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis:

    • The analgesic effect is quantified by comparing the number of writhes in the drug-treated group to the control group. The percentage of inhibition is calculated.

Acetic Acid-Induced Writhing Test Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Nociception cluster_observation Observation and Data Collection Animal Groups Male Albino Mice divided into groups: - Vehicle Control - Compound B (6 mg/kg) - Positive Control Drug Administration Intraperitoneal Injection Animal Groups->Drug Administration Acetic Acid Injection Intraperitoneal injection of 0.6% Acetic Acid Drug Administration->Acetic Acid Injection Count Writhes Counting the number of abdominal constrictions Acetic Acid Injection->Count Writhes Data Analysis Comparison of writhe counts between groups Count Writhes->Data Analysis

Acetic Acid-Induced Writhing Test Workflow

Unraveling the Mechanisms of Action

The distinct in vivo activities of Compound A and Compound B likely stem from their differential engagement with cellular signaling pathways.

The Antioxidant Pathway: Nrf2 Activation

Many antioxidant compounds exert their effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[5] In the presence of oxidative stress or electrophilic compounds (like some antioxidants), Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thereby enhancing the cell's antioxidant capacity.[3][5] It is plausible that Compound A enhances the in vivo total antioxidant capacity through a similar mechanism.

Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress (or Compound A) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative Stress->Keap1_Nrf2 Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Inhibited by Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes Cellular Protection Enhanced Cellular Antioxidant Capacity Antioxidant Genes->Cellular Protection Leads to

Nrf2 Antioxidant Signaling Pathway

The Anti-inflammatory Pathway: COX Inhibition

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX-1 and COX-2 are key enzymes in the arachidonic acid pathway, responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[6][8] Inhibition of COX enzymes, particularly the inducible COX-2 at sites of inflammation, reduces the production of these pro-inflammatory prostaglandins, leading to a decrease in the inflammatory response and pain perception.[7][8] The analgesic effect of Compound B in the acetic acid-induced writhing test suggests that it may act as a COX inhibitor.

COX Inhibition Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic Acid->COX1_COX2 Prostaglandins Prostaglandins (PGs) COX1_COX2->Prostaglandins Inflammation Pain Fever Inflammation, Pain, Fever Prostaglandins->Inflammation Pain Fever Compound B Compound B (Potential COX Inhibitor) Compound B->COX1_COX2 Inhibition

Mechanism of COX Inhibition

Discussion and Future Directions

This comparative guide highlights the therapeutic versatility of the 3,5-dimethylisoxazole-4-carboxamide scaffold. The in vivo data, although from separate studies, suggests that specific structural modifications can steer the biological activity towards either potent antioxidant or analgesic effects.

Compound A, with its tert-butylphenyl and fluorophenyl substitutions, demonstrates a significant capacity to boost the body's total antioxidant defenses in vivo. This suggests its potential as a lead compound for conditions associated with oxidative stress. In contrast, Compound B, featuring a methoxyphenyl and a nitrophenyl group, exhibits strong analgesic properties, likely through the inhibition of the COX pathway, making it a candidate for further investigation as a non-steroidal anti-inflammatory drug.

The primary limitation of this comparison is the lack of head-to-head data from a single, controlled study. Future research should aim to evaluate a series of structurally diverse 3,5-dimethylisoxazole-4-carboxamide derivatives in a battery of standardized in vivo antioxidant and anti-inflammatory assays. This would enable the establishment of a clear in vivo structure-activity relationship (SAR). Furthermore, comprehensive pharmacokinetic and safety profiling of lead candidates is essential for their translation into clinical development.

References

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18268. [Link]
  • Mishra, A., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library, Archives of Applied Science Research, 4(2), 977-982.
  • Farghaly, T. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Pharmaceuticals, 15(9), 1165. [Link]
  • Al-Ostoot, F. H., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 346. [Link]
  • Korsakov, M. K., et al. (2023). Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Research Results in Pharmacology, 9(4), 111-120.
  • Muthusamy, A., et al. (2010). In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(5), 2048-2054. [Link]
  • Alam, M., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 13(1), 14. [Link]
  • Lee, J. M., & Johnson, J. A. (2009). An important role of Nrf2-ARE pathway in the cellular defense mechanism. Journal of biochemistry and molecular biology, 37(2), 139-143.
  • Nguyen, T., Nioi, P., & Pickett, C. B. (2009). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of Biological Chemistry, 284(20), 13291-13295. [Link]45179-8/fulltext)
  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and oxidative stress: A general overview of mechanisms and implications in human disease. Biochemical Pharmacology, 182, 114248. [Link]
  • Nantel, F., et al. (1999). Effects of selective inhibitors of cyclooxygenase-1 and -2 in a rat model of carrageenan-induced paw edema. British journal of pharmacology, 128(4), 853–859.
  • Hao, S., & Breyer, M. D. (2007). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Journal of the American Society of Nephrology, 18(9), 2468-2477. [Link]
  • He, F., & Ma, Q. (2020). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology, 10, 595413. [Link]
  • Patsnap Synapse (2024). What are Arachidonic acid inhibitors and how do they work?. [Link]
  • CVPharmacology (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). [Link]

Sources

A Researcher's Guide to Assessing the Therapeutic Index of Novel 3,5-Dimethylisoxazole-4-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 3,5-dimethylisoxazole-4-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active agents. From established immunomodulators to emerging anticancer therapies, this heterocyclic motif has demonstrated significant therapeutic potential. However, the journey from a promising lead compound to a clinically viable drug is contingent on a critical parameter: the therapeutic index (TI). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of novel 3,5-dimethylisoxazole-4-carboxamide compounds, integrating established protocols with field-proven insights.

The Critical Importance of the Therapeutic Index

The therapeutic index is a quantitative measure of a drug's safety, representing the window between its therapeutic effect and its toxic effects. A wider therapeutic index is a hallmark of a safer drug, as it implies a lower risk of adverse effects at clinically effective doses. For novel 3,5-dimethylisoxazole-4-carboxamide compounds, a thorough assessment of the TI is paramount to de-risk their development and identify candidates with the highest potential for clinical success.

A Comparative Benchmark: Leflunomide and Teriflunomide

To ground our assessment in a real-world context, we will utilize Leflunomide and its active metabolite, Teriflunomide, as reference compounds. Leflunomide, which contains a 3,5-dimethylisoxazole-4-carboxamide core, is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis and psoriatic arthritis.[1] Its active metabolite, Teriflunomide, is approved for the treatment of relapsing multiple sclerosis.[2][3] The well-documented efficacy and safety profile of these drugs provide an invaluable benchmark for evaluating novel analogues.

A Multi-pronged Approach to a Definitive Assessment

A robust assessment of the therapeutic index necessitates a multi-faceted approach, encompassing both in vitro and in vivo studies. This guide will delineate the key experimental workflows, from initial cell-based assays to preclinical animal studies.

Therapeutic_Index_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Efficacy (IC50) Efficacy (IC50) In Vitro TI Calculation In Vitro TI Calculation Efficacy (IC50)->In Vitro TI Calculation Cytotoxicity (CC50) Cytotoxicity (CC50) Cytotoxicity (CC50)->In Vitro TI Calculation Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vitro TI Calculation->Pharmacokinetics (ADME) Candidate Selection Efficacy Studies Efficacy Studies Pharmacokinetics (ADME)->Efficacy Studies Toxicity Studies (LD50/MTD) Toxicity Studies (LD50/MTD) Pharmacokinetics (ADME)->Toxicity Studies (LD50/MTD) In Vivo TI Determination In Vivo TI Determination Efficacy Studies->In Vivo TI Determination Toxicity Studies (LD50/MTD)->In Vivo TI Determination

Figure 1: A streamlined workflow for assessing the therapeutic index.

Part 1: In Vitro Assessment - The Initial Litmus Test

The initial evaluation of novel 3,5-dimethylisoxazole-4-carboxamide compounds begins with a suite of in vitro assays to determine their efficacy and cytotoxicity. The ratio of these two parameters provides the in vitro therapeutic index, a critical early indicator of a compound's potential.

Determining Efficacy: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For many novel 3,5-dimethylisoxazole-4-carboxamide derivatives, the target is often a specific enzyme or signaling pathway implicated in disease. For instance, a significant number of these compounds have been investigated as inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator involved in cancer.[4]

Experimental Protocol: In Vitro Efficacy Assay (Example: BRD4 Inhibition)

  • Target Engagement Assay: Utilize a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to measure the direct binding of the compound to the BRD4 bromodomain.

  • Cell-Based Functional Assay: Employ a cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11 acute myeloid leukemia cells).[5]

  • Treatment: Culture the cells in the presence of serial dilutions of the test compound for a defined period (e.g., 72 hours).

  • Readout: Measure a downstream marker of BRD4 activity, such as c-Myc expression, using techniques like Western blotting or qPCR.[4]

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assessing Cytotoxicity: The CC50 Value

The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that induces death in 50% of a cell population. To accurately calculate the in vitro therapeutic index, it is crucial to determine the CC50 in a non-cancerous, healthy cell line. This provides a more relevant measure of the compound's potential for off-target toxicity in normal tissues.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a healthy, non-cancerous human cell line (e.g., human dermal fibroblasts or HEK293T cells) in a 96-well plate.

  • Compound Treatment: Expose the cells to a range of concentrations of the novel 3,5-dimethylisoxazole-4-carboxamide compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability relative to an untreated control and plot this against the compound concentration to determine the CC50 value.

Calculating the In Vitro Therapeutic Index

The in vitro therapeutic index (TI) is a straightforward yet powerful metric calculated as the ratio of the CC50 to the IC50.

Formula: In Vitro TI = CC50 / IC50

A higher TI value indicates greater selectivity of the compound for its intended target over inducing general cytotoxicity.

Table 1: In Vitro Efficacy and Therapeutic Index of Exemplary 3,5-Dimethylisoxazole-4-carboxamide Derivatives

CompoundTargetCell Line (Efficacy)IC50 (µM)Cell Line (Cytotoxicity)CC50 (µM)In Vitro Therapeutic Index (CC50/IC50)Reference
Novel Compound 11h BRD4MV4-110.09->100 (HeLa, U2OS)>1111[4][6]
Novel Compound 22 BRD4HCT1160.162-Not ReportedNot Calculable[7]
Leflunomide (Reference) DHODH-~1 (human)-Not ReportedNot Calculable[2]

Note: The cytotoxicity data for Novel Compound 11h was reported for different cancer cell lines, not a normal cell line, which is a limitation in this example. The ideal CC50 would be from a non-cancerous cell line.

Part 2: In Vivo Assessment - The Preclinical Proving Ground

While in vitro assays provide valuable initial data, the true therapeutic index of a compound can only be determined through in vivo studies. These studies provide critical information on a compound's pharmacokinetics, in vivo efficacy, and systemic toxicity.

Pharmacokinetic Studies (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel compound is fundamental to designing meaningful in vivo efficacy and toxicity studies.

Experimental Workflow: Rodent Pharmacokinetic Study

PK_Workflow Compound Administration Compound Administration Serial Blood Sampling Serial Blood Sampling Compound Administration->Serial Blood Sampling Plasma Concentration Analysis Plasma Concentration Analysis Serial Blood Sampling->Plasma Concentration Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Concentration Analysis->Pharmacokinetic Modeling

Figure 2: A typical workflow for a rodent pharmacokinetic study.

  • Animal Model: Utilize a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) at a predetermined dose.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in the plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

In Vivo Efficacy Studies

In vivo efficacy studies are designed to demonstrate that the compound can exert its therapeutic effect in a living organism. The choice of animal model is critical and should be relevant to the disease being targeted.

Experimental Protocol: Xenograft Tumor Model (for anticancer compounds)

  • Model Establishment: Implant human cancer cells (e.g., HCT116 for colorectal cancer) subcutaneously into immunocompromised mice.[7]

  • Treatment: Once tumors are established, treat the mice with the novel compound at various doses, guided by the pharmacokinetic data.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses to assess the compound's effect on the tumor microenvironment.

In Vivo Toxicity Studies: Determining the LD50 or MTD

The final piece of the therapeutic index puzzle is to determine the compound's toxicity in vivo. This is typically done through acute toxicity studies to determine the median lethal dose (LD50) or the maximum tolerated dose (MTD). The LD50 is the dose that is lethal to 50% of the test population.[8][9]

Experimental Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Animal Model: Use a single sex of rodents (typically female rats).

  • Dosing: Administer the compound orally at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure: The outcome of the initial dose determines the next dose level in a stepwise manner, using a minimum number of animals.

  • LD50 Estimation: The results are used to classify the compound's toxicity and estimate the LD50.

Determining the In Vivo Therapeutic Index

The in vivo therapeutic index is calculated as the ratio of the toxic dose to the therapeutic dose.

Formula: In Vivo TI = LD50 / ED50

Where ED50 is the dose that produces a therapeutic effect in 50% of the population.

Table 2: In Vivo Toxicity Data for a Reference Compound

CompoundAnimal ModelRoute of AdministrationLD50Reference
Leflunomide RatOral235 mg/kg[1]
Leflunomide RabbitOral132 mg/kg[1]

Conclusion: A Data-Driven Path to Safer Medicines

The assessment of the therapeutic index is a cornerstone of modern drug development. For novel 3,5-dimethylisoxazole-4-carboxamide compounds, a systematic and rigorous evaluation of both in vitro and in vivo efficacy and toxicity is essential. By employing the methodologies outlined in this guide and using established drugs like Leflunomide as a benchmark, researchers can make data-driven decisions to advance the most promising and safest candidates toward clinical application. The ultimate goal is to translate the chemical potential of this versatile scaffold into tangible therapeutic benefits for patients.

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC. [Link]

  • Leflunomide. (n.d.). PubChem. [Link]

  • Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition. (n.d.). NIH. [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (n.d.). PlumX. [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

  • (PDF) Efficacy and Safety of Teriflunomide. (n.d.). ResearchGate. [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. (2022). Bentham Science Publisher. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). MDPI. [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. (n.d.). PMC. [Link]

  • Teriflunomide. (2025). LiverTox - NCBI Bookshelf. [Link]

  • The efficacy and safety of teriflunomide based therapy in patients with relapsing multiple sclerosis: A meta-analysis of randomized controlled trials. (n.d.). PubMed. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]

  • Long-term safety and efficacy of teriflunomide: Nine-year follow-up of the randomized TEMSO study. (n.d.). PubMed Central. [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.). PMC - PubMed Central. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). PubMed. [Link]

  • Office of Clinical Pharmacology Review (Teriflunomide). (2020). FDA. [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

  • LD50/LC50 (Lethal Dosage 50/Lethal Concentration 50). (n.d.). ResearchGate. [Link]

  • Leflunomide. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Median lethal dose. (n.d.). Wikipedia. [Link]

  • Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016). Chemsafetypro. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3,5-Dimethylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we use. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3,5-Dimethylisoxazole-4-carboxamide (CAS No. 74356-30-2), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the core principles of laboratory safety: assess hazards, manage risks, and plan for disposal before an experiment begins.

Part 1: Core Directive: Hazard Assessment and Chemical Profile

Understanding the specific hazards of a compound is the foundational step in determining its proper disposal pathway. For 3,5-Dimethylisoxazole-4-carboxamide, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive.

According to supplier safety data, this compound is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning"[1]. This classification dictates that 3,5-Dimethylisoxazole-4-carboxamide must be managed as a hazardous chemical waste. Even in the absence of classifications for long-term environmental or health effects, the principle of prudent practice in the laboratory requires treating chemicals with known irritant properties as hazardous to prevent unintended exposure and environmental release.

Part 2: Scientific Integrity: The Logic of Compliant Disposal

The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a generator of hazardous waste, it is the laboratory's responsibility to ensure that waste is correctly identified, segregated, stored, and disposed of through a licensed hazardous waste vendor[3]. The procedures outlined below are designed to meet these regulatory requirements and are based on a hierarchy of safety: source reduction, proper segregation, secure containment, and compliant disposal.

Waste Minimization: The First Line of Defense

Before disposal, consider waste minimization. Prudent purchasing—ordering only the quantities needed for your experiments—is the most effective way to reduce waste and disposal costs[4]. Sharing surplus, unexpired chemicals with other labs is another effective strategy.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the irritant nature of 3,5-Dimethylisoxazole-4-carboxamide, appropriate PPE must be worn at all times when handling the pure compound or its waste streams.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Required. Protects against splashes and airborne particles, preventing serious eye irritation (H319).
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Required. Prevents direct skin contact and irritation (H315). Gloves should be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection Standard laboratory coat.Required. Protects skin and personal clothing from contamination.
Respiratory Not required for normal handling in a well-ventilated area. Use in a certified chemical fume hood when handling bulk quantities or creating dust.Mitigates risk of respiratory irritation (H335) from dust or aerosols.

Part 3: Step-by-Step Disposal Protocols

Waste must be segregated into distinct streams based on its physical state and contaminants. Never mix incompatible waste types.

Protocol 1: Disposal of Unused or Expired Solid 3,5-Dimethylisoxazole-4-carboxamide

This procedure applies to the pure, solid chemical that is expired, off-specification, or no longer needed.

  • Container Selection: Use a sealable, leak-proof, and chemically compatible container clearly designated for solid chemical waste. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label with the following information:

    • Generator Information: Principal Investigator's Name, Lab Location.

    • Chemical Contents: List the full chemical name: "3,5-Dimethylisoxazole-4-carboxamide". Do not use abbreviations.

    • Hazards: Check the boxes for "Toxic" and/or "Irritant".

  • Waste Transfer: Carefully transfer the solid chemical into the labeled waste container, preferably within a chemical fume hood to minimize inhalation risk.

  • Storage: Securely close the container. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel[4]. Ensure it is stored away from incompatible materials.

  • Disposal Request: Once the container is full or you are discontinuing the process, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Contaminated Labware and PPE

This applies to items such as gloves, weigh boats, pipette tips, and empty stock bottles that are contaminated with 3,5-Dimethylisoxazole-4-carboxamide.

  • Container Selection: Use a designated solid waste container, such as a sturdy cardboard box lined with a durable plastic bag, or a polyethylene pail[4].

  • Labeling: Apply a "Hazardous Waste" label to the container. List the contents as "Debris contaminated with 3,5-Dimethylisoxazole-4-carboxamide".

  • Waste Collection: Place all contaminated, non-sharp items directly into the container.

    • Empty Stock Bottles: A container is considered "RCRA empty" when all contents that can be practically removed have been. Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste (see Protocol 3). The container can then often be disposed of in the regular trash or glass recycling after the label has been defaced. Consult your EHS office for specific institutional policies.

  • Storage and Disposal: Keep the container closed when not in use. Store in the SAA and request a pickup from EHS when full.

Protocol 3: Disposal of Liquid Waste Solutions

This procedure is for solutions containing dissolved 3,5-Dimethylisoxazole-4-carboxamide, such as reaction mixtures or rinsing from glassware.

  • Segregation is Key:

    • Aqueous Waste: Collect aqueous solutions in a dedicated, labeled "Hazardous Waste" container.

    • Non-Halogenated Solvent Waste: Collect solutions with solvents like acetone, ethanol, or ethyl acetate in a separate, labeled container.

    • Halogenated Solvent Waste: Collect solutions with solvents like dichloromethane or chloroform in a third, separate, labeled container.

    • Causality: Segregating solvents is critical for disposal. Halogenated solvents require specific, high-temperature incineration and are far more expensive to dispose of. Mixing them with non-halogenated streams contaminates the entire volume and significantly increases disposal costs and environmental burden.

  • Container Selection: Use a sealable, chemically compatible container (e.g., a 4L glass jug or a polyethylene carboy) with a screw-top lid. Ensure the container is appropriate for the solvent being used (e.g., do not store acids in metal containers)[3].

  • Labeling: Label the container with a "Hazardous Waste" tag before use. List all chemical constituents, including solvents and the solute (3,5-Dimethylisoxazole-4-carboxamide), with their approximate percentages. Maintain a running log on the container's label.

  • Storage and Disposal: Keep the container securely capped at all times except when adding waste. Store in secondary containment within your SAA. Request a pickup from EHS when the container is no more than 90% full to allow for vapor expansion[3].

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill of solid material (<1 gram), you may proceed with cleanup if you are trained and have the appropriate spill kit. For larger spills or any spill of a solution, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup of a Small Solid Spill:

    • Don appropriate PPE (lab coat, goggles, two pairs of nitrile gloves).

    • Gently cover the spill with an absorbent powder from a chemical spill kit to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it into a sealable bag or container.

    • Wipe the area with a damp paper towel.

    • Place all cleanup materials (including gloves) into the bag, seal it, and place it in the solid hazardous waste container.

    • Label the waste as "Spill cleanup debris with 3,5-Dimethylisoxazole-4-carboxamide".

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points for directing waste into the proper stream.

DisposalWorkflow Disposal Decision Workflow for 3,5-Dimethylisoxazole-4-carboxamide Start Waste Generated IsSolid Is the waste a solid? Start->IsSolid IsPure Pure compound or contaminated debris? IsSolid->IsPure Yes IsLiquid Is the waste a liquid? IsSolid->IsLiquid No PureSolid Protocol 1: Collect as Pure Solid Waste IsPure->PureSolid Pure ContaminatedSolid Protocol 2: Collect as Contaminated Solid Waste IsPure->ContaminatedSolid Contaminated Debris EHS_Pickup Store in SAA & Request EHS Pickup PureSolid->EHS_Pickup ContaminatedSolid->EHS_Pickup SolventType What is the primary solvent? IsLiquid->SolventType Yes Aqueous Protocol 3: Collect in Aqueous Waste SolventType->Aqueous Water NonHalogenated Protocol 3: Collect in Non-Halogenated Solvent Waste SolventType->NonHalogenated Non-Halogenated Organic Halogenated Protocol 3: Collect in Halogenated Solvent Waste SolventType->Halogenated Halogenated Organic Aqueous->EHS_Pickup NonHalogenated->EHS_Pickup Halogenated->EHS_Pickup End Disposal Complete EHS_Pickup->End

Caption: Decision workflow for segregating waste streams.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of compliance or safety. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Dimethylisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Dimethylisoxazole-4-carboxamide, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven insights that empower researchers to work confidently and securely.

Understanding the Compound: A Risk-Based Approach to Safety

3,5-Dimethylisoxazole-4-carboxamide is a chemical compound whose hazard profile necessitates a cautious and well-informed approach to handling. While a comprehensive toxicological profile may not always be available for novel or specialized compounds, a thorough evaluation of available Safety Data Sheets (SDS) for the compound and its structural analogs allows for a robust risk assessment. Based on available data, handling this compound requires measures to prevent contact with skin and eyes, as well as to avoid inhalation of dust or aerosols.[1]

The cornerstone of our safety protocol is the principle of "as low as reasonably practicable" (ALARP) exposure. This means that even in the absence of definitive hazard classifications, we adopt stringent protective measures.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all prescription but rather a dynamic process that adapts to the scale and nature of the experimental work. The following recommendations are based on a synthesis of safety data for 3,5-Dimethylisoxazole-4-carboxamide and related isoxazole derivatives.

PPE CategoryItemSpecification and Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times when handling the solid compound or its solutions. Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses. For operations with a significant splash risk, a face shield should be worn in conjunction with goggles.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double-gloving is a prudent practice, especially during procedures with a higher risk of contamination. The outer glove can be removed and replaced if contamination is suspected, preserving the integrity of the inner glove.[2]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and personal clothing from accidental spills. For larger scale operations, a chemical-resistant apron over the lab coat offers an additional layer of protection.
Respiratory Protection NIOSH-approved RespiratorAll handling of the solid form of 3,5-Dimethylisoxazole-4-carboxamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] In situations where a fume hood is not feasible or as a supplementary measure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Engineering Controls: The First Line of Defense
  • Ventilation: All work involving the weighing, transfer, or dissolution of solid 3,5-Dimethylisoxazole-4-carboxamide must be performed within a properly functioning chemical fume hood.[2] This primary engineering control is the most effective means of preventing inhalation exposure.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]

Procedural Workflow for Handling

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Prep_Area Designate and Prepare Work Area Gather_Materials Gather All Necessary Chemicals and Equipment Prep_Area->Gather_Materials Don_PPE Don Appropriate PPE (Gloves, Gown, Goggles) Gather_Materials->Don_PPE Weigh_Solid Weigh Solid Compound in Fume Hood Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution (if applicable) Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Surfaces and Equipment Conduct_Experiment->Decontaminate Doff_PPE Doff PPE in Correct Order Decontaminate->Doff_PPE Dispose_Waste Dispose of Chemical and Contaminated Waste Properly Doff_PPE->Dispose_Waste

Caption: Experimental workflow from preparation to disposal.

Donning and Doffing of PPE: A Critical Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Eye Protection

  • Gloves (over the cuffs of the lab coat)

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the outer pair of gloves first if double-gloved. Then remove the inner pair by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Eye Protection: Remove goggles from the back of the head forward.

Always wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Responsible Stewardship

Proper disposal of 3,5-Dimethylisoxazole-4-carboxamide and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All excess solid compound and solutions should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: Used gloves, disposable lab coats, and any other materials that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Benchchem. Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole.
  • TCI EUROPE N.V. D4682 - 3,5-Dimethylisoxazole-4-carboxaldehyde - SAFETY DATA SHEET. 2025-09-08.
  • Apollo Scientific. 3,5-Dimethylisoxazole-4-carboxamide Safety Data Sheet. 2023-07-07.
  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dimethylisoxazole. 2021-12-24.
  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dimethylisoxazole-4-boronic acid, pinacol ester. 2024-03-30.
  • ChemicalBook. 3,5-Dimethylisoxazole - Safety Data Sheet.
  • Benchchem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylisoxazole-4-carboxamide
Reactant of Route 2
3,5-Dimethylisoxazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.